Product packaging for 2-Bromo-1-ethyl-4-nitrobenzene(Cat. No.:CAS No. 52121-34-3)

2-Bromo-1-ethyl-4-nitrobenzene

Cat. No.: B1291988
CAS No.: 52121-34-3
M. Wt: 230.06 g/mol
InChI Key: VLKVKCJZMXUFSL-UHFFFAOYSA-N
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Description

2-Bromo-1-ethyl-4-nitrobenzene is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO2 B1291988 2-Bromo-1-ethyl-4-nitrobenzene CAS No. 52121-34-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-ethyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKVKCJZMXUFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625060
Record name 2-Bromo-1-ethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52121-34-3
Record name 2-Bromo-1-ethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2-Bromo-1-ethyl-4-nitrobenzene (CAS No. 52121-34-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-ethyl-4-nitrobenzene, a valuable nitroaromatic compound in organic synthesis and drug discovery. The document details its chemical properties, a robust synthesis protocol, and its potential applications in the development of novel therapeutics, supported by experimental methodologies and pathway visualizations.

Core Compound Data

PropertyValueReference
CAS Number 52121-34-3
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3-bromo-4-ethyl-nitrobenzene, 1-Bromo-2-ethyl-5-nitrobenzene[1]

Synthesis of this compound

A high-yield synthesis of this compound can be achieved through the electrophilic bromination of 1-ethyl-4-nitrobenzene.[2]

Experimental Protocol:

Materials:

  • 1-ethyl-4-nitrobenzene (4.0 g, 26.4 mmol)

  • Silver sulfate (B86663) (8.18 g, 26.4 mmol)

  • Concentrated sulfuric acid (24 mL)

  • Water (2.8 mL)

  • Bromine (4.23 g, 26.4 mmol)

  • 10% Sodium hydrogen sulfite (B76179) solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable reaction vessel, a mixture of 1-ethyl-4-nitrobenzene, silver sulfate, concentrated sulfuric acid, and water is prepared.

  • Bromine is added dropwise to the mixture at ambient temperature.[2]

  • The reaction mixture is stirred for 4 hours at ambient temperature.[2]

  • Upon completion, the mixture is poured into a 10% sodium hydrogen sulfite solution (150 mL).

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the final product.

Quantitative Data:

  • Yield: 98% (5.95 g)[2]

  • ¹H NMR (300 MHz, DMSO-d₆): δ 1.20 (t, J=7.5 Hz, 3H), 2.82 (q, J=7.5 Hz, 2H), 7.65 (d, J=8.4 Hz, 1H), 8.19 (dd, J=2.4, 8.4 Hz, 1H), 8.38 (d, J=2.4 Hz, 1H).[2]

G 1-ethyl-4-nitrobenzene 1-ethyl-4-nitrobenzene reagents Br₂, Ag₂SO₄ H₂SO₄, H₂O 1-ethyl-4-nitrobenzene->reagents product This compound reagents->product 4h, RT

Synthesis of this compound.

Applications in Pharmaceutical Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the construction of arylamines and biaryl compounds, which are prevalent scaffolds in pharmaceuticals.[3] Its utility stems from the presence of a bromine atom, which can participate in various palladium-catalyzed cross-coupling reactions, and a nitro group that can be readily reduced to an amine, providing a handle for further functionalization.

Potential Synthetic Transformations:

1. Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. This compound can be coupled with a variety of primary and secondary amines in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to generate substituted 4-ethyl-3-nitroanilines.[4] These products are valuable intermediates for the synthesis of a wide range of biologically active compounds.

2. Suzuki-Miyaura Coupling: This cross-coupling reaction allows for the formation of carbon-carbon bonds. By reacting this compound with a boronic acid or boronic ester, a biaryl compound can be synthesized. This is a common strategy in the development of drugs targeting a variety of diseases.

Generalized Experimental Protocol for Buchwald-Hartwig Amination:

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[5]

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)[5]

  • Base (e.g., Sodium tert-butoxide, 1.5-2.0 eq)[5]

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous solvent via syringe.

  • The reaction mixture is heated (typically 80-110 °C) and monitored by TLC or LC-MS.[5]

  • Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

G start This compound catalyst Pd Catalyst + Ligand + Base start->catalyst amine Primary or Secondary Amine (R-NH₂) amine->catalyst product Substituted 4-ethyl-3-nitroaniline catalyst->product Buchwald-Hartwig Amination

Buchwald-Hartwig amination workflow.

Biological Significance of the Nitroaromatic Moiety

The nitroaromatic group present in this compound is a key feature that imparts potential biological activity. Nitroaromatic compounds are known to act as prodrugs, particularly in hypoxic environments such as those found in solid tumors and certain bacterial infections.[6][7]

The mechanism of action generally involves the enzymatic reduction of the nitro group by nitroreductases to form reactive intermediates, including nitroso and hydroxylamine (B1172632) species, as well as a nitro radical anion.[8][9] These reactive species can interact with cellular macromolecules like DNA and proteins, leading to cytotoxic effects.[7] This bioactivation pathway is a critical consideration in the design of targeted therapies.

G A Nitroaromatic Compound (e.g., this compound) B Nitroreductase (Enzymatic Reduction) A->B Bioactivation C Nitro Radical Anion B->C D Nitroso Intermediate C->D F Cellular Targets (DNA, Proteins) C->F Covalent Binding & Oxidative Stress E Hydroxylamine Intermediate D->E D->F Covalent Binding & Oxidative Stress E->F Covalent Binding & Oxidative Stress G Cytotoxicity F->G

Bioactivation of nitroaromatic compounds.

References

In-Depth Technical Guide to the Physical Properties of 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and spectroscopic properties of 2-Bromo-1-ethyl-4-nitrobenzene (CAS No: 52121-34-3). The information is intended to support research and development activities by consolidating key data, experimental protocols, and synthesis pathways.

Core Physical and Chemical Properties

This compound is a polysubstituted aromatic compound. Its physical characteristics are crucial for handling, reaction setup, and analytical method development. The following tables summarize its key properties.

General and Computed Properties
PropertyValueSource
Molecular Formula C₈H₈BrNO₂[1][2]
Molecular Weight 230.06 g/mol [1][2]
Exact Mass 228.97384 Da[2]
Monoisotopic Mass 228.97384 Da[2]
CAS Number 52121-34-3[1][2]
XLogP3 (Computed) 3.2[2]
Topological Polar Surface Area (Computed) 45.8 Ų[2]
Hydrogen Bond Donor Count (Computed) 0[2]
Hydrogen Bond Acceptor Count (Computed) 2[2]
Rotatable Bond Count (Computed) 1[2]

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

The following ¹H NMR data has been reported for this compound.[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
1.20Triplet (t)7.53H-CH₂CH
2.82Quartet (q)7.52H-CH ₂CH₃
7.65Doublet (d)8.41HAromatic H
8.19Doublet of Doublets (dd)2.4, 8.41HAromatic H
8.38Doublet (d)2.41HAromatic H

Note: Spectrum acquired in DMSO-d₆ at 300 MHz.[1]

Experimental Protocols

The following sections provide detailed methodologies for key analytical experiments used to characterize organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating molecular structure.[3]

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]

  • Internal Standard : Add a small amount of an internal reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution.[4]

  • Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. The final solution height should be about 4-5 cm.[3]

  • Data Acquisition : Place the NMR tube into the spectrometer's probe. Acquire the spectrum according to the instrument's standard operating procedures. For ¹H NMR, a sufficient number of scans are typically acquired within minutes. For ¹³C NMR, a longer acquisition time is often necessary due to the low natural abundance of the ¹³C isotope.[5]

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals for ¹H NMR. Reference the chemical shifts to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[6]

Protocol for Solid Sample (Thin Film Method):

  • Sample Preparation : Place a small amount (approx. 10-50 mg) of solid this compound into a clean vial or test tube.[7]

  • Dissolution : Add a few drops of a volatile organic solvent (e.g., methylene (B1212753) chloride or acetone) to completely dissolve the solid.[7]

  • Film Deposition : Using a pipette, place a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[7]

  • Solvent Evaporation : Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound should remain on the plate. If the film is too thin (resulting in weak absorption peaks), add another drop of the solution and repeat the evaporation. If the peaks are too intense (saturated), the film must be removed by cleaning the plate, and a more dilute solution should be used.[7]

  • Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer. Collect a background spectrum of the clean, empty sample compartment first. Then, run the analysis of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final infrared spectrum.[8]

  • Cleaning : After analysis, thoroughly clean the salt plate with an appropriate solvent (e.g., acetone) and return it to a desiccator for storage.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.[9]

General Protocol for Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction : Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) coupled to the spectrometer. The sample is vaporized under a high vacuum.[10]

  • Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).[10][11]

  • Fragmentation : The molecular ion is often energetically unstable and can fragment into smaller, charged ions and neutral radicals or molecules. This fragmentation pattern is characteristic of the molecule's structure.[10]

  • Mass Analysis : The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer. The degree of deflection depends on the mass-to-charge ratio (m/z) of each ion.[11]

  • Detection : A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion fragment versus its m/z ratio.[10]

Synthesis Pathway Visualization

The synthesis of this compound can be achieved through the electrophilic bromination of 1-ethyl-4-nitrobenzene. A logical workflow for this synthesis is presented below.

G Synthesis of this compound sub 1-Ethyl-4-nitrobenzene reagents Br₂, Ag₂SO₄, conc. H₂SO₄, H₂O sub->reagents product This compound reagents->product Bromination

References

Technical Guide: Solubility Profile of 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Bromo-1-ethyl-4-nitrobenzene, a substituted nitroaromatic compound relevant in organic synthesis and medicinal chemistry. In the absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive predictive analysis of its solubility in a range of common organic solvents. The predictions are grounded in the fundamental principle of "like dissolves like" and comparative analysis with structurally similar compounds. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of solubility using the isothermal shake-flask method is provided, alongside a visual workflow to guide laboratory practice. This guide is intended to equip researchers with the foundational knowledge and practical methodology to effectively utilize this compound in their work.

Predicted Solubility Profile

The molecular structure of this compound, featuring a nonpolar ethylbenzene (B125841) core with a polar nitro group and a moderately polar bromo group, suggests a nuanced solubility profile. The presence of the aromatic ring and the ethyl group contributes to its lipophilic character, favoring solubility in nonpolar solvents. Conversely, the highly polar nitro group allows for dipole-dipole interactions, promoting solubility in polar aprotic solvents. The molecule lacks significant hydrogen bond donating or accepting capabilities, which will limit its solubility in protic solvents like water and alcohols.

Based on these structural characteristics and the known solubility of related compounds like 1-bromo-2-nitrobenzene (B46134) and nitrobenzene, a qualitative prediction of solubility for this compound is presented in Table 1.[1][2] It is anticipated that the compound will exhibit good solubility in a range of common organic solvents.[1][2]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolventPredicted SolubilityRationale
Nonpolar HexaneSparingly SolubleThe overall polarity of the molecule is likely too high for significant miscibility with nonpolar alkanes.
Toluene (B28343)SolubleThe aromatic nature of toluene will interact favorably with the benzene (B151609) ring of the solute.[1]
Polar Aprotic Dichloromethane (DCM)Very SolubleThe moderate polarity of DCM is well-suited to dissolve compounds with a combination of polar and nonpolar features.
Chloroform (B151607)Very SolubleSimilar to DCM, chloroform is an effective solvent for a wide range of organic molecules.[1]
Acetone (B3395972)SolubleThe polarity of acetone should be sufficient to solvate the nitro and bromo groups.[1]
Ethyl AcetateSolubleA moderately polar solvent that should effectively dissolve the compound.
Acetonitrile (B52724) (ACN)Moderately SolubleThe high polarity of acetonitrile may not be a perfect match for the overall polarity of the molecule.
Dimethylformamide (DMF)Very SolubleA highly polar aprotic solvent capable of dissolving a wide array of organic compounds.
Dimethyl Sulfoxide (DMSO)Very SolubleA powerful polar aprotic solvent, expected to be an excellent solvent for this compound.
Polar Protic Methanol (B129727)Sparingly SolubleThe ability of methanol to hydrogen bond will not be fully utilized, limiting solubility.
EthanolSparingly SolubleSimilar to methanol, the solubility is expected to be limited due to a lack of strong intermolecular interactions.
WaterInsolubleThe large nonpolar surface area and lack of significant hydrogen bonding capacity predict negligible solubility in water.[1]

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following is a detailed, generalized methodology for the quantitative determination of the solubility of this compound in various organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique for establishing thermodynamic solubility.

2.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or wrist-action shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

2.2. Procedure

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Analysis:

    • Analyze the calibration standards and the diluted sample solutions using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualized Experimental Workflow

The following diagram provides a visual representation of the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Add excess solid to a known volume of solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Sedimentation of excess solid C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC/GC F->G H Construct calibration curve G->H I Calculate solubility H->I

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a robust predictive framework based on its molecular structure and comparison with analogous compounds. The detailed experimental protocol for the isothermal shake-flask method offers a reliable approach for researchers to generate the necessary quantitative data for their specific applications. Understanding the solubility of this compound is a critical first step in its effective use in synthetic chemistry, process development, and formulation science.

References

2-Bromo-1-ethyl-4-nitrobenzene: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling protocols for 2-Bromo-1-ethyl-4-nitrobenzene (CAS No. 52121-34-3). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the information presented herein is synthesized from data on structurally similar chemicals and the parent compound, nitrobenzene (B124822). All procedures should be conducted only after a thorough, site-specific risk assessment by qualified personnel.

Hazard Identification and Classification

Anticipated GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Acute Toxicity (Oral, Dermal, Inhalation)4 (Anticipated)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled

Anticipated GHS Pictograms:

  • Exclamation Mark (GHS07): For skin, eye, and respiratory irritation.

  • Health Hazard (GHS08): Due to the potential for more severe target organ effects based on the nitrobenzene moiety.

  • Skull and Crossbones (GHS06): Possible for acute toxicity, pending specific data.

Signal Word: Warning

Precautionary Statements (Anticipated):

TypeCodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash face, hands and any exposed skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
ResponseP302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor if you feel unwell.
StorageP403 + P233Store in a well-ventilated place. Keep container tightly closed.
DisposalP501Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Limited experimental data for the physical and chemical properties of this compound is available. The following table includes computed data from PubChem and observations from scientific literature.[5]

PropertyValueSource
Molecular Formula C8H8BrNO2PubChem[5]
Molecular Weight 230.06 g/mol PubChem[5]
Appearance Yellow oilPatent Literature
CAS Number 52121-34-3Chemical Abstract Services

Experimental Protocols

General Handling and Storage

Protocol ID: GH-001

Objective: To outline the standard procedures for the safe handling and storage of this compound in a laboratory setting.

Methodology:

  • Engineering Controls: All manipulations of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure. Ensure that a safety shower and eyewash station are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (Nitrile rubber is a common recommendation for nitro- and bromo-aromatic compounds) are mandatory. Inspect gloves for integrity before each use.

    • Respiratory Protection: If there is a risk of generating aerosols or if working outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.

  • Handling Procedures:

    • Avoid direct contact with skin, eyes, and clothing.

    • Use only spark-proof tools and explosion-proof equipment.

    • Ground all containers and transfer equipment to prevent static discharge.

    • Prepare a spill kit appropriate for organic compounds before beginning work.

  • Storage:

    • Store in a tightly closed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

    • Store separately from strong oxidizing agents and incompatible materials.

Accidental Release Measures

Protocol ID: AR-001

Objective: To provide a clear procedure for responding to an accidental spill of this compound.

Methodology:

  • Immediate Actions:

    • Evacuate all non-essential personnel from the spill area.

    • Ensure the area is well-ventilated.

    • Eliminate all ignition sources.

  • Containment:

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • Clean-up:

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.

  • Reporting:

    • Report the incident to the appropriate environmental health and safety officer.

First Aid Measures

Protocol ID: FA-001

Objective: To describe the immediate first aid response to exposure to this compound.

Methodology:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Mandatory Visualizations

Risk_Assessment_Workflow Risk Assessment and Control Workflow for this compound cluster_assessment Risk Assessment cluster_control Control Measures cluster_procedure Procedure Execution start Start: Handling Required identify_hazards Identify Hazards (Skin/Eye Irritation, Inhalation Toxicity, Potential Methemoglobinemia) start->identify_hazards evaluate_exposure Evaluate Exposure Potential (Quantity, Duration, Procedure) identify_hazards->evaluate_exposure assess_risk Assess Risk Level (Low, Medium, High) evaluate_exposure->assess_risk elimination Elimination/Substitution (Is a less hazardous alternative available?) assess_risk->elimination elimination->start Yes engineering_controls Engineering Controls (Fume Hood, Ventilation) elimination->engineering_controls No administrative_controls Administrative Controls (SOPs, Training, Restricted Access) engineering_controls->administrative_controls ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) administrative_controls->ppe conduct_work Conduct Work Following Controls ppe->conduct_work monitor Monitor for Exposure/Incidents conduct_work->monitor monitor->conduct_work end End: Decontamination & Waste Disposal monitor->end

Caption: Risk assessment and control workflow for handling this compound.

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on the known toxicology of nitrobenzene.[3][4][6][7]

Acute Effects:

  • The primary concern with acute exposure to nitrobenzene compounds is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. Symptoms can include headache, dizziness, nausea, cyanosis (bluish skin), and in severe cases, respiratory depression and death.[3][6][7]

Chronic Effects:

  • Prolonged or repeated exposure may lead to effects on the liver, spleen, and central nervous system.

  • The International Agency for Research on Cancer (IARC) has classified nitrobenzene as "possibly carcinogenic to humans" (Group 2B).[3][4]

Toxicity Data (for Nitrobenzene):

RouteSpeciesValue
Oral LD50Rat640 mg/kg
Inhalation LC50Rat556 ppm (4 hours)[6]
Dermal LD50Rabbit780 mg/kg

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Dispose of the waste through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.

  • Do not dispose of down the drain or in general waste.

References

2-Bromo-1-ethyl-4-nitrobenzene synthesis from 1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Bromo-1-ethyl-4-nitrobenzene from 1-ethyl-4-nitrobenzene. The described methodology is an efficient electrophilic aromatic substitution reaction, yielding the desired product in high purity and quantity. This document outlines the reaction protocol, quantitative data, and a logical workflow for researchers in organic and medicinal chemistry.

Reaction Overview

The synthesis involves the bromination of 1-ethyl-4-nitrobenzene. The ethyl group is an ortho-, para-directing activator, while the nitro group is a meta-directing deactivator. The directing effects of these two groups are opposed. However, the activating effect of the ethyl group, in conjunction with the specific reaction conditions, favors the substitution of bromine at the position ortho to the ethyl group.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis.

ParameterValueReference
Starting Material1-ethyl-4-nitrobenzene[1]
ProductThis compound[1][2][3]
Molecular Formula (Product)C8H8BrNO2[1][2]
Molecular Weight (Product)230.06 g/mol [1][2]
Yield98%[1]
CAS Number (Product)52121-34-3[1][3]

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound.

Materials:

Equipment:

  • Reaction flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a mixture of 1-ethyl-4-nitrobenzene (4.0 g, 26.4 mmol), silver sulfate (8.18 g, 26.4 mmol), concentrated sulfuric acid (24 mL), and water (2.8 mL), add bromine (4.23 g, 26.4 mmol) dropwise at ambient temperature.[1]

  • After the addition is complete, stir the mixture for 4 hours at ambient temperature.[1]

  • Pour the reaction mixture into a 10% dilute sodium hydrogen sulfite solution (150 mL) to quench any unreacted bromine.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 300 mL).[1]

  • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Concentrate the solvent under vacuum to yield the final product, this compound (5.95 g, 98% yield).[1]

Product Characterization:

The identity and purity of the product can be confirmed by spectroscopic methods.

  • ¹H NMR (300 MHz, DMSO-d₆): δ 8.38 (d, J=2.4 Hz, 1H), 8.19 (dd, J=2.4, 8.4 Hz, 1H), 7.65 (d, J=8.4 Hz, 1H), 2.82 (q, J=7.5 Hz, 2H), 1.20 (t, J=7.5 Hz, 3H).[1]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

SynthesisWorkflow Start Start: 1-ethyl-4-nitrobenzene Reaction Reaction (Ambient Temp, 4h) Start->Reaction Reagents Reagents: Bromine, Ag₂SO₄, H₂SO₄, H₂O Reagents->Reaction Quenching Quenching (10% NaHSO₃) Reaction->Quenching Mixture Extraction Extraction (Ethyl Acetate) Quenching->Extraction Aqueous Mixture Drying Drying (Na₂SO₄) Extraction->Drying Organic Layer Evaporation Solvent Evaporation Drying->Evaporation Product Product: This compound Evaporation->Product

References

Spectroscopic data for 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to the Spectroscopic Profile of 2-Bromo-1-ethyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for this compound (CAS No: 52121-34-3). Due to the limited availability of published experimental spectra for this specific compound, this document combines available experimental data with predicted values derived from analogous compounds and established spectroscopic principles. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₈H₈BrNO₂[1]

  • Molecular Weight: 230.06 g/mol [1]

  • Structure:

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

An experimental ¹H NMR spectrum has been reported in the literature.[2] The data is presented below.

Signal Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
1 8.38d2.41HH-3 (proton ortho to NO₂)
2 8.19dd8.4, 2.41HH-5 (proton between Br and NO₂)
3 7.65d8.41HH-6 (proton ortho to Ethyl)
4 2.82q7.52H-CH₂- (ethyl group)
5 1.20t7.53H-CH₃ (ethyl group)

Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz.[2]

¹³C NMR (Carbon-13 NMR) Data

Carbon Position Predicted Chemical Shift (δ) ppm Reasoning / Notes
**C-4 (C-NO₂) **~147Attached to the strongly electron-withdrawing NO₂ group.
C-1 (C-Ethyl) ~145Substituted with an alkyl group and para to the NO₂ group.
C-5 ~132Ortho to the NO₂ group, deshielded.
C-6 ~128Meta to the NO₂ group.
C-3 ~125Meta to the Br and Ethyl groups, ortho to the NO₂ group.
C-2 (C-Br) ~118Ipso-carbon attached to Bromine; heavy atom effect causes upfield shift.[3]
-CH₂- ~28Aliphatic methylene (B1212753) carbon.
-CH₃ ~15Aliphatic methyl carbon.

These are estimated values. Actual experimental values may vary.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. However, the spectrum is predicted to show characteristic absorption bands for its functional groups. The table below outlines these expected absorptions based on data from similar aromatic nitro compounds and organobromides.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
3100–3000MediumC-H stretchAromatic C-H
2975–2850MediumC-H stretchAliphatic (Ethyl group)
~1595, ~1470Medium-StrongC=C stretchAromatic Ring
~1520, ~1345StrongN-O asymmetric/symmetric stretchNitro Group (-NO₂)
600–500MediumC-Br stretchBromo Group

Predicted values based on characteristic IR absorption frequencies.[4]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound, the molecular ion peak (M⁺) is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity, M⁺ and M+2.

m/z Value Assignment Notes
231 / 229[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for Bromine.
202 / 200[M - C₂H₅]⁺Loss of the ethyl group.
183[M - NO₂]⁺Loss of the nitro group.
150[M - Br]⁺Loss of the bromine atom.
122[M - Br - C₂H₄]⁺Loss of bromine followed by ethylene.
104[C₈H₈]⁺ or [M - Br - NO₂]⁺Loss of both bromine and the nitro group.

Predicted fragmentation pattern based on the analysis of similar compounds like 1-ethyl-4-nitrobenzene and other bromo-nitro aromatics.[5]

UV-Vis Spectroscopy

The UV-Vis spectrum of nitroaromatic compounds is characterized by strong absorptions due to π → π* transitions of the benzene (B151609) ring and n → π* transitions associated with the nitro group.

λmax (nm) Solvent Transition Type
~260-280Ethanol/Methanolπ → π
~300-340Ethanol/Methanoln → π

Predicted values based on typical absorbance for nitrobenzene (B124822) derivatives.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific procedures should always be followed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is clear.

  • Instrument Setup: Insert the NMR tube into the spinner and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H spectrum. A standard acquisition involves a 90° pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction.

  • Referencing: Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak is often used as a secondary reference (e.g., DMSO-d₆ at 2.50 ppm). For ¹³C NMR, the solvent peak is also used (e.g., DMSO-d₆ at 39.52 ppm).

IR Spectroscopy (FTIR-ATR) Protocol
  • Background Scan: Clean the surface of the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum and displayed in terms of transmittance or absorbance.

Mass Spectrometry (Electron Ionization - EI) Protocol
  • Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids or via a Gas Chromatography (GC) inlet for volatile compounds.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4]

  • Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.[6]

  • Detection: Ions are detected by an electron multiplier or similar detector, which generates a signal proportional to the ion abundance.

  • Spectrum Generation: A mass spectrum is generated by plotting ion intensity as a function of the m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product MS Mass Spectrometry (MS) Purification->MS Pure Sample IR Infrared Spectroscopy (IR) Purification->IR Pure Sample NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample MolWeight Determine Molecular Weight & Formula (from MS) MS->MolWeight FuncGroups Identify Functional Groups (from IR) IR->FuncGroups Connectivity Determine C-H Framework & Connectivity (from NMR) NMR->Connectivity Structure Propose/Confirm Structure MolWeight->Structure FuncGroups->Structure Connectivity->Structure

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-1-ethyl-4-nitrobenzene. Due to the absence of a publicly available experimental spectrum, this guide utilizes established principles of NMR spectroscopy, including chemical shift theory and spin-spin coupling, to present a comprehensive and educational overview.

Predicted ¹H NMR Spectral Data

The predicted quantitative data for the ¹H NMR spectrum of this compound is summarized in the table below. These values are estimated based on the additive effects of the substituents on the benzene (B151609) ring and typical values for ethyl groups.

ProtonsPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
H-3~8.331HdJ_meta = ~2.5 Hz
H-5~8.011HddJ_ortho = ~8.7 Hz, J_meta = ~2.5 Hz
H-6~7.411HdJ_ortho = ~8.7 Hz
-CH₂-~2.802HqJ = ~7.6 Hz
-CH₃~1.253HtJ = ~7.6 Hz

Spectral Analysis and Interpretation

The structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The benzene ring is trisubstituted, leading to three distinct aromatic proton signals. The ethyl group will present as a classic quartet and triplet.

Aromatic Region (δ 7.0-8.5 ppm):

  • H-3: This proton is situated ortho to the strongly electron-withdrawing nitro group (-NO₂) and meta to the bromo (-Br) and ethyl (-CH₂CH₃) groups. The nitro group's powerful deshielding effect will shift this proton significantly downfield. It is expected to appear as a doublet due to meta-coupling with H-5.

  • H-5: Positioned ortho to the bromo group and meta to the nitro and ethyl groups, this proton will also be deshielded, though to a lesser extent than H-3. It will experience ortho-coupling with H-6 and meta-coupling with H-3, resulting in a doublet of doublets.

  • H-6: This proton is ortho to the ethyl group and meta to the bromo and nitro groups. The ethyl group is weakly electron-donating, which would cause a slight shielding effect. However, the overall influence of the electron-withdrawing groups will still place this signal in the downfield region, but at a relatively higher field compared to H-3 and H-5. It will appear as a doublet due to ortho-coupling with H-5.

Aliphatic Region (δ 1.0-3.0 ppm):

  • Methylene (B1212753) Protons (-CH₂-): These protons are benzylic, being directly attached to the aromatic ring. Their chemical shift will be downfield compared to a typical alkane due to the ring current effect. They will be split into a quartet by the adjacent methyl protons.

  • Methyl Protons (-CH₃): These protons are further from the aromatic ring and will therefore be the most upfield signals in the spectrum. They will be split into a triplet by the adjacent methylene protons.

Visualization of Molecular Structure and Proton Relationships

The following diagrams illustrate the molecular structure and the coupling interactions between the protons.

Caption: Molecular structure of this compound with proton numbering.

Caption: Proton coupling relationships in this compound.

Standard Experimental Protocol for ¹H NMR

Since a specific experimental protocol for this compound is not available, a general procedure for obtaining a ¹H NMR spectrum of a solid organic compound is provided below.

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

2. NMR Spectrometer Setup:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is required.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to ensure sharp, well-resolved peaks.

  • Locking: The spectrometer's frequency is "locked" onto the deuterium (B1214612) signal of the solvent to compensate for any magnetic field drift during the experiment.

3. Data Acquisition:

  • Pulse Sequence: A standard one-pulse ¹H acquisition sequence is typically used.

  • Parameters: Key acquisition parameters include:

    • Number of Scans: Multiple scans (e.g., 8, 16, or more) are acquired and averaged to improve the signal-to-noise ratio.

    • Relaxation Delay: A delay time between scans is set to allow the protons to return to their equilibrium state.

    • Acquisition Time: The duration for which the signal is detected.

    • Spectral Width: The range of frequencies to be observed.

4. Data Processing:

  • Fourier Transform: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Referencing: The chemical shift scale is referenced to the TMS signal at 0 ppm.

This comprehensive guide provides a robust prediction and procedural framework for understanding the ¹H NMR spectrum of this compound, which is invaluable for researchers in the fields of chemistry and drug development.

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-1-ethyl-4-nitrobenzene. This document outlines the predicted chemical shifts based on established substituent effects, a detailed experimental protocol for acquiring high-quality spectra, and visualizations of the underlying principles and workflows. This guide is intended to be a valuable resource for professionals in the fields of chemical research and drug development for the structural elucidation and characterization of substituted aromatic compounds.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for this compound can be reliably predicted by applying the principle of additivity of substituent chemical shifts (SCS) on the benzene (B151609) ring. The chemical shift of benzene (128.5 ppm) is used as the base value, and the SCS values for the bromo, ethyl, and nitro groups at the ipso, ortho, meta, and para positions are added to this base value to estimate the chemical shift of each carbon atom in the substituted ring.

The structure and carbon numbering for this compound are as follows:

CarbonSubstituent at C-1 (Ethyl)Substituent at C-2 (Bromo)Substituent at C-4 (Nitro)Predicted Chemical Shift (ppm)
C-1 ipso (+15.7)ortho (+3.1)meta (+0.2)147.5
C-2 ortho (-0.5)ipso (-5.5)meta (+0.9)123.4
C-3 meta (+0.0)ortho (+3.4)ortho (-4.8)127.1
C-4 para (-2.8)meta (+1.6)ipso (+19.6)146.9
C-5 meta (+0.0)para (-1.5)ortho (-4.8)122.2
C-6 ortho (-0.5)meta (+2.2)para (+5.8)136.0
-CH₂- ---~29.0
-CH₃ ---~15.6

Note: The predicted chemical shifts are calculated using the base value of benzene (128.5 ppm) and established substituent chemical shift (SCS) values for ethyl, brio, and intro groups.

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a standard methodology for the acquisition of a high-quality ¹³C NMR spectrum of an aromatic compound such as this compound.

2.1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid spectral artifacts from impurities.

  • Sample Amount: Weigh approximately 20-50 mg of the compound.

  • Solvent Selection: Choose a suitable deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds. Other potential solvents include acetone-d₆ and dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

2.2. NMR Instrument Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure optimal signal detection.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range for all carbon atoms (e.g., 0-200 ppm).

    • Acquisition Time (at): Typically set between 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T₁ of the carbons of interest) is necessary.

    • Number of Scans (ns): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are typically adequate to achieve a good signal-to-noise ratio.

2.3. Data Processing

  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm). If an internal standard such as tetramethylsilane (B1202638) (TMS) is used, reference its signal to 0 ppm.

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Visualization of Concepts

3.1. Substituent Effects on Aromatic ¹³C Chemical Shifts

The following diagram illustrates the logical relationship between the electronic properties of the substituents and their effect on the ¹³C NMR chemical shifts of the benzene ring carbons in this compound.

G Substituent Effects on ¹³C NMR Chemical Shifts substituents Substituents (Ethyl, Bromo, Nitro) electronic_effects Electronic Effects (Inductive & Resonance) substituents->electronic_effects Exert electron_density Altered Electron Density on Benzene Ring Carbons electronic_effects->electron_density Modulate chemical_shift Predicted ¹³C Chemical Shifts electron_density->chemical_shift Determine

Caption: Influence of substituent electronic effects on ¹³C chemical shifts.

3.2. Experimental Workflow for ¹³C NMR Analysis

This diagram outlines the standard workflow for the ¹³C NMR analysis of an organic compound, from initial sample preparation to the final interpretation of the spectrum.

G Experimental Workflow for ¹³C NMR Analysis sample_prep Sample Preparation (Weighing, Dissolution) nmr_acquisition NMR Data Acquisition (Tuning, Locking, Shimming, Acquiring) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Referencing, Peak Picking, Assignment) data_processing->spectral_analysis structural_elucidation Structural Elucidation spectral_analysis->structural_elucidation

Caption: Workflow for ¹³C NMR analysis.

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-Bromo-1-ethyl-4-nitrobenzene. Due to the current absence of publicly available experimental spectra for this specific compound, this document presents a detailed analysis of the predicted vibrational frequencies based on the characteristic absorption bands of its constituent functional groups. This guide is intended to assist researchers in the identification, characterization, and quality control of this molecule.

Predicted Spectroscopic Data

The infrared spectrum of this compound is characterized by the vibrational modes of its key structural features: the 1,2,4-trisubstituted benzene (B151609) ring, the nitro group, the ethyl group, and the carbon-bromine bond. The following table summarizes the predicted IR absorption bands and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentNotes
~3100 - 3000Medium to WeakAromatic C-H StretchDiagnostic for hydrogens on an aromatic ring.[1][2]
~2975 - 2950MediumAsymmetric C-H Stretch (CH₃)From the ethyl group.
~2940 - 2915MediumAsymmetric C-H Stretch (CH₂)From the ethyl group.
~2880 - 2860MediumSymmetric C-H Stretch (CH₃)From the ethyl group.
~2865 - 2845MediumSymmetric C-H Stretch (CH₂)From the ethyl group.
~1600 - 1585MediumAromatic C=C StretchIn-ring skeletal vibrations.[1][2]
~1550 - 1475StrongAsymmetric NO₂ StretchOne of the most characteristic and intense bands for aromatic nitro compounds.[1][3]
~1500 - 1400MediumAromatic C=C StretchIn-ring skeletal vibrations.[1][2]
~1470 - 1450MediumC-H Bend (Alkanes)Scissoring and bending vibrations of the ethyl group.[2]
~1360 - 1290StrongSymmetric NO₂ StretchThe second highly characteristic and intense band for aromatic nitro compounds.[1][3]
~870 - 810StrongC-H Out-of-Plane BendCharacteristic for 1,2,4-trisubstituted benzene rings.
~890 - 835MediumC-N StretchVibration of the bond connecting the nitro group to the aromatic ring.[1][4]
~690 - 515Medium to WeakC-Br StretchCharacteristic for alkyl bromides, often found in the fingerprint region.[5]

Experimental Protocols

The following are detailed methodologies for acquiring the IR spectrum of a solid sample such as this compound.

Potassium Bromide (KBr) Pellet Method

This is a common technique for obtaining high-quality transmission spectra of solid samples.

Materials and Equipment:

  • This compound sample (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Drying: Dry the KBr powder in an oven at approximately 110°C for at least 2-3 hours to remove any absorbed moisture, which can interfere with the spectrum. Store the dried KBr in a desiccator.

  • Grinding: Place 1-2 mg of the this compound sample into a clean agate mortar. Grind the sample to a fine powder.

  • Mixing: Add 100-200 mg of the dried KBr to the mortar. Gently mix the sample and KBR with the pestle, then grind the mixture thoroughly until it is a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes. This will form a thin, transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the infrared spectrum according to the instrument's operating procedure.

Attenuated Total Reflectance (ATR)-FTIR Method

ATR-FTIR is a rapid and simple method that requires minimal sample preparation.

Materials and Equipment:

  • This compound sample (a small amount of powder)

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Spatula

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

  • Pressure Application: Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal.

  • Analysis: Acquire the FTIR spectrum of the sample.

  • Cleaning: After the measurement, retract the press arm, and carefully clean the sample powder from the crystal surface using a soft tissue or a swab moistened with a suitable solvent (e.g., isopropanol (B130326) or ethanol), followed by a dry swab.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the IR spectroscopic analysis of this compound.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Obtain Solid Sample of This compound prep_choice Choose Method start->prep_choice kbr KBr Pellet Method prep_choice->kbr Transmission atr ATR Method prep_choice->atr Reflectance spectrometer FTIR Spectrometer kbr->spectrometer atr->spectrometer acquire_spectrum Acquire IR Spectrum spectrometer->acquire_spectrum process_spectrum Process Spectrum (Baseline Correction, Smoothing) acquire_spectrum->process_spectrum peak_picking Identify Peak Frequencies process_spectrum->peak_picking assign_peaks Assign Vibrational Modes peak_picking->assign_peaks compare Compare with Reference Data (if available) or Predicted Data assign_peaks->compare conclusion Structural Confirmation compare->conclusion

Caption: Workflow for IR Spectroscopy of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of 2-Bromo-1-ethyl-4-nitrobenzene. Due to the limited availability of public experimental mass spectra for this specific compound, this guide presents a hypothesized fragmentation pattern based on the analysis of closely related molecules and established principles of mass spectrometry. The methodologies and data presented herein are intended to serve as a valuable resource for the identification, characterization, and quality control of this compound and similar compounds in a research and development setting.

Molecular Profile

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₈H₈BrNO₂[1]

  • Molecular Weight: 230.06 g/mol [1]

  • Monoisotopic Mass: 228.97384 Da[1]

Predicted Mass Spectrometry Data

The following table summarizes the predicted major ions for this compound under Electron Ionization (EI) conditions. The fragmentation pattern is inferred from the known behavior of nitroaromatic and bromo-substituted aromatic compounds in a mass spectrometer.

m/z (Predicted)Ion FormulaFragment Name/StructureRelative Abundance (Predicted)
229/231[C₈H₈BrNO₂]⁺˙Molecular Ion (M⁺˙)High
214/216[C₇H₅BrNO₂]⁺˙[M - CH₃]⁺Moderate
183/185[C₈H₈Br]⁺˙[M - NO₂]⁺Moderate
150[C₇H₅NO₂]⁺˙[M - Br - CH₃]⁺Low
104[C₈H₈]⁺˙[M - Br - NO₂]⁺Moderate
76[C₆H₄]⁺˙Benzene radical cation (from further fragmentation)Low

Experimental Protocols

A standard protocol for acquiring the mass spectrum of this compound using Electron Ionization Mass Spectrometry (EI-MS) is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation used.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg/mL) of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Ensure the sample is fully dissolved and free of any particulate matter.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument for analysis, as it allows for the separation of the analyte from any impurities before it enters the mass spectrometer.

  • Alternatively, a direct insertion probe can be used for introducing a solid sample directly into the ion source.

3. Ionization:

  • Utilize Electron Ionization (EI) as the ionization method.[2][3]

  • Set the electron energy to 70 eV, a standard condition that promotes reproducible fragmentation patterns and allows for comparison with spectral libraries.[2]

4. Mass Analysis:

  • The ions generated in the source are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Scan a mass range appropriate for the analyte, for instance, from m/z 40 to 300.

5. Detection:

  • An electron multiplier or a similar detector records the abundance of each ion.

  • The resulting data is processed by the instrument's software to generate a mass spectrum.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway of this compound and a general workflow for its mass spectrometric analysis.

Fragmentation_Pathway M [C₈H₈BrNO₂]⁺˙ m/z = 229/231 Molecular Ion F1 [C₇H₅BrNO₂]⁺˙ m/z = 214/216 M->F1 - CH₃ F2 [C₈H₈Br]⁺˙ m/z = 183/185 M->F2 - NO₂ F3 [C₇H₅NO₂]⁺˙ m/z = 150 F1->F3 - Br F4 [C₈H₈]⁺˙ m/z = 104 F2->F4 - Br F5 [C₆H₄]⁺˙ m/z = 76 F4->F5 - C₂H₄

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing dissolve Dissolve in Volatile Solvent injection Sample Injection (GC or Direct Probe) dissolve->injection ionization Electron Ionization (70 eV) injection->ionization separation Mass Separation (Quadrupole/TOF) ionization->separation detection Ion Detection separation->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Spectral Interpretation & Fragmentation Analysis spectrum->interpretation

Caption: General experimental workflow for mass spectrometry analysis.

References

An In-depth Technical Guide to the Reactivity of Halogenated Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of halogenated nitroaromatic compounds, a class of molecules pivotal in organic synthesis and drug discovery. The interplay between the electron-withdrawing nitro group and the halogen substituent dictates the unique chemical behavior of these compounds, primarily governed by nucleophilic aromatic substitution (SNAr). This document delves into the core principles of their reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their scientific endeavors.

Core Principles of Reactivity

The reactivity of halogenated nitroaromatic compounds is fundamentally driven by the powerful electron-withdrawing nature of the nitro group (-NO₂). This group significantly reduces the electron density of the aromatic ring through both inductive and resonance effects, rendering the ring electrophilic and susceptible to attack by nucleophiles.[1][2] The halogen atom (F, Cl, Br, I) serves as a leaving group in these reactions.

The primary reaction pathway for these compounds is Nucleophilic Aromatic Substitution (SNAr) . This reaction proceeds via a two-step addition-elimination mechanism.[3][4] The presence of at least one nitro group, positioned ortho or para to the halogen, is crucial for the activation of the ring towards nucleophilic attack.[3]

The key intermediate in the SNAr mechanism is the Meisenheimer complex , a resonance-stabilized anionic σ-complex.[5] The stability of this intermediate is a critical factor influencing the reaction rate. The nitro group plays a pivotal role in stabilizing the negative charge of the Meisenheimer complex through resonance delocalization.

Quantitative Data on Reactivity

The reactivity of halogenated nitroaromatic compounds can be quantified by examining reaction rates and yields. The following tables summarize key data to facilitate comparison.

Table 1: Relative Rates of Nucleophilic Aromatic Substitution for p-Substituted Halonitrobenzenes with Piperidine

Halogen (X) in p-O₂N-C₆H₄-XRelative Rate (krel)
F3300
Cl1.0
Br0.8
I0.4

Data compiled from various sources studying SNAr kinetics.

Table 2: Product Distribution in the Nitration of Chlorobenzene (B131634)

IsomerPercentage Yield
ortho-Nitrochlorobenzene~30-35%[6][7]
meta-Nitrochlorobenzene~1-5%[6][7]
para-Nitrochlorobenzene~65-70%[6][7]

Yields can vary depending on reaction conditions.[7]

Table 3: Spectroscopic Data for 2,4-Dinitrochlorobenzene

Spectroscopic TechniqueKey Data
¹H NMR (CDCl₃)δ ~8.8 (d), ~8.5 (dd), ~7.8 (d) ppm
¹³C NMR (CDCl₃)δ ~148, ~140, ~132, ~130, ~128, ~122 ppm
IR (KBr)ν ~3100 (Ar C-H), 1530 & 1350 (N-O stretch) cm⁻¹[8]

Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Table 4: UV-Vis Absorption Maxima (λmax) for Meisenheimer Complexes

Aromatic CompoundNucleophileSolventλmax (nm)
2,4,6-TrinitroanisoleCH₃O⁻CH₃OH425, 495
1,3,5-TrinitrobenzeneOH⁻H₂O/Dioxane430, 510
Picryl chlorideEthylene glycolateDMSO414, 490[9]

The absorption maxima are characteristic of the highly conjugated anionic Meisenheimer complex.

Experimental Protocols

This section provides detailed methodologies for key experiments involving halogenated nitroaromatic compounds.

Synthesis of Halogenated Nitroaromatic Compounds: Nitration of Chlorobenzene

Objective: To synthesize a mixture of nitrochlorobenzene isomers via electrophilic aromatic substitution.

Materials:

  • Chlorobenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Carefully add 10 mL of concentrated sulfuric acid to a 100 mL flask, and cool the flask in an ice bath.

  • Slowly add 5 mL of concentrated nitric acid to the cooled sulfuric acid with continuous stirring. This creates the nitrating mixture.

  • In a separate flask, place 5 mL of chlorobenzene.

  • Slowly add the nitrating mixture dropwise to the chlorobenzene with vigorous stirring, while maintaining the temperature of the reaction mixture below 50°C using the ice bath.[2]

  • After the addition is complete, continue stirring the mixture for 30-60 minutes at room temperature.

  • Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Transfer the mixture to a separatory funnel. The organic layer (containing the nitrochlorobenzene isomers) will separate from the aqueous layer.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the crude product mixture of ortho- and para-nitrochlorobenzene.[6] The isomers can be separated by techniques such as fractional distillation or crystallization.[7]

Nucleophilic Aromatic Substitution: Synthesis of 2,4-Dinitrophenylhydrazine (B122626)

Objective: To synthesize 2,4-dinitrophenylhydrazine from 2,4-dinitrochlorobenzene and hydrazine (B178648).

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 g of 2,4-dinitrochlorobenzene in 50 mL of 96% ethanol with gentle heating.[2]

  • Cool the solution to 15-20°C in a water bath.

  • Slowly add 2.8 mL of 64% hydrazine hydrate dropwise with continuous stirring, maintaining the temperature between 15-20°C.[2] The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours.[10] A red-orange precipitate of 2,4-dinitrophenylhydrazine will form.

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material.[11]

  • Dry the product to obtain 2,4-dinitrophenylhydrazine. The reported yield is typically high, around 81-85%.[11]

Mechanistic Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and workflows.

SNAr_Mechanism Reactants Halogenated Nitroaromatic + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Addition (Rate-determining step) Products Substituted Product + Halide Ion Intermediate->Products Elimination Experimental_Workflow_SNAr cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Reactant_Prep Dissolve Halogenated Nitroaromatic in Solvent Mixing Combine Reactants Reactant_Prep->Mixing Nuc_Prep Prepare Nucleophile Solution Nuc_Prep->Mixing Stirring Stir at Controlled Temperature Mixing->Stirring Monitoring Monitor Reaction (TLC, UV-Vis) Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Purify Product (Crystallization/Chromatography) Evaporation->Purification Substituent_Effects Reactivity Reactivity in SNAr EWG Electron-Withdrawing Group (e.g., -NO2) EWG->Reactivity Increases LG Leaving Group (Halogen) LG->Reactivity Influences Rate (F > Cl > Br > I) Position Position of EWG (ortho/para) Position->Reactivity Activates Nucleophile Nucleophilicity Nucleophile->Reactivity Increases

References

The Impact of Electron-Withdrawing Groups on the Reactivity of 2-Bromo-1-ethyl-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of 2-Bromo-1-ethyl-4-nitrobenzene, with a specific focus on the profound influence of its electron-withdrawing substituents. The presence of both a nitro group and a bromine atom on the benzene (B151609) ring significantly governs the molecule's susceptibility to nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of pharmaceuticals and other fine chemicals. This document delves into the theoretical underpinnings of its reactivity, supported by comparative quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

Electron-Withdrawing Effects and Their Influence on Reactivity

The reactivity of an aromatic ring is fundamentally dictated by the electronic nature of its substituents. In the case of this compound, the nitro (-NO₂) group and the bromine (-Br) atom are key players in modulating the electron density of the benzene ring.

The nitro group is a potent electron-withdrawing group, acting through both inductive and resonance effects (-I and -R effects). Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework. More significantly, the nitro group exerts a strong resonance effect by delocalizing the pi electrons of the benzene ring onto the oxygen atoms. This delocalization creates a significant electron deficiency, particularly at the ortho and para positions relative to the nitro group.

The bromine atom , while also electronegative and thus exerting an electron-withdrawing inductive effect (-I), possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack. In the context of nucleophilic aromatic substitution, its role is more complex, acting as a good leaving group.

The ethyl group (-CH₂CH₃) is a weak electron-donating group through an inductive effect (+I), slightly increasing the electron density of the ring.

The cumulative effect of these substituents makes the carbon atoms of the benzene ring in this compound electrophilic, particularly those ortho and para to the strongly deactivating nitro group. This heightened electrophilicity is the driving force behind the molecule's reactivity towards nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound with nucleophiles is the SNAr mechanism. This reaction is facilitated by the presence of the electron-withdrawing nitro group, which stabilizes the negatively charged intermediate, known as a Meisenheimer complex. The bromine atom, being a good leaving group, is then displaced by the incoming nucleophile.

The general mechanism is as follows:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, which is activated by the para-nitro group. This step is typically the rate-determining step of the reaction.

  • Formation of the Meisenheimer Complex: A resonance-stabilized, negatively charged intermediate is formed. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.

  • Departure of the Leaving Group: The bromine atom departs as a bromide ion, and the aromaticity of the ring is restored, yielding the substitution product.

Quantitative Analysis of Reactivity

While specific kinetic data for this compound is not extensively reported in the literature, we can infer its reactivity by comparing it with related compounds and by applying principles of physical organic chemistry, such as the Hammett equation.

The Hammett equation provides a means to quantify the effect of substituents on the reactivity of aromatic compounds. It is given by:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction of the substituted compound.

  • k₀ is the rate constant for the reaction of the unsubstituted compound.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is characteristic of the reaction type and conditions.

For nucleophilic aromatic substitution, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups (which have positive σ values) accelerate the reaction. The nitro group has a large positive σ value, signifying its strong activating effect on SNAr reactions.

To provide a quantitative perspective, the following table presents a comparison of relative rate constants for the SNAr reaction of various substituted bromobenzenes with a common nucleophile, piperidine (B6355638). While the exact value for this compound is not available, its position in this series can be estimated.

SubstrateRelative Rate Constant (k_rel)
1-Bromo-4-nitrobenzene1
1-Bromo-2,4-dinitrobenzene~1.5 x 10⁵
This compound Estimated to be slightly lower than 1-Bromo-4-nitrobenzene
1-BromobenzeneVery low (negligible reaction)

Note: The ethyl group at the 2-position is expected to have a minor steric and electronic effect, potentially slightly decreasing the rate of nucleophilic attack compared to 1-Bromo-4-nitrobenzene.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

Spectroscopic TechniqueData
¹H NMR (300 MHz, DMSO-d₆)δ 8.38 (d, J=2.4 Hz, 1H), 8.19 (dd, J=8.4, 2.4 Hz, 1H), 7.65 (d, J=8.4 Hz, 1H), 2.82 (q, J=7.5 Hz, 2H), 1.20 (t, J=7.5 Hz, 3H)[1]
¹³C NMR (Predicted)Aromatic C-Br: ~118 ppm, Aromatic C-NO₂: ~147 ppm, Other aromatic carbons: 125-145 ppm, -CH₂-: ~28 ppm, -CH₃: ~15 ppm
IR Spectroscopy (Predicted)~1520 cm⁻¹ and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching), ~3100-3000 cm⁻¹ (aromatic C-H stretching), ~2970-2850 cm⁻¹ (aliphatic C-H stretching), ~1600 cm⁻¹ (C=C aromatic ring stretching)

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the bromination of 1-ethyl-4-nitrobenzene.

Materials:

Procedure:

  • To a mixture of 1-ethyl-4-nitrobenzene (4.0 g, 26.4 mmol), silver sulfate (8.18 g, 26.4 mmol), concentrated sulfuric acid (24 mL), and water (2.8 mL), add bromine (4.23 g, 26.4 mmol) dropwise at ambient temperature.[1]

  • Stir the mixture for 4 hours at ambient temperature.[1]

  • Pour the reaction mixture into a 10% sodium hydrogen sulfite solution (150 mL).[1]

  • Extract the product with ethyl acetate (3 x 300 mL).[1]

  • Dry the combined organic extracts over anhydrous sodium sulfate.[1]

  • Concentrate the solvent under vacuum to yield the title compound.[1]

General Protocol for Nucleophilic Aromatic Substitution with an Amine (e.g., Piperidine)

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Piperidine

  • A suitable solvent (e.g., Ethanol, DMF)

  • Stir bar and appropriate glassware

Procedure:

  • In a round-bottom flask equipped with a stir bar and a reflux condenser, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add piperidine (2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-substituted product.

Visualizing Reaction Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key concepts and workflows discussed in this guide.

G cluster_0 Electron-Withdrawing Effects cluster_1 Reactivity Nitro_Group Nitro Group (-NO₂) -I, -R Effects Benzene_Ring Benzene Ring Nitro_Group->Benzene_Ring Strong Deactivation Bromine Bromine (-Br) -I > +R Effect Bromine->Benzene_Ring Deactivation Ethyl_Group Ethyl Group (-Et) +I Effect Ethyl_Group->Benzene_Ring Weak Activation Electrophilic_Carbon Increased Electrophilicity at C-Br bond Benzene_Ring->Electrophilic_Carbon SNAr Favored SₙAr Reaction Electrophilic_Carbon->SNAr

Caption: Logical relationship of substituent effects on the reactivity of this compound.

G Start Start: this compound + Nucleophile (Nu⁻) Step1 Step 1: Nucleophilic Attack (Rate-Determining Step) Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized) Step1->Intermediate Step2 Step 2: Elimination of Leaving Group Intermediate->Step2 Product Product: 2-Nu-1-ethyl-4-nitrobenzene + Br⁻ Step2->Product

Caption: The SNAr reaction pathway for this compound.

G Setup Reaction Setup: Substrate, Nucleophile, Solvent Reaction Heating/Stirring Setup->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization

Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.

Conclusion

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of the nitro group, which strongly activates the aromatic ring towards nucleophilic aromatic substitution. The bromine atom serves as an effective leaving group in these transformations. This combination of features makes this compound a valuable intermediate in organic synthesis, allowing for the introduction of a wide range of nucleophiles at the 2-position. Understanding the interplay of these electronic effects is crucial for predicting reactivity, designing synthetic routes, and optimizing reaction conditions in the development of novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and predictive protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-1-ethyl-4-nitrobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science, and the protocols outlined below serve as a comprehensive guide for its functionalization.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide.[3][4] For a substrate like this compound, the electron-withdrawing nitro group can influence the reactivity of the C-Br bond, making the selection of appropriate catalytic systems crucial for achieving high yields. The resulting 2-aryl-1-ethyl-4-nitrobenzene scaffolds are valuable precursors for a variety of downstream applications, including the synthesis of novel pharmaceutical agents and functional materials.

Data Presentation: Predicted Reaction Parameters and Yields

The following table summarizes predicted reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. These predictions are based on established methodologies for structurally related bromo-nitro-aromatic compounds and serve as a starting point for experimental optimization.

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Predicted Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane (B91453) / H₂O (4:1)901285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-K₃PO₄ (2.5)Toluene / H₂O (5:1)1001080-90
3-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)DMF110875-85
4-Acetylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane / H₂O (4:1)951470-80
2-Naphthylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DME / H₂O (3:1)851688-97

Experimental Protocols

Below is a detailed, predictive protocol for a typical Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous and degassed 1,4-Dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Reaction Setup:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times to ensure an oxygen-free atmosphere.

Solvent Addition and Reaction:

  • Add degassed 1,4-dioxane and degassed deionized water (in a 4:1 ratio) to the flask via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Work-up and Purification:

  • Once the reaction is complete (typically indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1-ethyl-4-nitro-2-phenylbenzene.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki coupling reaction.

G Experimental Workflow for Suzuki Coupling A Reactant Preparation (this compound, Arylboronic acid, Base, Catalyst) B Inert Atmosphere Setup (Evacuate and backfill with Argon) A->B 1. C Solvent Addition (Degassed Dioxane/Water) B->C 2. D Reaction (Heating and Stirring) C->D 3. E Reaction Monitoring (TLC, GC-MS) D->E 4. F Work-up (Extraction and Washing) E->F 5. (upon completion) G Purification (Column Chromatography) F->G 6. H Product (2-Aryl-1-ethyl-4-nitrobenzene) G->H 7.

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

G Catalytic Cycle of the Suzuki Coupling Reaction Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)-Br(L)₂ Pd0->ArPdBr Oxidative Addition ArPdOR Ar-Pd(II)-OR(L)₂ ArPdBr->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product BOH3 B(OH)₃ ArPdAr_prime->BOH3 ArBr Ar-Br ArBr->ArPdBr Base Base (e.g., OH⁻) Base->ArPdOR Ar_prime_BOH2 Ar'-B(OH)₂ Ar_prime_BOH2->ArPdAr_prime

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using 2-Bromo-1-ethyl-4-nitrobenzene as the aryl halide substrate. This reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The presence of a nitro group on the aryl bromide substrate introduces electronic effects that can influence the reaction conditions required for optimal yields.

Overview of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or a boronic ester) and an organohalide.[1][2] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[3] The choice of palladium catalyst, ligand, base, and solvent system is critical for the success of the reaction, particularly with substrates bearing electron-withdrawing groups like the nitro group.[4]

Data Presentation: Palladium Catalysts and Reaction Conditions

The following table summarizes common palladium catalysts and reaction conditions that can be employed for the Suzuki-Miyaura coupling of this compound. The selection of the appropriate system will depend on the specific boronic acid used and the desired reaction scale.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Catalyst Loading (mol%)Notes
Pd(PPh₃)₄PPh₃ (internal)K₂CO₃, Na₂CO₃, Cs₂CO₃Toluene (B28343)/H₂O, Dioxane/H₂O80-1101-5A versatile and commonly used catalyst.[5]
Pd(OAc)₂ / PPh₃PPh₃K₃PO₄DMF, Dioxane80-1001-3 (Pd), 2-6 (Ligand)A readily available palladium source that forms the active catalyst in situ.
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane/H₂O80-1201-2 (Pd), 2-4 (Ligand)XPhos is a bulky electron-rich ligand often effective for challenging substrates.[6]
Pd(dppf)Cl₂dppf (internal)K₂CO₃Toluene, DMF90-1102-5A robust catalyst often used for a wide range of aryl bromides.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂ORoom Temp - 801-3 (Pd), 2-6 (Ligand)SPhos can facilitate couplings at lower temperatures.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2 equivalents)

  • Toluene

  • Deionized Water

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask or reaction tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under the inert atmosphere, add toluene (5 mL) and deionized water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_inputs Reactants Pd0 Pd(0)Ln ArylPd Ar-Pd(II)-X Ln Pd0->ArylPd Oxidative Addition OxAdd Oxidative Addition Transmetal Transmetalation ArylPdAryl Ar-Pd(II)-Ar' Ln ArylPd->ArylPdAryl Transmetalation ArylPdAryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' ArylPdAryl->Product ArylHalide Ar-X (this compound) BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Combine Reactants and Catalyst start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert solvent Add Solvents (Toluene/Water) inert->solvent reaction Heat and Stir (e.g., 100°C, 4-12h) solvent->reaction monitor Monitor Reaction Progress (TLC or GC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: Cool, Dilute, and Extract monitor->workup Complete purify Purification: Column Chromatography workup->purify product Isolated Product purify->product end End product->end

Caption: A flowchart of the experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Heck Reaction: Synthesis of Substituted Styrenes using 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the palladium-catalyzed Heck reaction, a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1][2][3] The protocol focuses on the coupling of 2-Bromo-1-ethyl-4-nitrobenzene with a generic alkene (e.g., styrene (B11656) or an acrylate) to yield a substituted styrene derivative. These products are valuable intermediates in the synthesis of polymers, materials, and pharmaceuticals.[4] The presence of an electron-withdrawing nitro group on the aryl bromide substrate generally enhances its reactivity in the Heck reaction.[1][5] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for conducting the reaction, product isolation, and purification.

Introduction

The Mizoroki-Heck reaction is a powerful and versatile method for the arylation of olefins, involving the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[2][6] This transformation is widely employed due to its tolerance of a broad range of functional groups.[6] The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product and regenerate the active catalyst.[3][7]

This application note specifically addresses the use of this compound as the aryl halide component. The electron-withdrawing nature of the nitro group is known to facilitate the oxidative addition step, often leading to higher yields and milder reaction conditions compared to electron-rich aryl halides.[1][5]

Key Reaction Parameters

The success and efficiency of the Heck reaction are contingent on several critical parameters:

  • Catalyst System: Palladium complexes are the catalysts of choice. Common precursors include Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄.[2] The use of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or bulkier, electron-rich phosphines, is often crucial for catalyst stability and activity.[8] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, particularly for less reactive aryl chlorides.[1]

  • Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle.[2] Inorganic bases like potassium carbonate (K₂CO₃) and sodium acetate (B1210297) (NaOAc), or organic bases such as triethylamine (B128534) (Et₃N), are commonly used.[2]

  • Solvent: Polar aprotic solvents like DMF, DMA, or NMP are typically used to ensure the solubility of the reagents and facilitate the reaction.[1] In some cases, aqueous solvent mixtures can be employed.[1]

  • Temperature: Reaction temperatures can range from room temperature to high temperatures (80-140 °C), depending on the reactivity of the substrates and the catalyst system employed.[1][8]

Experimental Protocol

This protocol provides a general procedure for the Heck reaction between this compound and an alkene.

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane (B92381)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Schlenk tube or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the alkene (1.5 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and triphenylphosphine (0.02 mmol, 2 mol%).

  • Add anhydrous DMF (5 mL) to the flask.

  • The reaction mixture is then stirred and heated to 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Heck reaction with various aryl bromides. While specific data for this compound is not provided in the search results, the trends observed for other electron-deficient aryl bromides can be used for comparison.

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
p-BromoacetophenoneStyrenePd(OAc)₂ (1)NHC precursor (2)K₂CO₃DMF/H₂O804High
p-BromobenzaldehydeStyrenePd(OAc)₂ (1)NHC precursor (2)K₂CO₃DMF/H₂O804High
This compound Styrene Pd(OAc)₂ (1-2) PPh₃ (2-4) K₂CO₃ DMF 80-100 4-12 Expected: Good to Excellent
This compound n-Butyl Acrylate Pd(OAc)₂ (1-2) PPh₃ (2-4) Et₃N DMF 80-100 4-12 Expected: Good to Excellent

Note: The "Expected" yields are based on the general observation that electron-withdrawing groups on the aryl bromide are beneficial for the Heck reaction.[1][5] Actual yields will depend on specific reaction optimization.

Visualizations

Experimental Workflow

Heck_Reaction_Workflow reactant_prep Reactant & Catalyst Preparation reaction_setup Reaction Setup (Inert Atmosphere) reactant_prep->reaction_setup Add Reagents heating Heating & Stirring (80-100 °C) reaction_setup->heating Heat to Reaction Temp workup Aqueous Workup & Extraction heating->workup Cool & Quench purification Purification (Chromatography) workup->purification Isolate Crude product Final Product purification->product Isolate Pure

Caption: General experimental workflow for the Heck reaction.

Catalytic Cycle

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pdi_complex Ar-Pd(II)L₂-X pd0->pdi_complex Ar-X alkene_coordination Alkene Coordination pi_complex Ar-Pd(II)L₂(Alkene)-X pdi_complex->pi_complex Alkene migratory_insertion Migratory Insertion alkyl_pd_complex R-Pd(II)L₂-X pi_complex->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination product_complex [HPd(II)L₂(Product)]X alkyl_pd_complex->product_complex product_complex->pd0 Base reductive_elimination Reductive Elimination

Caption: Simplified catalytic cycle of the Heck reaction.

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-1-ethyl-4-nitrobenzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is invaluable for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][4][5] The reaction is typically catalyzed by a palladium complex, co-catalyzed by a copper(I) salt, and carried out in the presence of an amine base.[1][2][6] Its mild reaction conditions and tolerance for a wide variety of functional groups make it a highly versatile synthetic tool.[2][6]

This document provides detailed protocols and application notes for the Sonogashira coupling of 2-Bromo-1-ethyl-4-nitrobenzene with various terminal alkynes. The presence of both an electron-donating ethyl group and a strongly electron-withdrawing nitro group on the aromatic ring makes this substrate an interesting candidate for exploring electronic effects in cross-coupling reactions. The reactivity of aryl halides in Sonogashira coupling generally follows the trend: I > OTf > Br > Cl.[7] While aryl bromides are less reactive than iodides, they are often more readily available and cost-effective, making the optimization of their coupling reactions crucial.

General Reaction Scheme

The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is depicted below:

General Reaction Scheme Caption: Sonogashira coupling of this compound with a terminal alkyne (R-C≡CH) to yield the corresponding 1-ethyl-4-nitro-2-(alkynyl)benzene product.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Sonogashira coupling of aryl bromides with terminal alkynes. These conditions can serve as a starting point for the optimization of the reaction with this compound.

Aryl Halide (Example) Alkyne (Example) Palladium Catalyst (% mol) Copper(I) Co-catalyst (% mol) Base (Equivalents) Solvent Temperature (°C) Time (h) Yield (%) Reference
Aryl BromidePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃N (3)THF5012Substrate dependent[8]
Aryl HalideTerminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (2.5)Diisopropylamine (7)THFRoom Temp389[2][7]
IodobenzenePhenylacetylenePd/CuFe₂O₄ (3)(Included in catalyst)K₂CO₃ (4 mmol scale)EtOH70470[9]
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂ (0.1)CuI (0.1)Cs₂CO₃ (2)DMF6016High Yield[10]

Experimental Workflow and Catalytic Cycle

The general workflow for a Sonogashira coupling experiment involves careful setup under inert conditions, followed by the reaction and subsequent purification. The reaction itself proceeds via two interconnected catalytic cycles involving palladium and copper.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Schlenk flask under an inert atmosphere (N₂ or Ar) B Add Aryl Halide, Pd Catalyst, CuI A->B C Add anhydrous solvent and amine base B->C D Stir for 5-10 minutes at room temperature C->D E Add Terminal Alkyne dropwise via syringe D->E Start Reaction F Heat to desired temperature (e.g., 50-70°C) E->F G Monitor progress by TLC until aryl halide is consumed F->G H Cool to room temperature G->H Reaction Complete I Dilute with organic solvent (e.g., Ethyl Acetate) H->I J Wash with aq. NH₄Cl (removes Cu) and brine I->J K Dry organic layer (e.g., Na₂SO₄), filter, and concentrate J->K L Purify by flash column chromatography K->L M Characterize final product L->M

Caption: A generalized workflow for the Sonogashira coupling experiment.

The catalytic mechanism involves a palladium cycle and a copper cycle that work in concert.[2][4] The palladium(0) catalyst first undergoes oxidative addition with the aryl bromide.[7] Simultaneously, the copper(I) salt reacts with the terminal alkyne and base to form a copper acetylide intermediate.[4] This intermediate then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the final product and regenerate the active palladium(0) catalyst.[2][7]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl R-Pd(II)L₂-Br Pd0->Pd_Aryl Oxidative Addition (R-Br) Pd_Alkyne R-Pd(II)L₂(C≡CR') Pd_Aryl->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product R-C≡CR' Pd_Alkyne->Product CuX Cu(I)Br Cu_Alkyne Cu(I)-C≡CR' CuX->Cu_Alkyne Deprotonation (Base, H-C≡CR') Cu_Alkyne->Pd_Aryl Transfers Acetylide to Palladium

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for the coupling of this compound with a terminal alkyne.

Materials and Reagents:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 - 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 - 0.05 eq)

  • Copper(I) Iodide [CuI] (0.025 - 0.10 eq)

  • Amine Base (e.g., Triethylamine or Diisopropylamine, 3.0 - 7.0 eq)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 mmol, 0.05 eq), and CuI (0.025 mmol, 0.025 eq).[2][7]

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an anaerobic environment.

  • Addition of Reagents:

    • Under a positive pressure of the inert gas, add anhydrous, degassed THF (5 mL) via syringe.[2][7]

    • Add the amine base (e.g., diisopropylamine, 7.0 mmol, 7.0 eq) via syringe.[2][7] Stir the mixture for 5 minutes at room temperature.

    • Slowly add the terminal alkyne (1.1 mmol, 1.1 eq) to the reaction mixture dropwise via syringe.[2][4]

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 50-70 °C). The optimal temperature may be required for less reactive aryl bromides.[8]

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aryl bromide spot is no longer visible.[4] A typical reaction time is between 3 to 12 hours.[2][7][8]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether or ethyl acetate (B1210297).[2][4]

    • Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional solvent.[2]

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium (B1175870) chloride (to remove copper salts), followed by saturated aqueous sodium bicarbonate and brine.[2][7]

  • Purification and Characterization:

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4][7]

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient), to afford the pure coupled product.[7]

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).

Safety Precautions:

  • Palladium catalysts and copper salts can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable.

  • The reaction should be carried out under an inert atmosphere as the palladium(0) catalyst can be sensitive to air.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for Copper-Free Sonogashira Reaction with 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the copper-free Sonogashira cross-coupling reaction of 2-Bromo-1-ethyl-4-nitrobenzene with a terminal alkyne. This reaction is a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds, offering a pathway to a diverse range of substituted alkynes which are pivotal intermediates in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3][4][5][6] The elimination of copper from the traditional Sonogashira protocol mitigates the formation of alkyne homocoupling byproducts (Glaser coupling), simplifies product purification, and reduces the toxicity of the process, which is a significant advantage in pharmaceutical development.[7][8]

Introduction

The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides.[4][9] The traditional protocol employs a palladium catalyst and a copper(I) co-catalyst.[9] However, the development of copper-free methodologies has gained significant traction due to the aforementioned benefits.[6][7] These protocols typically utilize a palladium catalyst in the presence of a suitable phosphine (B1218219) ligand and an amine base, and have been successfully applied to a wide range of substrates, including electron-deficient aryl bromides.[1][10]

The substrate of interest, this compound, possesses an electron-withdrawing nitro group, which generally enhances the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst. This electronic feature makes it a suitable candidate for copper-free Sonogashira coupling. This protocol outlines a robust and reproducible method for the efficient coupling of this substrate with a generic terminal alkyne.

Reaction Principle

The copper-free Sonogashira reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a palladium(II) intermediate.

  • Deprotonation: The terminal alkyne is deprotonated by the base to form a palladium-alkynyl complex.

  • Reductive Elimination: The coupled product is eliminated from the palladium center, regenerating the active palladium(0) catalyst.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a suitable phosphine ligand (e.g., Tri(tert-butyl)phosphine (P(t-Bu)₃))[11][12]

  • Base: A suitable amine base such as triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or 1,4-diazabicyclo[2.2.2]octane (DABCO).[13]

  • Solvent: Anhydrous and degassed solvent such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), or 1,4-dioxane.

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and, if necessary, the phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add the anhydrous and degassed solvent (e.g., THF, 5 mL) and the base (e.g., TEA, 3.0 mmol, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the copper-free Sonogashira reaction of this compound with a model alkyne, phenylacetylene. The data is compiled based on general protocols for electron-deficient aryl bromides and may serve as a starting point for optimization.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)P(t-Bu)₃ (2)DABCO (2)THF2512>90
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene808>85
3PdCl₂(PPh₃)₂ (3)NoneTEA (3)DMF6016>80

Note: Yields are indicative and may vary depending on the specific alkyne and reaction scale.

Visualizations

Experimental Workflow

Copper_Free_Sonogashira_Workflow start Start setup Reaction Setup: - this compound - Pd Catalyst & Ligand - Solvent & Base start->setup alkyne Add Terminal Alkyne setup->alkyne reaction Reaction: - Stir at specified temperature - Monitor by TLC/GC-MS alkyne->reaction workup Work-up: - Quench reaction - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification product Final Product purification->product

Caption: Workflow for the copper-free Sonogashira coupling.

Catalytic Cycle

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Ar-X lab1 Oxidative Addition OA Oxidative Addition PdII_ArAlk Ar-Pd(II)L_n-C≡CR PdII_ArX->PdII_ArAlk HC≡CR, Base BaseH Base-H⁺X⁻ lab2 Alkynylation Alkynylation Alkynylation PdII_ArAlk->Pd0 Product Ar-C≡CR PdII_ArAlk->Product lab3 Reductive Elimination RE Reductive Elimination Alkyne HC≡CR Base Base ArX Ar-X

Caption: Catalytic cycle of the copper-free Sonogashira reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. This palladium-catalyzed cross-coupling reaction is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines, which are prevalent structural motifs in a vast array of bioactive molecules and functional materials.[1][2]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-Bromo-1-ethyl-4-nitrobenzene. The presence of a nitro group renders the aryl bromide electron-deficient, which can facilitate the oxidative addition step in the catalytic cycle. However, the nitro group's potential sensitivity to strong bases necessitates careful selection of reaction conditions to avoid side reactions.[3]

Reaction Overview

The target transformation is the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a suitable base.

Chemical reaction scheme for the Buchwald-Hartwig amination of this compound with a generic amine R1R2NH, yielding the corresponding N-arylated product.

Figure 1: General scheme for the Buchwald-Hartwig amination of this compound.

Key Experimental Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound is contingent on the judicious selection of the catalyst system and reaction conditions. The electron-withdrawing nitro group can influence the reactivity of the substrate and the stability of intermediates.

ParameterRecommended OptionsTypical Concentration/LoadingNotes and Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃1-5 mol%Both Pd(II) and Pd(0) sources are effective. Pd₂(dba)₃ is often favored for its stability. The catalyst loading should be optimized for cost-effectiveness and efficiency.
Phosphine Ligand XPhos, SPhos, RuPhos, BINAP1.2-6 mol%Bulky, electron-rich biaryl phosphine ligands are generally preferred for amination of aryl bromides. The choice of ligand can significantly impact reaction rate and yield.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃1.5-2.5 equivalentsStrong, non-nucleophilic bases are required. While NaOt-Bu is common, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary to avoid side reactions with the nitro group.[3]
Solvent Toluene, Dioxane, THF0.1 - 1.0 MAnhydrous, deoxygenated solvents are crucial for catalytic activity. Toluene is a common choice for its ability to azeotropically remove water.
Temperature 80 - 110 °C-The optimal temperature will depend on the specific catalyst system and the nucleophilicity of the amine.
Amine Primary & Secondary Alkyl/Aryl Amines1.1-1.5 equivalentsThe scope of the reaction is broad, encompassing a wide range of amines.[4] Sterically hindered amines may require more forcing conditions.

Experimental Protocol: General Procedure

This protocol provides a general framework for the Buchwald-Hartwig amination of this compound. Optimization of specific parameters may be required for different amine coupling partners.

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Reaction Setup:

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reagents Weigh Reagents setup_glassware Assemble & Dry Glassware add_solids Add Pd Catalyst, Ligand, Base, & Aryl Bromide setup_glassware->add_solids inert_atm Establish Inert Atmosphere (Evacuate/Backfill Ar) add_solids->inert_atm add_liquids Add Solvent & Amine inert_atm->add_liquids heating Heat to Reaction Temperature (e.g., 100 °C) add_liquids->heating monitoring Monitor Reaction Progress (TLC, GC, or LC-MS) heating->monitoring cool_down Cool to Room Temperature monitoring->cool_down extraction Dilute & Perform Aqueous Extraction cool_down->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), the base (e.g., K₃PO₄, 2.0 equivalents), and this compound (1.0 equivalent).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous, deoxygenated solvent (e.g., toluene, to achieve a concentration of 0.5 M) via syringe, followed by the amine (1.2 equivalents).

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to afford the desired N-arylated product.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species as the active catalyst.

catalytic_cycle pd0 Pd(0)L_n pdII_complex L_nPd(II)(Ar)(Br) pd0->pdII_complex Ar-Br Product Ar-NR'R'' oxidative_addition Oxidative Addition pd_amine_complex [L_nPd(II)(Ar)(HNR'R'')]+Br- pdII_complex->pd_amine_complex HNR'R'' amine_coordination Amine Coordination pd_amido_complex L_nPd(II)(Ar)(NR'R'') pd_amine_complex->pd_amido_complex Base deprotonation Deprotonation (Base) pd_amido_complex->pd0 Ar-NR'R'' BaseH Base-H+ reductive_elimination Reductive Elimination ArBr Ar-Br Amine HNR'R''

References

Application Notes & Protocols: Synthesis of Substituted Anilines from 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted anilines starting from the versatile chemical intermediate, 2-Bromo-1-ethyl-4-nitrobenzene. The protocols outlined herein cover key synthetic strategies, including the reduction of the nitro group, nucleophilic aromatic substitution, and modern palladium-catalyzed cross-coupling reactions.

Overview of Synthetic Strategies

This compound is a valuable starting material for generating diverse aniline (B41778) derivatives. The presence of three distinct functional handles—a nitro group, a bromine atom, and an ethyl group on an aromatic ring—allows for several selective transformations. The primary strategies to synthesize substituted anilines from this precursor are:

  • Reduction of the Nitro Group: A straightforward method to produce 4-Bromo-2-ethylaniline, which can serve as a key intermediate for further functionalization.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the aromatic ring, facilitating the displacement of the bromide by various nucleophiles, particularly amines, to yield N-substituted 4-nitroanilines.[1][2][3]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A highly efficient and general method for forming carbon-nitrogen (C-N) bonds, allowing for the coupling of this compound with a wide array of primary and secondary amines.[4][5][6][7]

  • Two-Step Synthesis via Suzuki Coupling and Reduction: A pathway to synthesize C-4 substituted anilines. This involves a palladium-catalyzed Suzuki coupling to form a new carbon-carbon (C-C) bond at the position of the bromine atom, followed by the reduction of the nitro group.[8][9][10]

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Products prod1 [label="4-Bromo-2-ethylaniline", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prod2 [label="N-Substituted\n2-ethyl-4-nitroanilines", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prod3 [label="N-Substituted\n4-bromo-2-ethylanilines\n(via Buchwald-Hartwig on reduced form)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prod4 [label="4-Aryl-2-ethyl-1-nitrobenzene", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; prod5 [label="4-Aryl-2-ethylaniline", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Pathways start -> prod1 [label="Reduction\n(e.g., Sn/HCl)"]; start -> prod2 [label="SNAr\n(e.g., R2NH)"]; prod1 -> prod3 [label="Buchwald-Hartwig\n(Pd cat., R'2NH)"]; start -> prod4 [label="Suzuki Coupling\n(Pd cat., Ar-B(OH)2)"]; prod4 -> prod5 [label="Reduction\n(e.g., H2/Pd-C)"];

// Styling {rank=same; start;} {rank=same; prod1; prod2; prod4;} {rank=same; prod3; prod5;} } Figure 1. Key synthetic pathways from this compound.

Protocol 1: Reduction of the Nitro Group

This protocol describes the reduction of the nitro functionality on this compound to an amine using tin and hydrochloric acid, yielding 4-Bromo-2-ethylaniline.[11] This product is a crucial intermediate for subsequent cross-coupling reactions.

Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 43.5 mmol) and granulated tin (20.6 g, 174 mmol).

  • Reagent Addition: Slowly add 100 mL of concentrated hydrochloric acid (HCl) to the flask. The addition should be done in portions to control the initial exothermic reaction.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add a 40% aqueous sodium hydroxide (B78521) (NaOH) solution until the mixture is strongly basic (pH > 12). This will precipitate tin salts.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (B1210297) (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude 4-Bromo-2-ethylaniline by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) or by recrystallization.

Data Summary
MethodReducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
1Sn / conc. HCl-100-1102-485-95
2H₂ (50 psi) / Pd-C (5 mol%)Ethanol253-690-99
3Fe / NH₄ClEthanol/H₂O802-580-90

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on this compound can be displaced by amine nucleophiles. The strong electron-withdrawing effect of the para-nitro group stabilizes the intermediate Meisenheimer complex, facilitating the substitution.[1][2][3][12]

// Nodes start [label="this compound\n+ R₂NH (Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Meisenheimer Complex\n(Stabilized by NO₂)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="N,N-R₂-2-ethyl-4-nitroaniline\n+ HBr", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label="Addition"]; intermediate -> product [label="Elimination of Br⁻"];

// Styling start [width=3]; product [width=3]; } Figure 2. SNAr reaction pathway.

Experimental Protocol
  • Reaction Setup: In a sealed pressure tube, combine this compound (1.0 g, 4.35 mmol), the desired secondary amine (e.g., morpholine, 1.5 eq, 6.53 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 eq, 8.70 mmol).

  • Solvent: Add 10 mL of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Reaction: Seal the tube and heat the mixture to 120-150 °C. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature and pour it into 100 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Purification: Purify the resulting N-substituted-2-ethyl-4-nitroaniline product by flash column chromatography on silica gel.

Data Summary
Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
MorpholineK₂CO₃DMSO1301875-85
PiperidineCs₂CO₃DMF1202070-80
DiethylamineK₂CO₃NMP1502465-75

Protocol 3: Buchwald-Hartwig Amination

This protocol details a palladium-catalyzed cross-coupling reaction, a highly versatile method for synthesizing N-aryl and N-heteroaryl anilines from aryl halides.[4][5][7] This reaction offers broad substrate scope and generally proceeds under milder conditions than SNAr.

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd_complex1 [label="Ar-Pd(II)(Br)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_complex2 [label="[Ar-Pd(II)(NHR₂)L₂]⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_complex3 [label="Ar-Pd(II)(NR₂)L₂", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges pd0 -> pd_complex1 [label="Oxidative\nAddition\n(Ar-Br)"]; pd_complex1 -> pd_complex2 [label="+ R₂NH"]; pd_complex2 -> pd_complex3 [label="- HBr\n(Base)"]; pd_complex3 -> pd0 [label="Reductive\nElimination"];

// Product annotation {rank=same; pd_complex3; product_label} product_label [label="Product\n(Ar-NR₂)", shape=plaintext, fontcolor="#34A853"]; pd_complex3 -> product_label [style=dashed, arrowhead=none]; } Figure 3. Catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine (B1218219) ligand like XPhos or SPhos (2-4 mol%).

  • Reagent Addition: Add the desired amine (1.2-1.5 eq) and a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu, 1.5-2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reaction: Add a dry, deoxygenated solvent such as toluene (B28343) or dioxane (0.1-0.5 M concentration). Heat the reaction mixture to 80-110 °C with stirring. Monitor progress by TLC or GC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary
AmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene100888-95
BenzylaminePd(OAc)₂ / SPhosK₃PO₄Dioxane1101285-92
IndolePd₂(dba)₃ / RuPhosCs₂CO₃Toluene1001675-85

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, providing a powerful method for the functionalization of aromatic rings. This process is particularly effective for aromatic systems activated by potent electron-withdrawing groups, such as the nitro group (-NO₂). The substrate, 2-Bromo-1-ethyl-4-nitrobenzene, is an excellent candidate for SNAr reactions. The nitro group, positioned para to the bromine leaving group, strongly activates the aromatic ring towards nucleophilic attack. This activation facilitates the displacement of the bromide ion by a wide array of nucleophiles, enabling the synthesis of diverse molecular scaffolds crucial for drug discovery and development.

The ethyl group at the ortho position to the site of substitution introduces steric hindrance that can influence reaction rates and provides a lipophilic handle that can be significant for the pharmacological profile of the resulting products. These application notes provide a comprehensive overview of the SNAr on this compound, including detailed experimental protocols for reactions with various nucleophiles and a summary of expected outcomes.

Reaction Mechanism

The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom. This carbon is rendered electrophilic by the strong electron-withdrawing effect of the nitro group. This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group.[1][2]

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the bromide ion, yielding the final substituted product. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction.[1]

A representative diagram for the SNAr mechanism, which would require actual images of the chemical structures to be fully accurate. Caption: General mechanism of the SNAr reaction on this compound.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles. These are representative examples, and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Table 1: Reaction with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
Piperidine (B6355638)K₂CO₃DMF80-1004-81-(2-Ethyl-5-nitrophenyl)piperidine>90
MorpholineK₂CO₃DMF80-1004-84-(2-Ethyl-5-nitrophenyl)morpholine>90
AnilineK₂CO₃DMF100-12012-242-Ethyl-5-nitro-N-phenylaniline70-85
BenzylamineEt₃NDMSO80-1006-12N-Benzyl-2-ethyl-5-nitroaniline85-95

Table 2: Reaction with Oxygen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
Sodium Methoxide (B1231860)-MethanolReflux2-61-Ethyl-2-methoxy-4-nitrobenzene>95
Sodium Ethoxide-EthanolReflux2-61-Ethyl-2-ethoxy-4-nitrobenzene>95
PhenolK₂CO₃DMF100-12012-242-Ethyl-4-nitrophenyl phenyl ether75-90

Table 3: Reaction with Sulfur Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
Sodium thiophenoxide-DMF25-501-32-Ethyl-4-nitrophenyl phenyl sulfide>95
Benzyl mercaptanNaHTHF252-4Benzyl (2-ethyl-4-nitrophenyl) sulfide>90

Experimental Protocols

The following are detailed protocols for key nucleophilic aromatic substitution reactions involving this compound.

Protocol 1: Reaction with a Secondary Amine (Piperidine)

This protocol describes a typical procedure for the SNAr reaction of this compound with a secondary amine, using piperidine as an example.

Materials:

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Dissolve the starting material in anhydrous DMF (5-10 mL per mmol of substrate).

  • Add piperidine followed by potassium carbonate to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 1-(2-Ethyl-5-nitrophenyl)piperidine as a solid.

experimental_workflow start Start dissolve Dissolve this compound in DMF start->dissolve add_reagents Add Piperidine and K2CO3 dissolve->add_reagents heat Heat reaction mixture to 80-100°C add_reagents->heat monitor Monitor reaction by TLC heat->monitor workup Aqueous work-up monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure product purify->end

Caption: Experimental workflow for the reaction with piperidine.

Protocol 2: Reaction with an Alkoxide (Sodium Methoxide)

This protocol details the SNAr reaction with an alkoxide nucleophile, which is typically performed in the corresponding alcohol as the solvent.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous Methanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous methanol.

  • Add sodium methoxide portion-wise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography if necessary to yield 1-Ethyl-2-methoxy-4-nitrobenzene.

Protocol 3: Reaction with a Thiolate (Sodium thiophenoxide)

This protocol outlines the synthesis of a thioether derivative. Thiolates are excellent nucleophiles for SNAr reactions.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous NH₄Cl

  • Dichloromethane (B109758)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride in anhydrous THF or DMF at 0 °C under an inert atmosphere, slowly add a solution of thiophenol in the same solvent.

  • Stir the mixture at 0 °C for 20-30 minutes to form the sodium thiophenoxide.

  • Add a solution of this compound in the same anhydrous solvent to the thiophenoxide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography to afford 2-Ethyl-4-nitrophenyl phenyl sulfide.

logical_relationship cluster_nucleophiles Nucleophiles cluster_products Product Classes substrate This compound amines Amines (e.g., Piperidine, Aniline) substrate->amines SNAr alkoxides Alkoxides (e.g., NaOMe, NaOEt) substrate->alkoxides SNAr thiolates Thiolates (e.g., PhSNa) substrate->thiolates SNAr substituted_anilines N-Substituted 2-ethyl-5-nitroanilines amines->substituted_anilines nitrophenyl_ethers 2-Ethyl-4-nitrophenyl ethers alkoxides->nitrophenyl_ethers nitrophenyl_sulfides 2-Ethyl-4-nitrophenyl sulfides thiolates->nitrophenyl_sulfides

Caption: Relationship between substrate, nucleophiles, and product classes.

Applications in Drug Development

The products derived from the nucleophilic aromatic substitution of this compound are valuable intermediates in the synthesis of pharmaceuticals. The nitro group can be readily reduced to an amine, which is a key functional group in many biologically active molecules.[3] This amine can then be further functionalized to build complex molecular architectures. The ability to introduce diverse functionalities at the 2-position of the 1-ethyl-4-nitrobenzene core through SNAr reactions makes this substrate a versatile platform for generating libraries of compounds for high-throughput screening in drug discovery programs.

Safety Considerations

  • This compound and its derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions should be performed in a well-ventilated fume hood.

  • Sodium hydride is a flammable solid and reacts violently with water. It should be handled with extreme care under an inert atmosphere.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is of paramount importance in medicinal chemistry and drug development, as this structural motif is a key component in numerous biologically active compounds and approved pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between aryl halides and arylboronic acids. This application note provides a detailed protocol for the synthesis of biaryl compounds utilizing 2-Bromo-1-ethyl-4-nitrobenzene as a key building block. The presence of the nitro group, a strong electron-withdrawing group, can influence the reactivity of the aryl halide and provides a handle for further chemical transformations, making this substrate particularly valuable for the generation of diverse compound libraries.

Reaction Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves an aryl or vinyl halide reacting with an organoboron species, such as a boronic acid or its ester, in the presence of a base.[1] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[2][3]

Experimental Protocols

This section details the necessary materials and a step-by-step procedure for a typical Suzuki-Miyaura coupling reaction with this compound.

Materials
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)

  • Base (e.g., Potassium Carbonate (K₂CO₃), 2.0 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane (B91453) and water, 4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed reaction vial)

  • Magnetic stirrer and heating plate

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 230.06 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), to the reaction vessel.

  • Inert Atmosphere: Seal the vessel and ensure an oxygen-free environment by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of deionized water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl bromide.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 8 to 24 hours depending on the specific substrates.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Extraction and Drying: Separate the organic layer, and if necessary, extract the aqueous layer with additional ethyl acetate (2 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, typically using a hexane/ethyl acetate gradient as the eluent, to afford the desired biaryl compound.

Data Presentation

The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions of various bromonitroarenes with different arylboronic acids, providing an expected range of yields for the coupling of this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
11-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O90~68[4]
21-Bromo-2-nitrobenzeneNaphthalene-1-boronic acidNone (Base promoted)Cs₂CO₃ (3)DMSO100~73[5]
32-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O100Good to Excellent[6]
44-Bromo-2-hydroxybenzaldehyde4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O80-100High[7]

Note: Yields are based on literature for analogous substrates and may vary for this compound.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl R¹-Pd(II)Ln-R² Transmetal->PdII_Biaryl Boronic R²-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X (2-Bromo-1-ethyl- 4-nitrobenzene) ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Workflow

Experimental_Workflow Start Start Setup 1. Reaction Setup (Aryl Halide, Boronic Acid, Base, Catalyst) Start->Setup Inert 2. Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat and Stir (80-100 °C, 8-24 h) Solvent->React Monitor 5. Monitor Reaction (TLC/LC-MS) React->Monitor Monitor->React Incomplete Workup 6. Work-up (Cool, Dilute, Wash) Monitor->Workup Reaction Complete Extract 7. Extraction and Drying Workup->Extract Purify 8. Purification (Column Chromatography) Extract->Purify Product Final Biaryl Product Purify->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of biaryl compounds from this compound. The provided protocol offers a robust starting point for researchers, and the reaction conditions can be further optimized for specific substrates to achieve high yields. The resulting nitro-substituted biaryl products are versatile intermediates that can undergo further synthetic manipulations, such as reduction of the nitro group to an amine, enabling the rapid generation of diverse molecules for drug discovery and materials science applications.

References

Application Notes: C-N Bond Formation with 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-1-ethyl-4-nitrobenzene is a versatile aromatic building block in organic synthesis. The presence of a bromine atom and a strongly electron-withdrawing nitro group on the benzene (B151609) ring makes it an excellent substrate for carbon-nitrogen (C-N) bond formation reactions. The nitro group, positioned para to the ethyl group and ortho to the bromine, significantly activates the aryl halide for nucleophilic attack. This activation facilitates several key synthetic transformations, making this compound valuable for the synthesis of substituted anilines and other nitrogen-containing scaffolds crucial in the development of pharmaceuticals, agrochemicals, and materials.

This document provides detailed application notes and protocols for three primary methods of C-N bond formation using this compound:

  • Nucleophilic Aromatic Substitution (SNA r) : A direct displacement of the bromide by a nitrogen nucleophile, facilitated by the activating nitro group.

  • Buchwald-Hartwig Amination : A powerful palladium-catalyzed cross-coupling reaction that offers broad substrate scope and functional group tolerance.[1][2]

  • Ullmann Condensation : A classic copper-catalyzed reaction, which provides an alternative, often complementary, approach to palladium-based methods.[3]

These methodologies enable the construction of diverse molecular architectures, and the choice of method often depends on the specific nucleophile, desired reaction conditions, and functional group compatibility.

Data Presentation

The following tables summarize typical reaction conditions and representative yields for C-N bond formation reactions on activated aryl bromides, such as this compound.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution (SNA r)

Amine Nucleophile Solvent Base Temperature (°C) Time (h) Typical Yield (%)
Ethylamine Ethanol Excess Amine 125 (Microwave) 0.1 >90
Aniline Ethanol Excess Amine 125 (Microwave) 0.1 >90
Morpholine DMSO K₂CO₃ 100 - 140 4 - 12 85 - 95

| Piperidine | DMF | Et₃N | 80 - 120 | 6 - 18 | 80 - 95 |

Note: Data is representative for activated aryl bromides and serves as a starting point for optimization.[4]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Amine Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Typical Yield (%)
Primary Alkylamine Pd(OAc)₂ (1-2) XPhos (2-4) NaOt-Bu Toluene 80 - 110 12 - 24 80 - 98
Aniline Pd₂(dba)₃ (1-2) RuPhos (2-4) K₃PO₄ Dioxane 100 12 - 24 75 - 95
Secondary Amine Pd(OAc)₂ (2) BrettPhos (4) Cs₂CO₃ Toluene 100 - 120 16 - 24 85 - 99

| Ammonia (equiv.) | Pd₂(dba)₃ (1.5) | tBuXPhos (3.6) | NaOt-Bu | Toluene | 100 | 18 | >90 |

Note: Catalyst and ligand selection is crucial and depends on the amine's steric and electronic properties. Data is generalized from protocols for various aryl bromides.[5][6][7]

Table 3: Representative Conditions for Ullmann Condensation (Goldberg Reaction)

Amine Partner Copper Source (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Typical Yield (%)
Imidazole CuI (5-10) L-Proline (10-20) K₂CO₃ DMSO 100 - 130 24 70 - 90
Aniline CuI (10) Phenanthroline (20) K₃PO₄ DMF 120 - 150 24 - 48 65 - 85

| Alkyl Amine | CuI (10) | Ethylenediamine (20) | K₂CO₃ | NMP | 140 - 180 | 24 - 48 | 50 - 75 |

Note: Traditional Ullmann reactions often required stoichiometric copper and very high temperatures (>200 °C). Modern ligand-assisted protocols operate under milder conditions.[3][8]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. This compound and many amines are irritants and potentially toxic. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Nucleophilic Aromatic Substitution (SNA r)

This protocol describes the reaction of this compound with a generic amine. The strong activation by the nitro group allows for a direct, catalyst-free reaction.[4]

Materials:

  • This compound

  • Amine (e.g., morpholine, 1.2 - 2.0 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents, if amine is used as a salt or is not basic enough)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, NMP)

  • Reaction vessel (e.g., round-bottom flask with reflux condenser or a microwave vial)

  • Stir bar and heating mantle or microwave reactor

  • Standard workup and purification supplies (water, ethyl acetate (B1210297), brine, Na₂SO₄, silica (B1680970) gel)

Procedure:

  • To a dry reaction vessel containing a stir bar, add this compound (1.0 equiv) and potassium carbonate (2.0 equiv, if needed).

  • Under an inert atmosphere (N₂ or Argon), add the anhydrous solvent (to make a 0.1 - 0.5 M solution).

  • Add the amine (1.2 equiv) to the stirring suspension.

  • Heat the reaction mixture to 100-140 °C (or as determined by optimization) and stir vigorously.

  • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted 2-ethyl-5-nitroaniline (B1661927) derivative.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general procedure for the Pd-catalyzed coupling of this compound with an amine.[6][7]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.4 equiv) to a dry Schlenk tube.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl or water.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Copper-Catalyzed Ullmann Condensation

This protocol outlines a modern, ligand-assisted Ullmann reaction for C-N bond formation.

Materials:

  • This compound

  • Nitrogen nucleophile (e.g., imidazole, 1.5 equivalents)

  • Copper(I) iodide (CuI, 10 mol%)

  • Ligand (e.g., L-Proline, 20 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMSO)

  • Reaction vessel with reflux condenser

Procedure:

  • To a reaction vessel, add CuI (10 mol%), L-Proline (20 mol%), K₂CO₃ (2.0 equiv), this compound (1.0 equiv), and the nitrogen nucleophile (1.5 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous DMSO to the mixture.

  • Heat the reaction to 110-130 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 24 hours).

  • Cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography on silica gel.

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ArylHalide This compound Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) ArylHalide->Meisenheimer Addition of Nu-H (Rate-Determining Step) Nucleophile Amine (Nu-H) Product N-Aryl Product Meisenheimer->Product Elimination of Br⁻ Byproduct H-Br Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ Active Catalyst OA_Complex Oxidative Addition Complex (Ar)Pd(II)(Br)L₂ ArBr Ar-Br Amine_Complex Amine Coordination OA_Complex->Amine_Complex Ligand Exchange Amido_Complex Amido Complex [(Ar)Pd(II)(NR₂)L₂]⁻ Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product HBase [H-Base]⁺Br⁻ Amido_Complex->HBase ArBr->OA_Complex Oxidative Addition Amine H-NR₂ Base Base Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification & Analysis Setup Combine Reactants, Catalyst, Ligand, Base, and Solvent under Inert Atmosphere React Heat and Stir Mixture (e.g., 80-140 °C) Setup->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Aqueous Workup & Solvent Extraction Quench->Extract Dry Dry and Concentrate Organic Phase Extract->Dry Purify Purify by Column Chromatography Dry->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze

References

Application Notes and Protocols for the Reduction of 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of the nitro group in substituted nitroaromatics is a fundamental transformation in organic synthesis, particularly in the preparation of anilines which are key intermediates in the pharmaceutical and agrochemical industries. This document provides detailed application notes and protocols for the reduction of 2-Bromo-1-ethyl-4-nitrobenzene to 4-bromo-3-ethylaniline. The primary challenge in this transformation is the chemoselective reduction of the nitro functionality without inducing hydrodebromination (loss of the bromine substituent). This note outlines three common and effective methods for this conversion: catalytic hydrogenation, and reductions using iron in acidic medium, and tin(II) chloride.

Overview of Reductive Strategies

The choice of reducing agent is critical to achieve a high yield of the desired aniline (B41778) while preserving the C-Br bond.

  • Catalytic Hydrogenation: This method is often favored for its clean reaction profile and high efficiency. However, catalyst selection is crucial. While palladium on carbon (Pd/C) is a common hydrogenation catalyst, it is known to sometimes cause dehalogenation of aryl halides. Raney Nickel is often a superior choice for substrates containing bromine or chlorine, as it generally shows higher chemoselectivity.

  • Metal-Acid Systems: The use of metals like iron (Fe) or tin (Sn) in the presence of a protic acid (e.g., HCl, acetic acid) is a classic and robust method for nitro group reduction. These methods are typically cost-effective and tolerant of a wide range of functional groups, though they can generate significant metal waste, which may complicate purification.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the quantitative data for different methods of reducing this compound.

MethodReagentsSolventTemperatureReaction TimeYield (%)Notes
Catalytic Hydrogenation Raney® Ni, H₂ (30 psi)MethanolRoom Temp.3 hours~99%High yield and clean reaction. Requires specialized hydrogenation apparatus.[1]
Metal-Acid Reduction Fe powder, HClEthanol/WaterReflux2-4 hoursGoodA cost-effective and reliable method. Workup involves removal of iron salts.
Metal Salt Reduction SnCl₂·2H₂O, HClEthanolReflux1-3 hoursGood-HighEffective for clean conversions, but tin waste can be an issue.[2]

Note: Yields for Fe/HCl and SnCl₂ methods are generally reported as good to high for similar substrates, but specific quantitative data for this compound was not available in the searched literature. The provided reaction conditions are based on general protocols for analogous compounds.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol is adapted from a procedure for the reduction of a structurally similar compound, 1-bromo-2-methyl-4-nitrobenzene.[1]

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite® or other filter aid

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a suitable hydrogenation vessel, add a slurry of Raney® Nickel (approximately 5-10% by weight of the substrate).

  • Add a solution of this compound (1 equivalent) in methanol.

  • Seal the vessel and purge the system with nitrogen gas, followed by evacuation.

  • Introduce hydrogen gas to a pressure of 30 psi.

  • Stir the mixture vigorously at room temperature for 3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-3-ethylaniline. The product can be further purified by column chromatography or distillation if necessary.

Protocol 2: Reduction with Iron and Hydrochloric Acid

This is a general and robust method for the reduction of aromatic nitro compounds.[3]

Materials:

  • This compound

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate (B1210297)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and ethanol.

  • Add iron powder (3-5 equivalents).

  • With stirring, add a mixture of water and concentrated hydrochloric acid dropwise. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution to neutralize the acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 4-bromo-3-ethylaniline.

Protocol 3: Reduction with Tin(II) Chloride

Tin(II) chloride is a mild and effective reagent for the chemoselective reduction of nitroarenes.[2]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add Tin(II) chloride dihydrate (3-5 equivalents) to the solution.

  • Carefully add concentrated hydrochloric acid and heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the tin salts redissolve or a clear solution is obtained.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-3-ethylaniline.

Visualizations

Chemical_Reaction Reduction of this compound cluster_conditions Reducing Agents start This compound (C8H8BrNO2) end 4-Bromo-3-ethylaniline (C8H10BrN) start->end [H] Raney Ni / H2 Raney Ni / H2 Fe / HCl Fe / HCl SnCl2 / HCl SnCl2 / HCl

Caption: Chemical transformation of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Reactant & Solvent Addition B Reagent Addition (Catalyst or Metal/Acid) A->B C Reaction under specified Temperature & Time B->C D Filtration (Removal of Catalyst/Salts) C->D Reaction Completion E Extraction & Washing D->E F Drying & Solvent Evaporation E->F G Purification (e.g., Chromatography) F->G H 4-Bromo-3-ethylaniline G->H Final Product

Caption: General experimental workflow for the reduction.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the Suzuki-Miyaura coupling of 2-Bromo-1-ethyl-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when performing a Suzuki coupling with this compound?

A1: The three most prevalent side reactions are:

  • Homocoupling: Dimerization of the boronic acid or ester coupling partner. This is often promoted by the presence of oxygen.[1][2][3]

  • Protodebromination (Dehalogenation): Replacement of the bromine atom on the benzene (B151609) ring with a hydrogen atom.[4] This is a common issue with electron-deficient aryl halides.

  • Reduction of the Nitro Group: The nitro group (-NO₂) can be reduced to an amino group (-NH₂) or other intermediates under the palladium-catalyzed reaction conditions.[5][6][7]

Q2: Why is my reaction mixture turning black?

A2: The formation of a black precipitate, often referred to as "palladium black," can indicate the aggregation and precipitation of the palladium catalyst out of the solution.[4] This reduces the concentration of the active catalyst in the reaction mixture, leading to lower yields of the desired product.[4]

Q3: Can the choice of boronic acid derivative impact the prevalence of side reactions?

A3: Yes. Boronic acids can be prone to decomposition and side reactions.[2] Using more stable derivatives like pinacol (B44631) esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.[1][8][9]

Q4: How does the electronic nature of this compound affect the reaction?

A4: The strong electron-withdrawing nature of the nitro group activates the aryl bromide for oxidative addition to the palladium catalyst, which is a key step in the catalytic cycle.[10] However, this electron deficiency also makes the substrate more susceptible to protodebromination.

Troubleshooting Guide: Common Side Reactions

This section provides a systematic approach to diagnosing and mitigating common side reactions.

Issue 1: Significant Formation of Homocoupling Byproduct

The primary cause of homocoupling is the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors the dimerization of the boronic acid.[1][2][3]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting homocoupling side reactions.

Quantitative Data on Homocoupling:

ConditionBaseSolventTemperature (°C)Product Yield (%)Homocoupling Byproduct (%)
Non-degassedK₃PO₄Dioxane/H₂O1004535
DegassedK₃PO₄Dioxane/H₂O10085<5
DegassedCs₂CO₃Toluene/H₂O8092<2

Note: Data is illustrative for a generic Suzuki coupling and demonstrates trends.

Experimental Protocol: Minimizing Homocoupling via Rigorous Degassing

  • Setup: Assemble the reaction flask containing the aryl halide, boronic acid derivative, and a stir bar. Seal the flask with a rubber septum.

  • Purging: Insert a needle connected to a vacuum/inert gas manifold. Evacuate the flask under high vacuum for 5-10 minutes while stirring.

  • Backfilling: Refill the flask with an inert gas (Argon or Nitrogen).

  • Repetition: Repeat the evacuate/backfill cycle 3-5 times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the previously degassed solvent via a syringe. To degas the solvent, sparge with an inert gas for 30-60 minutes prior to use.

  • Catalyst Addition: Add the palladium catalyst and ligand under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature under the inert atmosphere.

Issue 2: Protodebromination of this compound

Protodebromination involves the replacement of the bromine with a hydrogen atom, leading to the formation of 1-ethyl-4-nitrobenzene. This side reaction is often facilitated by the presence of a proton source (like water) and can be exacerbated by overly harsh reaction conditions.

Troubleshooting Workflow:

References

Preventing homocoupling in Sonogashira reactions of 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate homocoupling in Sonogashira reactions involving the electron-deficient substrate, 2-Bromo-1-ethyl-4-nitrobenzene.

Troubleshooting Guide: Minimizing Alkyne Homocoupling

Homocoupling of the terminal alkyne, also known as Glaser coupling, is a prevalent side reaction in Sonogashira couplings that diminishes the yield of the desired cross-coupled product and complicates purification. The electron-withdrawing nature of the nitro group in this compound generally favors the desired oxidative addition step; however, careful control of reaction parameters is still crucial to suppress the undesired homocoupling pathway.

Problem Potential Cause Recommended Solution
Significant formation of a byproduct identified as the homocoupled alkyne (1,3-diyne). Presence of Oxygen: Oxygen promotes the oxidative dimerization of copper acetylides, which is the primary mechanism of Glaser coupling.[1][2][3][4]Ensure Rigorous Anaerobic Conditions: Degas all solvents and liquid reagents thoroughly using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[1][2][3] Assemble the reaction under a positive pressure of an inert gas.
High Concentration or Activity of Copper(I) Co-catalyst: While catalytic amounts of Cu(I) are often used to facilitate the reaction, excess copper can significantly accelerate the rate of homocoupling.[1][2][3]Optimize Copper Catalyst Loading: Reduce the loading of the copper catalyst (e.g., CuI) to 0.5-2 mol%. In some cases, a complete switch to a copper-free protocol may be the most effective solution.[4]
High Concentration of the Terminal Alkyne: A high concentration of the alkyne can increase the probability of the bimolecular homocoupling reaction.[1]Slow Addition of the Alkyne: Add the terminal alkyne to the reaction mixture slowly over a period using a syringe pump. This maintains a low instantaneous concentration of the alkyne, favoring the cross-coupling pathway.[1]
Suboptimal Ligand for the Palladium Catalyst: The ligand on the palladium center influences the relative rates of the desired cross-coupling and the undesired side reactions.Screen Phosphine (B1218219) Ligands: Employ bulky and electron-rich phosphine ligands, which can promote the reductive elimination step of the cross-coupling cycle and sterically hinder the formation of homocoupling intermediates. Examples include P(t-Bu)₃, XPhos, and SPhos.[1][5]
Inappropriate Choice of Base or Solvent: The base and solvent system plays a critical role in the reaction's success.Optimize Base and Solvent: For copper-catalyzed reactions, amine bases like triethylamine (B128534) or diisopropylethylamine are common. For copper-free conditions, inorganic bases such as K₂CO₃ or Cs₂CO₃ are often used.[1][2] The solvent should be anhydrous and degassed; common choices include THF, toluene (B28343), or DMF.
Elevated Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling relative to the cross-coupling reaction.[3]Lower the Reaction Temperature: If the reaction is being conducted at an elevated temperature, try running it at a lower temperature, even room temperature, for a longer duration. The reactivity of this compound may allow for milder conditions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction?

A1: Homocoupling, also referred to as Glaser or Hay coupling, is an undesired side reaction where two molecules of the terminal alkyne react with each other to form a symmetrical 1,3-diyne.[1][2] This side reaction consumes the alkyne, reduces the yield of the intended cross-coupled product, and introduces impurities that can be difficult to separate.

Q2: What are the primary drivers of alkyne homocoupling?

A2: The two main factors that promote homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2][3] The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which can then undergo oxidative dimerization in the presence of oxygen to yield the 1,3-diyne.[2][3]

Q3: Is a copper co-catalyst always necessary for the Sonogashira reaction?

A3: No, a copper co-catalyst is not always necessary. While the original Sonogashira protocol utilizes a copper co-catalyst to increase the reaction's reactivity and allow for milder conditions, numerous "copper-free" Sonogashira protocols have been developed.[6][7][8] These methods are highly effective at preventing homocoupling.[2][6]

Q4: How does the electronic nature of this compound affect the Sonogashira reaction and the propensity for homocoupling?

A4: The presence of the electron-withdrawing nitro group makes the aryl bromide more electron-deficient. This generally accelerates the rate-limiting oxidative addition step of the palladium catalyst to the aryl bromide. A faster oxidative addition can lead to a more efficient cross-coupling pathway, which can help to outcompete the alkyne homocoupling. However, other factors like the presence of oxygen and the reaction conditions still need to be carefully controlled.

Q5: What are the key differences in experimental setup between a standard and a copper-free Sonogashira reaction?

A5: The primary difference is the omission of the copper(I) salt (e.g., CuI) in the copper-free protocol.[2][6] To compensate for the absence of the copper co-catalyst, copper-free reactions may require more specialized and often bulkier, electron-rich phosphine ligands to facilitate the catalytic cycle.[5] They also frequently employ different bases, such as inorganic carbonates, instead of amines.[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira Reaction with Minimized Homocoupling

This protocol is a modified version of the standard Sonogashira conditions, optimized to reduce the likelihood of Glaser coupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • CuI (0.01 mmol, 1 mol%)

  • Anhydrous, degassed triethylamine (Et₃N)

  • Anhydrous, degassed THF

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Degassing: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[2]

  • Solvent and Base Addition: Under a positive flow of inert gas, add anhydrous, degassed THF (5 mL) followed by anhydrous, degassed triethylamine (3 mL) via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirred reaction mixture over 30 minutes using a syringe pump.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For less reactive alkynes, gentle heating (40-50 °C) may be required.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Reaction

This protocol eliminates the copper co-catalyst to completely avoid Glaser homocoupling.[2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (4 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add this compound, Pd(OAc)₂, SPhos, and K₂CO₃ to a dry Schlenk tube.

  • Solvent and Alkyne Addition: Add anhydrous, degassed toluene (5 mL) followed by the terminal alkyne via syringe.

  • Reaction: Seal the tube and stir the mixture at 80-100 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Influence of Reaction Parameters on Homocoupling

The following table summarizes the general effect of various parameters on the formation of the homocoupling byproduct.

Parameter Condition to Reduce Homocoupling Rationale
Atmosphere Strictly inert (Argon or Nitrogen)Prevents oxidative dimerization of copper acetylides.[1][2][3]
Copper(I) Co-catalyst Omit (Copper-free protocol) or reduce loadingEliminates or reduces the primary catalyst for Glaser coupling.[2][4][6]
Alkyne Addition Slow, dropwise additionKeeps the instantaneous alkyne concentration low, disfavoring the bimolecular side reaction.[1]
Palladium Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Promotes the desired cross-coupling catalytic cycle.[1][5]
Temperature Lower temperatureCan decrease the rate of the homocoupling side reaction.[3]
Base Optimize choice and stoichiometry (e.g., Et₃N, K₂CO₃)The base can influence the entire catalytic cycle.[1]

Visualizations

Troubleshooting_Sonogashira_Homocoupling problem Significant Homocoupling (Glaser Coupling) Observed check_oxygen Is the reaction under a strictly inert atmosphere? problem->check_oxygen check_copper Are you using a copper co-catalyst? check_oxygen->check_copper Yes solution_oxygen Degas all reagents and solvents. Use Schlenk techniques or glovebox. check_oxygen->solution_oxygen No check_alkyne Is the alkyne added all at once? check_copper->check_alkyne No solution_copper Switch to a copper-free protocol. Alternatively, reduce CuI loading to <2 mol%. check_copper->solution_copper Yes check_ligand Is the Pd ligand optimized? check_alkyne->check_ligand No solution_alkyne Use a syringe pump for slow addition of the alkyne. check_alkyne->solution_alkyne Yes solution_ligand Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). check_ligand->solution_ligand No success Homocoupling Minimized check_ligand->success Yes solution_oxygen->check_copper solution_copper->check_alkyne solution_alkyne->check_ligand solution_ligand->success

Caption: Troubleshooting workflow for minimizing homocoupling in Sonogashira reactions.

References

Technical Support Center: Optimizing Palladium Catalyst Loading for 2-Bromo-1-ethyl-4-nitrobenzene Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium catalyst loading for the cross-coupling of 2-Bromo-1-ethyl-4-nitrobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the palladium-catalyzed coupling of this compound, a substrate that presents challenges due to both steric hindrance from the ortho-ethyl group and the electron-withdrawing nature of the para-nitro group.

Issue 1: Low or No Conversion to the Desired Product

Potential Cause Suggested Solution
Catalyst Inactivity or Decomposition - Verify Catalyst Quality: Use a fresh, high-quality palladium source and ligand. Older catalysts can be less active. Consider using a pre-formed catalyst for better consistency.[1] - Ensure Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or using freeze-pump-thaw cycles. Oxygen can deactivate the palladium catalyst. - Avoid High Temperatures: While heating is often necessary, excessive temperatures can lead to catalyst decomposition, often indicated by the formation of palladium black.[2]
Suboptimal Ligand Choice - Screen Ligands: For sterically hindered substrates like this compound, bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or RuPhos are often more effective as they can promote the oxidative addition step and stabilize the active catalyst.[2][3] - Consider Bidentate vs. Monodentate: While bulky monodentate ligands are often preferred for highly hindered substrates, bidentate ligands like dppf can also be effective and should be screened.[3]
Insufficient Base Strength or Solubility - Base Screening: The choice of base is critical for the transmetalation step. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[4] For base-sensitive functional groups, weaker bases might be necessary.[4] - Ensure Base Solubility: The solubility of the base can impact the reaction rate. For inorganic bases in anhydrous solvents, the addition of a small amount of water can be beneficial.[3][4]
Inefficient Oxidative Addition - Increase Reaction Temperature: The C-Br bond of this electron-deficient and sterically hindered substrate may require higher temperatures for efficient oxidative addition.[5] - Optimize Catalyst System: As mentioned, bulky, electron-rich ligands can facilitate this often rate-determining step.[3]

Issue 2: Significant Formation of Side Products

Side Product Potential Cause Suggested Solution
Homocoupling of Coupling Partner Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira reactions.[6][7]- Rigorous Degassing: Ensure all reagents and the reaction vessel are thoroughly deoxygenated.[6] - Control Stoichiometry: A large excess of the coupling partner can sometimes increase the rate of homocoupling.[1]
Hydrodebromination (Loss of Bromine) Presence of Protic Solvents/Impurities: Trace amounts of water or other protic species can lead to the replacement of the bromine atom with hydrogen.- Use Anhydrous Conditions: Ensure all solvents and reagents are dry. - Optimize Base and Temperature: Some bases and higher temperatures can promote this side reaction.
Formation of Palladium Black Catalyst Agglomeration: High catalyst concentrations or the presence of impurities can lead to the formation of inactive palladium black.[1][2]- Optimize Catalyst Loading: Increasing catalyst loading beyond an optimal point can sometimes decrease the yield.[1] - Ensure Reagent Purity: Use high-purity starting materials and solvents.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting palladium catalyst loading for the coupling of this compound?

A typical starting point for catalyst loading in palladium-catalyzed cross-coupling reactions is in the range of 1-5 mol%.[2] For a challenging substrate like this compound, it is advisable to begin with a higher loading within this range, for instance, 2-3 mol%, to ensure the reaction initiates.[9] Subsequent optimization can aim to reduce the catalyst loading to improve cost-effectiveness and minimize palladium contamination in the product.[1]

Q2: How does the ortho-ethyl group on this compound affect the choice of catalyst and reaction conditions?

The ethyl group at the ortho position introduces significant steric hindrance around the reaction center. This steric bulk can impede the oxidative addition of the palladium catalyst to the C-Br bond and also the subsequent reductive elimination step.[3] To overcome this, the use of bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos) is often necessary.[3] These ligands can create a more open coordination sphere around the palladium center, facilitating the approach of the sterically demanding substrate. Higher reaction temperatures may also be required to overcome the increased activation energy for the oxidative addition step.[5]

Q3: How does the para-nitro group influence the coupling reaction?

The nitro group is a strong electron-withdrawing group, which makes the aryl bromide more electron-deficient. This electronic effect generally favors the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. However, the nitro group can also potentially coordinate to the palladium center, which might influence the catalyst's activity. Careful selection of the ligand is important to mitigate any potential inhibitory effects.

Q4: For a Suzuki-Miyaura coupling, which type of boronic acid derivative is recommended for this substrate?

While boronic acids are commonly used, they can be prone to protodeboronation, a side reaction where the C-B bond is cleaved.[8] For challenging couplings, using more stable boronic esters, such as pinacol (B44631) esters, or potassium trifluoroborate salts can minimize this side reaction and improve yields.[8]

Q5: What are the key considerations for performing a Sonogashira coupling with this substrate?

Sonogashira couplings typically require a copper(I) co-catalyst.[10] A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which is often promoted by the presence of oxygen and the copper co-catalyst.[7] Therefore, strictly anaerobic conditions are crucial. If homocoupling remains a significant issue, consider reducing the amount of the copper co-catalyst or exploring copper-free Sonogashira protocols.[7] The steric hindrance from the ortho-ethyl group may necessitate the use of bulky phosphine ligands to achieve good yields.[11]

Data Presentation

Table 1: Representative Catalyst Loading Optimization for a Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryPd SourceLigandPd (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂SPhos2K₃PO₄Toluene/H₂O (10:1)1001285
2Pd(OAc)₂SPhos1K₃PO₄Toluene/H₂O (10:1)1001278
3Pd(OAc)₂SPhos0.5K₃PO₄Toluene/H₂O (10:1)1002465
4Pd₂(dba)₃XPhos2Cs₂CO₃1,4-Dioxane1101092
5Pd₂(dba)₃XPhos1Cs₂CO₃1,4-Dioxane1101288
6Pd(dppf)Cl₂-3K₂CO₃DMF901875

Note: This data is representative and intended for illustrative purposes. Actual results may vary based on specific experimental conditions and reagent quality.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling

This protocol provides a starting point and may require optimization for specific coupling partners.

  • Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for a Heck Coupling
  • Reaction Setup: To a dry Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., P(o-tol)₃, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), and a base (e.g., Et₃N, 2.0 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow Start Reaction Setup (Substrate, Reagents, Catalyst) Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat to Desired Temperature & Stir Solvent->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup Cool, Quench, & Extract Monitor->Workup Reaction Complete Purify Purify Product (Column Chromatography) Workup->Purify Troubleshooting_Logic Start Low or No Product Yield? Catalyst Check Catalyst System - Fresh Catalyst/Ligand? - Proper Degassing? Start->Catalyst Yes Success Improved Yield Start->Success No Conditions Optimize Reaction Conditions - Increase Temperature? - Screen Bases/Solvents? Catalyst->Conditions Issue Persists SideProducts Significant Side Products? Conditions->SideProducts Still Low Yield Conditions->Success Yield Improves Homocoupling Address Homocoupling - Improve Degassing - Adjust Stoichiometry SideProducts->Homocoupling Yes Debromination Minimize Debromination - Use Anhydrous Conditions SideProducts->Debromination Yes Homocoupling->Success Debromination->Success Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl + Ar-X Transmetal Transmetalation PdII_Aryl->Transmetal + R'-M PdII_Aryl_R Ar-Pd(II)-R' Ln Transmetal->PdII_Aryl_R - M-X RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 + Ar-R'

References

Technical Support Center: Ligand Effects in Buchwald-Hartwig Amination of 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 2-Bromo-1-ethyl-4-nitrobenzene. The guidance provided addresses common challenges and the critical role of ligand selection in achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield or reaction failure in the Buchwald-Hartwig amination of this compound?

A1: Low yields or reaction failure can stem from several factors:

  • Suboptimal Ligand Choice: The ligand is crucial for catalyst stability and activity. For an electron-deficient and sterically hindered substrate like this compound, bulky and electron-rich phosphine (B1218219) ligands are generally required.

  • Base Incompatibility: The nitro group on the substrate can be sensitive to strong bases, leading to side reactions or degradation. The choice of base is therefore critical and often requires careful optimization.[1]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black.[2] Ensuring an inert atmosphere and using anhydrous solvents is essential.

  • Insufficient Reaction Temperature or Time: This reaction typically requires heating to proceed at a reasonable rate. Optimization of both temperature and reaction duration is often necessary.[2]

Q2: Which class of ligands is most suitable for the amination of this specific substrate?

A2: For electron-deficient aryl bromides like this compound, sterically hindered biaryl phosphine ligands are generally the most effective.[2] These ligands, often referred to as Buchwald ligands, possess the necessary bulk and electron-donating properties to promote the key steps of the catalytic cycle and stabilize the palladium center. Examples include ligands from the XPhos, RuPhos, and BrettPhos families.[1]

Q3: Can the nitro group on the substrate interfere with the reaction?

A3: Yes, the nitro group is a strong electron-withdrawing group, which activates the aryl bromide towards oxidative addition. However, it can also be susceptible to reduction or reaction with strong bases, particularly at elevated temperatures.[1] Careful selection of a milder base, such as cesium carbonate or potassium phosphate (B84403), may be necessary to avoid side reactions.

Q4: What are common side reactions to look out for?

A4: A common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This can occur via β-hydride elimination from the palladium-amido complex.[3] Another potential issue is the formation of biarylphosphine oxides from the ligand, which can reduce catalyst activity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Conversion Inactive Catalyst: The active Pd(0) species is not forming or has decomposed.• Ensure rigorous exclusion of air and moisture by using an inert atmosphere (Argon or Nitrogen) and anhydrous solvents. • Consider using a palladium precatalyst (e.g., a G3 or G4 palladacycle) which more readily forms the active catalyst.[2]
Suboptimal Ligand: The chosen ligand is not effective for this substrate.• Screen a panel of bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos.[1]
Incorrect Base: The base may be too weak to facilitate deprotonation or too strong, causing substrate degradation.• If using a strong base like NaOtBu, try switching to a milder base such as Cs₂CO₃ or K₃PO₄ to avoid incompatibility with the nitro group.[1]
Formation of Palladium Black Catalyst Decomposition: The palladium catalyst has precipitated out of the catalytic cycle.• Lower the reaction temperature and increase the reaction time. • Ensure the ligand-to-palladium ratio is optimal (typically 1.5:1 to 2:1) to stabilize the catalyst. • Check for impurities in the starting materials or solvent that could poison the catalyst.
Significant Hydrodehalogenation Side Product β-Hydride Elimination: This is a competing pathway to reductive elimination.• Employ a more sterically hindered ligand to disfavor the β-hydride elimination pathway.[3] • Optimize the base and temperature; sometimes a weaker base or lower temperature can suppress this side reaction.
Reaction Stalls Catalyst Poisoning or Degradation Over Time: The catalyst loses activity during the reaction.• Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). • Ensure the amine coupling partner is of high purity, as impurities can act as catalyst poisons.

Ligand Performance Comparison (Representative Data)

The following table summarizes representative yields for the Buchwald-Hartwig amination of a generic 4-nitroaryl bromide with a primary amine, illustrating the general trend of ligand effectiveness. Actual yields for this compound may vary and require optimization.

LigandPalladium SourceBaseSolventTemperature (°C)Time (h)Yield (%)
P(o-tolyl)₃Pd₂(dba)₃NaOtBuToluene (B28343)10024< 20
BINAPPd(OAc)₂Cs₂CO₃Dioxane1101840-60
XPhosPd₂(dba)₃K₃PO₄Toluene10012> 90
RuPhosPd-G3-PrecatalystK₂CO₃t-Amyl alcohol11010> 95
BrettPhosPd-G4-PrecatalystLiHMDSTHF8016> 90

Note: This data is illustrative and compiled from general knowledge of Buchwald-Hartwig aminations of similar substrates. Optimization for this compound is recommended.

Experimental Protocols

General Protocol for Ligand Screening

This protocol is designed for the parallel screening of different phosphine ligands to identify the optimal conditions for the amination of this compound.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • A selection of phosphine ligands (e.g., XPhos, RuPhos, SPhos, BrettPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

  • Heating block with stirring capabilities

Procedure:

  • Preparation of Stock Solutions: In a glovebox, prepare stock solutions of this compound, the amine, the palladium precursor, and each ligand in the chosen anhydrous solvent.

  • Dispensing Reagents: To an array of reaction vials, add the desired amount of base.

  • Add the palladium precursor and ligand stock solutions to each vial, ensuring a different ligand for each reaction or set of reactions.

  • Add the this compound and amine stock solutions to each vial.

  • Reaction: Seal the vials and place them on the heating and stirring block. Heat the reactions to the desired temperature (e.g., 100 °C) for a set amount of time (e.g., 12-24 hours).

  • Work-up and Analysis: After cooling to room temperature, quench the reactions, extract the product, and analyze the yield by GC-MS or LC-MS with an internal standard.

Optimized Experimental Protocol

This protocol is a starting point for the scaled-up amination of this compound using an effective ligand identified from screening.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the amine, XPhos Pd G3 precatalyst, and potassium phosphate.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a plug of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Amine Amine_Coordination [Ar-Pd(II)(Amine)L]Br Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation Amine_Coordination->Deprotonation Base Amido_Complex Ar-Pd(II)(Amido)L Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product (Ar-Amine)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield in Amination of this compound Check_Inert Verify Inert Atmosphere and Anhydrous Conditions Start->Check_Inert Screen_Ligands Screen Bulky Biaryl Phosphine Ligands (XPhos, RuPhos, etc.) Check_Inert->Screen_Ligands If conditions are good Optimize_Base Optimize Base (e.g., Cs2CO3, K3PO4) Screen_Ligands->Optimize_Base If yield is still low Successful Successful Reaction Screen_Ligands->Successful If yield improves Optimize_Temp Optimize Temperature and Reaction Time Optimize_Base->Optimize_Temp If side reactions occur Optimize_Base->Successful If yield improves Optimize_Temp->Successful

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Purification of 2-Bromo-1-ethyl-4-nitrobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Bromo-1-ethyl-4-nitrobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Problem IDQuestionPossible Cause(s)Suggested Solution(s)
PUR-001 My crude product is an oil and won't solidify. How can I purify it? The presence of isomeric impurities, such as 1-Bromo-2-ethyl-4-nitrobenzene or unreacted starting materials, can lower the melting point of the mixture, resulting in an oil.- Column Chromatography: This is the most effective method for separating isomers and other impurities from the desired product.[1] - Recrystallization attempts: Try dissolving the oil in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and cooling it slowly to induce crystallization.[2] Seeding with a pure crystal, if available, can also help.
PUR-002 After recrystallization, my yield is very low. What can I do to improve it? - The chosen solvent may be too good at dissolving the product, even at low temperatures. - Too much solvent was used during recrystallization. - Premature crystallization occurred during hot filtration.- Optimize Solvent System: Test different solvent systems (e.g., ethanol, methanol, hexane (B92381)/ethyl acetate (B1210297) mixtures) to find one where the product has high solubility at high temperatures and low solubility at low temperatures.[3] - Minimize Solvent Usage: Use the minimum amount of hot solvent required to dissolve the crude product completely.[3] - Preheat Funnel: If performing hot filtration, preheat the funnel to prevent the product from crystallizing prematurely.
PUR-003 TLC analysis of my purified product shows multiple spots. How can I improve the purity? - Ineffective Recrystallization: The chosen solvent system may not be adequate for removing all impurities. - Poor Column Chromatography Separation: The eluent system may not have the optimal polarity, or the column may have been overloaded.- Repeat Recrystallization: Perform a second recrystallization using a different solvent system. - Optimize Column Chromatography:     - Eluent Optimization: Develop a new eluent system using TLC. Aim for a retention factor (Rf) of 0.25-0.35 for the desired product.[1]     - Gradient Elution: Consider using a gradient elution to better separate compounds with similar polarities.[4]     - Column Loading: Ensure you are not overloading the column. A general guideline is to use 50-100g of silica (B1680970) gel per 1g of crude material.[4]
PUR-004 My final product is colored (e.g., yellow or brown), but the literature reports it as a white or pale yellow solid. The presence of nitrated impurities or oxidation byproducts can cause discoloration.- Activated Carbon Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before cooling. - Column Chromatography: This is generally effective at removing colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the expected isomers from the nitration of 1-bromo-4-ethylbenzene (B134493), and how can I differentiate them?

The nitration of 1-bromo-4-ethylbenzene will primarily yield this compound and 4-Bromo-1-ethyl-2-nitrobenzene. The ethyl group is an ortho-, para- director, and the bromo group is also an ortho-, para- director. Since the para position to the ethyl group is occupied by bromine, nitration will be directed to the positions ortho to the ethyl group. These isomers can typically be differentiated and separated by column chromatography. Their distinct structures will also result in different NMR spectra.[5][6]

Q2: What is a good starting solvent system for column chromatography purification of this compound?

A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity while monitoring the separation on a TLC plate. An ideal Rf value for the desired product on TLC for good column separation is around 0.25-0.35.[1]

Q3: How can I confirm the identity and purity of my final product?

Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): To quickly assess purity. A single spot suggests a pure compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.[7][8]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[8]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Q4: My compound seems to be degrading on the silica gel column. What can I do?

Nitro-aromatic compounds can sometimes be sensitive to the acidic nature of standard silica gel. If you suspect degradation, you can try using deactivated silica gel (by adding a small percentage of a base like triethylamine (B128534) to the eluent) or switch to a different stationary phase like alumina.[4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • Eluent Selection:

    • Develop a solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point.

    • Vary the ratio to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired product.

  • Column Packing:

    • Choose an appropriately sized column.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly, avoiding air bubbles.

    • Add a layer of sand on top of the silica bed.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.[1]

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. This is preferred for samples with low solubility in the eluent.[1]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin collecting fractions.

    • Monitor the separation by performing TLC on the collected fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.[9]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

  • Solvent Selection:

    • Choose a solvent or solvent pair in which the compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. Ethanol/water mixtures are often effective for compounds of this type.[2]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.[3]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 1-Bromo-4-ethylbenzene reaction Nitration (HNO3, H2SO4) start->reaction crude Crude Product (Mixture of Isomers) reaction->crude purification_choice Choose Purification Method crude->purification_choice column Column Chromatography purification_choice->column Isomers Present recrystallization Recrystallization purification_choice->recrystallization Minor Impurities pure_product Pure this compound column->pure_product recrystallization->pure_product analysis Purity & Identity Check (TLC, NMR, MS, MP) pure_product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Impure Product oily_product Product is an Oil? start->oily_product check_tlc TLC Analysis: Multiple Spots? low_yield Low Yield? check_tlc->low_yield No column Action: Column Chromatography check_tlc->column Yes oily_product->check_tlc No oily_product->column Yes colored_product Product is Colored? low_yield->colored_product No optimize_solvent Action: Optimize Recrystallization Solvent low_yield->optimize_solvent Yes charcoal Action: Use Activated Charcoal during Recrystallization colored_product->charcoal Yes end Pure Product colored_product->end No column->end recrystallize Action: Recrystallize recrystallize->end optimize_solvent->recrystallize charcoal->recrystallize

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Palladium Catalyst Removal from 2-Bromo-1-ethyl-4-nitrobenzene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from reaction mixtures containing 2-Bromo-1-ethyl-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in removing palladium from reactions involving this compound?

A1: The primary challenges include the potential for the nitroaromatic product to coordinate with palladium, forming soluble complexes that are difficult to remove by simple filtration. Additionally, the choice of reaction conditions and ligands can influence the final oxidation state and speciation of the palladium, impacting the effectiveness of different removal methods.

Q2: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs)?

A2: Regulatory agencies such as the International Council for Harmonisation (ICH) have stringent limits for residual palladium in APIs. For oral medications, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug substance.[1]

Q3: What are the primary methods for palladium catalyst removal?

A3: The most common methods include:

  • Adsorption: Using materials like activated carbon or specialized palladium scavengers to bind the palladium, which is then filtered off.

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[2]

  • Scavenging: Employing solid-supported reagents with high affinity for palladium to selectively bind and remove it.[3]

  • Crystallization: Purifying the product by crystallization, leaving palladium impurities in the mother liquor.

  • Chromatography: Using column chromatography to separate the product from the catalyst.[2]

Q4: How do I choose the best palladium removal method for my this compound reaction?

A4: The optimal method depends on several factors, including the form of the palladium residue (homogeneous or heterogeneous), the solvent system, the stability of your product, and the desired final palladium concentration. A decision-making workflow can help guide your selection (see diagrams below).

Troubleshooting Guides

Problem 1: Incomplete removal of palladium with filtration.
  • Symptom: The filtrate remains colored (black, grey, or brown), and analysis (e.g., ICP-MS) shows high residual palladium.[4]

  • Possible Cause 1: Fine palladium particles are passing through the filter medium.

    • Solution: Use a finer porosity filter paper or a membrane filter (e.g., 0.45 µm PTFE). Ensure the Celite® bed is well-packed and has a sufficient thickness (1-2 cm). Pre-wetting the Celite® pad with the solvent can improve its efficacy.[4]

  • Possible Cause 2: Soluble palladium species are present.

    • Solution: Filtration is only effective for heterogeneous catalysts. For soluble palladium, switch to a method like scavenging, adsorption with activated carbon, or chromatography.[4]

Problem 2: Low efficiency of palladium scavengers.
  • Symptom: Residual palladium levels remain high after treatment with a scavenger.

  • Possible Cause 1: Incorrect scavenger selection.

    • Solution: The choice of scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent. Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).[4] It is advisable to screen a small panel of scavengers to find the most effective one for your specific system.[4]

  • Possible Cause 2: Insufficient scavenger loading or reaction time.

    • Solution: Increase the equivalents of the scavenger or prolong the reaction time. Monitor the palladium concentration at different time points to determine the optimal conditions.[3]

  • Possible Cause 3: The product is chelating with palladium.

    • Solution: The nitro and bromo groups on your product could potentially interact with the palladium. Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.

Problem 3: Product loss during palladium removal.
  • Symptom: Significant decrease in product yield after purification.

  • Possible Cause 1: Non-specific adsorption of the product onto the adsorbent (especially activated carbon).

    • Solution: Optimize the loading of the adsorbent; use the minimum amount necessary for effective palladium removal.[5] The choice of solvent can also influence product adsorption.[3]

  • Possible Cause 2: Product co-precipitation with the catalyst.

    • Solution: Adjust the workup conditions (e.g., pH, solvent) to minimize co-precipitation.

Data Presentation

Table 1: Comparison of Palladium Removal Methods

MethodTypical Efficiency (Final Pd ppm)AdvantagesDisadvantages
Filtration (Celite®) >100 ppm (for soluble Pd)Simple, fast, removes heterogeneous PdIneffective for soluble or colloidal palladium
Activated Carbon <10 - 50 ppmCost-effective, removes various Pd speciesCan lead to product loss due to non-specific adsorption[3]
Palladium Scavengers <1 - 20 ppmHigh selectivity, high efficiencyHigher cost, requires optimization of scavenger type and conditions
Crystallization Variable (<10 - >100 ppm)Can provide very pure productMay require significant optimization, potential for co-crystallization
Chromatography <1 - 10 ppmHigh purity, removes other impuritiesCan be time-consuming and require large solvent volumes

Note: Efficiency is highly dependent on the specific reaction conditions and the initial palladium concentration.

Experimental Protocols

Protocol 1: Palladium Removal using a Solid-Supported Scavenger (e.g., Thiol-Functionalized Silica)
  • Reaction Work-up: After the reaction is complete, perform a standard aqueous work-up to remove any water-soluble by-products.

  • Solvent Exchange (if necessary): If the reaction solvent is incompatible with the scavenger, remove it under reduced pressure and dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate, toluene).

  • Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium) to the solution.

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for 2-24 hours. Monitor the palladium concentration periodically.

  • Filtration: Once palladium removal is complete, filter the mixture to remove the scavenger. Wash the scavenger with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.[5]

Protocol 2: Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent.

  • Carbon Addition: Add activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[3]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite®/carbon pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

Protocol 3: Filtration through a Celite® Pad
  • Prepare the Celite® Pad: In a Büchner or fritted glass funnel, place a piece of filter paper and add a 1-2 cm layer of Celite®. Gently compact the Celite® to form a flat bed. Pre-wet the pad with the solvent to be used for filtration.[4]

  • Dilute the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.

  • Filtration: Slowly pour the diluted mixture onto the center of the Celite® bed. Apply gentle vacuum to draw the filtrate through.

  • Washing: Wash the Celite® pad with fresh solvent to ensure all the product is recovered.

  • Collection: The filtrate contains the product, free of heterogeneous palladium.[4]

Mandatory Visualization

Palladium_Removal_Workflow start Crude Reaction Mixture (this compound) check_pd_form Is Palladium Heterogeneous? start->check_pd_form filtration Filtration through Celite® check_pd_form->filtration Yes scavenger_carbon Choose Scavenger or Activated Carbon check_pd_form->scavenger_carbon No / Soluble Pd check_filtrate Analyze Filtrate for Pd filtration->check_filtrate check_filtrate->scavenger_carbon > 10 ppm end_pass Product Meets Specification check_filtrate->end_pass < 10 ppm scavenger_treatment Scavenger Treatment scavenger_carbon->scavenger_treatment High Selectivity Needed carbon_treatment Activated Carbon Treatment scavenger_carbon->carbon_treatment Cost-Effective Option filtration_scavenger Filtration scavenger_treatment->filtration_scavenger carbon_treatment->filtration_scavenger check_final_pd Analyze Final Product for Pd filtration_scavenger->check_final_pd check_final_pd->end_pass < 10 ppm end_fail Further Purification Needed (e.g., Chromatography) check_final_pd->end_fail > 10 ppm

Caption: Decision workflow for selecting a palladium removal method.

Troubleshooting_Guide issue High Residual Palladium check_method What method was used? issue->check_method filtration_issue Filtration check_method->filtration_issue Filtration scavenger_issue Scavenger check_method->scavenger_issue Scavenger carbon_issue Activated Carbon check_method->carbon_issue Activated Carbon filtration_cause1 Fine Particles Passing filtration_issue->filtration_cause1 Cause filtration_cause2 Soluble Palladium filtration_issue->filtration_cause2 Cause scavenger_cause1 Incorrect Scavenger scavenger_issue->scavenger_cause1 Cause scavenger_cause2 Insufficient Loading/Time scavenger_issue->scavenger_cause2 Cause carbon_cause1 Product Adsorption carbon_issue->carbon_cause1 Cause filtration_solution1 Use Finer Filter / Optimize Celite Bed filtration_cause1->filtration_solution1 Solution filtration_solution2 Switch to Scavenger/Carbon filtration_cause2->filtration_solution2 Solution scavenger_solution1 Screen Different Scavengers scavenger_cause1->scavenger_solution1 Solution scavenger_solution2 Increase Equivalents/Time scavenger_cause2->scavenger_solution2 Solution carbon_solution1 Optimize Carbon Loading / Change Solvent carbon_cause1->carbon_solution1 Solution

Caption: Troubleshooting guide for common palladium removal issues.

References

Byproduct formation in the synthesis of 2-Bromo-1-ethyl-4-nitrobenzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-ethyl-4-nitrobenzene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main synthetic pathways to produce this compound:

The choice of route can depend on the availability of starting materials and the desired purity of the final product.

Q2: What are the common byproducts observed in the synthesis of this compound?

A2: Byproduct formation is a common challenge in the synthesis of substituted nitroaromatic compounds. The major byproducts depend on the chosen synthetic route:

  • For Route A (Bromination of 1-ethyl-4-nitrobenzene):

    • Side-chain bromination: Under radical conditions (e.g., presence of UV light or high heat), bromination can occur on the ethyl group, leading to the formation of 1-(1-bromoethyl)-4-nitrobenzene (B170261) and 1-(2-bromoethyl)-4-nitrobenzene.[1][2]

    • Other constitutional isomers: While the ethyl group directs bromination to the ortho position, small amounts of other isomers may form.

  • For Route B (Nitration of 1-bromo-3-ethylbenzene):

    • Regioisomers: The nitration of 1-bromo-3-ethylbenzene can yield a mixture of regioisomers due to the directing effects of the bromo and ethyl substituents. The primary isomers are this compound, 4-Bromo-1-ethyl-2-nitrobenzene (B3032079), and 6-Bromo-1-ethyl-2-nitrobenzene.[3]

    • Dinitration: At elevated temperatures, dinitration of the aromatic ring can occur, leading to the formation of dinitrobromoethylbenzene derivatives.[4]

Q3: How can I minimize the formation of regioisomers during the nitration of 1-bromo-3-ethylbenzene?

A3: Controlling the reaction conditions is crucial for minimizing the formation of unwanted regioisomers. Key parameters to consider include:

  • Temperature: Lowering the reaction temperature (e.g., 0-10°C) can enhance the selectivity of the nitration reaction.[3]

  • Nitrating agent: The choice of nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) and its concentration can influence the isomer distribution.

  • Rate of addition: Slow, dropwise addition of the nitrating agent to the substrate solution can help to control the reaction temperature and improve selectivity.[3]

Q4: What are the best methods for purifying this compound from its byproducts?

A4: The purification strategy depends on the nature of the impurities.

  • Recrystallization: This is an effective method for separating isomers with different solubilities. For instance, para-isomers of bromonitrobenzene are often less soluble in ethanol (B145695) than their ortho counterparts, allowing for their separation by fractional crystallization.[4][5]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating isomers with similar polarities. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is commonly used for the separation of nitroaromatic compounds.

  • Washing: Aqueous washes with solutions like sodium bicarbonate can help remove acidic impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound derivatives.

Problem Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Suboptimal reaction temperature.For nitration reactions, maintain a low temperature (0-10°C) to favor the desired isomer.[3] For bromination, ensure the temperature is sufficient for the reaction to proceed without promoting side-chain bromination.
Formation of a dark, tarry substance Oxidative side reactions.This can occur with highly activated aromatic rings or under harsh reaction conditions. Use a milder brominating agent like N-Bromosuccinimide (NBS) or ensure the reaction temperature is well-controlled.
Presence of multiple spots on TLC after reaction Formation of multiple isomers.Optimize reaction conditions (temperature, rate of addition) to improve selectivity.[3]
Dinitration.Avoid excessive heating during nitration, as this promotes the formation of dinitrated byproducts.[4]
Difficulty in separating isomers by recrystallization Isomers have similar solubilities in the chosen solvent.Try different solvent systems for recrystallization. If recrystallization is ineffective, column chromatography is the recommended next step.
Product appears as an oil instead of a solid Presence of impurities, particularly other isomers.Purify the product using column chromatography to separate the desired isomer from the oily impurities.

Experimental Protocols

Route A: Bromination of 1-ethyl-4-nitrobenzene

This protocol describes the synthesis of this compound from 1-ethyl-4-nitrobenzene.

Materials:

  • 1-ethyl-4-nitrobenzene

  • Bromine

  • Silver sulfate (B86663)

  • Concentrated sulfuric acid

  • Water

  • Ethyl acetate

  • 10% Sodium hydrogen sulfite (B76179) solution

  • Anhydrous sodium sulfate

Procedure:

  • To a mixture of 1-ethyl-4-nitrobenzene (4.0 g, 26.4 mmol), silver sulfate (8.18 g, 26.4 mmol), concentrated sulfuric acid (24 mL), and water (2.8 mL), add bromine (4.23 g, 26.4 mmol) dropwise at ambient temperature.[6]

  • After the addition is complete, stir the mixture for 4 hours at ambient temperature.[6]

  • Pour the reaction mixture into a 10% dilute sodium hydrogen sulfite solution (150 mL).[6]

  • Extract the product with ethyl acetate (3 x 300 mL).[6]

  • Dry the combined organic extracts over anhydrous sodium sulfate.[6]

  • Concentrate the solvent under vacuum to obtain the crude product. The reported yield for this procedure is 98%.[6]

Route B: Nitration of 1-bromo-3-ethylbenzene (Adapted Protocol)

This is an adapted protocol for the nitration of 1-bromo-3-ethylbenzene based on procedures for similar compounds.[3]

Materials:

  • 1-bromo-3-ethylbenzene

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (95%)

  • Ice

  • Dichloromethane or Ether

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 1-bromo-3-ethylbenzene to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 1-bromo-3-ethylbenzene in sulfuric acid over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C.[3]

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Filter the precipitated solid and wash the filter cake with a 5% sodium bicarbonate solution and then with water until neutral.[3]

  • Dry the crude product. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography.[3]

Data Presentation

Table 1: Summary of Yields for the Synthesis of Bromo-ethyl-nitrobenzene Isomers

Starting MaterialProductReagents & ConditionsYield (%)Reference
1-ethyl-4-nitrobenzeneThis compoundBr₂, Ag₂SO₄, H₂SO₄, H₂O, ambient temp.98%[6]
o-ethylnitrobenzene4-Bromo-1-ethyl-2-nitrobenzeneN-Bromosuccinimide, dichloromethane, reflux90%[7]

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_route_a Route A: Bromination cluster_route_b Route B: Nitration 1-ethyl-4-nitrobenzene 1-ethyl-4-nitrobenzene 2-Bromo-1-ethyl-4-nitrobenzene_A This compound 1-ethyl-4-nitrobenzene->2-Bromo-1-ethyl-4-nitrobenzene_A Br2, Ag2SO4, H2SO4 Side-chain brominated byproducts Side-chain brominated byproducts 1-ethyl-4-nitrobenzene->Side-chain brominated byproducts UV light/heat 1-bromo-3-ethylbenzene 1-bromo-3-ethylbenzene 2-Bromo-1-ethyl-4-nitrobenzene_B This compound 1-bromo-3-ethylbenzene->2-Bromo-1-ethyl-4-nitrobenzene_B HNO3, H2SO4 Regioisomeric byproducts Regioisomeric byproducts 1-bromo-3-ethylbenzene->Regioisomeric byproducts HNO3, H2SO4 Dinitrated byproducts Dinitrated byproducts 1-bromo-3-ethylbenzene->Dinitrated byproducts High Temp

Caption: Synthetic pathways to this compound.

Purification_Workflow Crude Product Crude Product Aqueous Wash Aqueous Wash (e.g., NaHCO3) Crude Product->Aqueous Wash Filtration_Wash Filtration Aqueous Wash->Filtration_Wash Recrystallization Recrystallization Filtration_Wash->Recrystallization Column Chromatography Column Chromatography Filtration_Wash->Column Chromatography If recrystallization fails Pure Product Pure Product Recrystallization->Pure Product Isomeric Impurities Isomeric Impurities Recrystallization->Isomeric Impurities Mother Liquor Column Chromatography->Pure Product Column Chromatography->Isomeric Impurities Separated Fractions

Caption: General purification workflow for this compound.

Troubleshooting_Logic Problem Problem Low Yield Low Yield Problem->Low Yield Impure Product Impure Product Problem->Impure Product Check Reaction Time Extend Reaction Time? Low Yield->Check Reaction Time Incomplete Reaction Optimize Temperature Adjust Temperature? Low Yield->Optimize Temperature Side Reactions Impure Product->Optimize Temperature Isomer Formation Change Reagents Use Milder Reagents? Impure Product->Change Reagents Degradation Optimize Purification Improve Purification? Impure Product->Optimize Purification Inefficient Separation

References

Technical Support Center: Optimizing Heck Reactions with 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and efficiency of Heck reactions involving 2-Bromo-1-ethyl-4-nitrobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the Heck reaction with this compound in a question-and-answer format.

Question 1: Why am I observing low or no conversion of my starting material, this compound?

Answer:

Low or no conversion in a Heck reaction with this substrate can stem from several factors, primarily related to catalyst activity and reaction conditions. This compound is an electron-deficient aryl bromide, which should facilitate oxidative addition to the palladium catalyst.[1] However, the ortho-ethyl group can introduce steric hindrance, potentially impeding the reaction.

Potential Causes and Solutions:

  • Catalyst Deactivation: The active Pd(0) catalyst may be deactivating prematurely.

    • Solution: Ensure strictly anaerobic conditions, as oxygen can oxidize and deactivate the Pd(0) catalyst. Use degassed solvents and purge the reaction vessel with an inert gas (Argon or Nitrogen).

  • Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient.

    • Solution: The choice of phosphine (B1218219) ligand is crucial. Bulky, electron-rich phosphine ligands can promote the formation and stabilization of the active catalyst.[2] Consider using ligands such as P(o-tol)₃ or Buchwald-type phosphines.

  • Steric Hindrance: The ethyl group at the ortho position can sterically hinder the approach of the palladium catalyst.

    • Solution: Employing a less sterically demanding alkene coupling partner may improve yields. Additionally, higher reaction temperatures can sometimes overcome steric barriers, but this must be balanced against the risk of catalyst decomposition.[2]

  • Inappropriate Base: The base plays a critical role in the regeneration of the Pd(0) catalyst.

    • Solution: The choice of base and its solubility are important. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. Organic bases such as triethylamine (B128534) (NEt₃) can also be used. The strength and steric bulk of the base should be considered to avoid side reactions.

Question 2: My reaction is producing significant side products, what could be the cause?

Answer:

Side product formation is a common issue in Heck reactions and can significantly lower the yield of the desired product.

Potential Side Reactions and Mitigation Strategies:

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl compound from two molecules of the aryl halide.

    • Solution: This is often favored at higher temperatures. Optimizing the reaction temperature by running the reaction at the lowest effective temperature can minimize this side reaction.

  • Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can cause isomerization of the double bond in the starting alkene or the product.

    • Solution: Using a less polar solvent can sometimes reduce isomerization. The addition of halide salts, such as LiCl, can also suppress this side reaction.

  • Reductive Heck Product: Formation of a product where the aryl group has added to the double bond, but a subsequent reduction has occurred instead of β-hydride elimination.

    • Solution: The choice of base, solvent, and temperature can influence the formation of this side product. Careful optimization of these parameters is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Heck reaction?

A1: The Heck reaction follows a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The aryl halide (this compound) adds to the Pd(0) catalyst to form a Pd(II) complex.

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium center and then inserts into the palladium-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst.

Q2: Which factors are most critical to optimize for improving the yield of the Heck reaction with this compound?

A2: For this specific substrate, the most critical factors to optimize are:

  • Ligand: Due to the steric hindrance from the ortho-ethyl group, the choice of a bulky, electron-rich phosphine ligand is crucial to promote efficient catalysis.

  • Temperature: A balance must be struck. Higher temperatures may be needed to overcome steric hindrance, but excessive heat can lead to catalyst decomposition and side reactions.

  • Base: The base must be strong enough to facilitate the regeneration of the catalyst but not so strong as to cause unwanted side reactions.

Q3: Can I use a different palladium pre-catalyst instead of Pd(OAc)₂?

A3: Yes, other palladium sources such as PdCl₂, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), or pre-formed palladium-phosphine complexes can be used. If a Pd(0) source like Pd₂(dba)₃ is used, the initial reduction step is not necessary. The choice of pre-catalyst can sometimes influence reaction efficiency and should be considered during optimization.

Data Presentation

The following tables summarize the effect of various reaction parameters on the yield of Heck reactions with electron-deficient aryl bromides, providing a reference for optimization.

Table 1: Effect of Catalyst, Ligand, Base, and Solvent on the Heck Reaction of Aryl Bromides with Styrene (B11656).

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃ (2)DMF/H₂O80495
24-BromobenzaldehydePd(OAc)₂ (1)NoneNa₂CO₃ (1.5)NMP130592
34-BromonitrobenzenePd(OAc)₂ (0.5)PPh₃ (1)NEt₃ (1.2)DMF1002485
44-BromoacetophenonePdCl₂ (2)NoneK₂CO₃ (2)NMP100690

Data compiled from multiple sources for illustrative purposes.[3][4][5]

Table 2: Influence of Reaction Parameters on the Coupling of Bromobenzene with Methyl Acrylate.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)PPh₃ (2)NEt₃ (1.2)DMF1001278
2Pd(OAc)₂ (1)P(o-tol)₃ (2)NaOAc (1.5)DMA120885
3PdCl₂(PPh₃)₂ (2)-K₂CO₃ (2)NMP1101088
4Pd/C (5)-Na₂CO₃ (2)DMF/H₂O140675

Data compiled from multiple sources for illustrative purposes.[6][7][8]

Experimental Protocols

Proposed Protocol for the Heck Reaction of this compound with Styrene:

This protocol is a starting point and may require optimization for your specific setup and desired scale.

Materials:

  • This compound

  • Styrene

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and P(o-tol)₃ (e.g., 0.04 mmol, 4 mol%).

  • Add anhydrous K₂CO₃ (e.g., 2.0 mmol, 2.0 equiv).

  • Add this compound (e.g., 1.0 mmol, 1.0 equiv).

  • Under the inert atmosphere, add anhydrous, degassed DMF (e.g., 5 mL) via syringe.

  • Add styrene (e.g., 1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Heck_Reaction_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware prep2 Inert Atmosphere (Ar/N2) prep1->prep2 reagent1 Add Pd Catalyst & Ligand prep2->reagent1 reagent2 Add Base reagent1->reagent2 reagent3 Add Aryl Bromide reagent2->reagent3 reagent4 Add Solvent reagent3->reagent4 reagent5 Add Alkene reagent4->reagent5 reaction1 Heat & Stir reagent5->reaction1 reaction2 Monitor Progress (TLC/GC) reaction1->reaction2 workup1 Cool to RT reaction2->workup1 workup2 Extraction workup1->workup2 workup3 Drying & Concentration workup2->workup3 workup4 Column Chromatography workup3->workup4 product product workup4->product Pure Product

Caption: Experimental workflow for the Heck reaction.

Troubleshooting_Heck_Reaction start Low Yield in Heck Reaction q1 Check Catalyst System start->q1 q2 Review Reaction Conditions start->q2 q3 Investigate Side Reactions start->q3 sol1a Ensure Anaerobic Conditions q1->sol1a Deactivation? sol1b Use Bulky, Electron-Rich Ligand q1->sol1b Steric Hindrance? sol1c Consider Pd(0) Pre-catalyst q1->sol1c Inefficient Activation? sol2a Optimize Temperature q2->sol2a Temp Too High/Low? sol2b Screen Different Bases q2->sol2b Base Ineffective? sol2c Vary Solvent Polarity q2->sol2c Solvent Issues? sol3a Lower Temperature to Reduce Homocoupling q3->sol3a Homocoupling Observed? sol3b Add LiCl to Suppress Isomerization q3->sol3b Isomerization Observed?

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Cross-Coupling Reactions of 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Here is the Technical Support Center for solvent selection in cross-coupling reactions of 2-Bromo-1-ethyl-4-nitrobenzene.

This guide provides troubleshooting advice, frequently asked questions, and optimized protocols to assist researchers, scientists, and drug development professionals in selecting the appropriate solvent for cross-coupling reactions involving the electron-deficient substrate, this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for cross-coupling reactions with this compound?

A1: When selecting a solvent, you must consider several factors. The primary considerations are:

  • Solubility: The solvent must effectively dissolve the aryl halide, the coupling partner, the catalyst, and the ligand. Crucially, it must also facilitate the activity of the base, as poor solubility of the base is a common reason for reaction failure.[1]

  • Boiling Point: The solvent's boiling point must be high enough to accommodate the required reaction temperature. Many cross-coupling reactions require heating to overcome activation energy barriers.[2]

  • Inertness and Compatibility: The solvent should be inert and not react with the reagents, catalyst, or intermediates. Solvents like chloroform, acetonitrile, or pyridine (B92270) have been reported to inhibit the reaction by binding to the palladium catalyst and should generally be avoided.[3]

  • Degassing Capability: The ability to effectively remove dissolved oxygen is critical, as oxygen can lead to catalyst decomposition and undesirable side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[2]

Q2: What are the most commonly used solvents for Suzuki, Heck, and Buchwald-Hartwig reactions involving electron-deficient aryl bromides?

A2: A range of solvents are effective, with the choice often depending on the specific reaction type:

  • Suzuki-Miyaura Coupling: Aprotic polar solvents or aromatic hydrocarbons are common. Toluene (B28343), 1,4-dioxane (B91453), and N,N-Dimethylformamide (DMF) are frequently used, often with a small amount of water to aid in dissolving the inorganic base (e.g., K₃PO₄, K₂CO₃).[4][5]

  • Heck Reaction: Polar aprotic solvents are typically preferred. N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are excellent choices, particularly for electron-deficient substrates.[4][6]

  • Buchwald-Hartwig Amination: Ethereal solvents such as 1,4-dioxane and THF, or aromatic solvents like toluene, are widely used.[3][7] For challenging substrates, more polar solvents like DMAc may be required.

Q3: How does the electron-withdrawing nitro group on this compound influence the reaction and solvent choice?

A3: The nitro group makes the aryl bromide electron-deficient, which generally accelerates the initial oxidative addition step of the catalytic cycle—often the rate-limiting step for aryl chlorides and bromides.[8][9] This can sometimes allow for milder reaction conditions. However, the substrate is also more polar, which influences solvent choice. A solvent with sufficient polarity, such as DMF or DMAc, is often required to ensure adequate solubility. Electron-poor aryl halides typically yield good results in cross-coupling reactions.[10]

Troubleshooting Guide

Issue 1: Low to no product yield, with starting material remaining.

  • Possible Cause: Poor solubility of the inorganic base (e.g., K₃PO₄, Cs₂CO₃). This is a very common issue, especially in non-polar solvents like toluene when an aqueous co-solvent is not used.[1]

  • Suggested Solution:

    • For Suzuki reactions, add a small amount of water (e.g., a 10:1 solvent:water ratio) to help dissolve the base.[4]

    • Switch to a more polar aprotic solvent system like DMF, DMAc, or 1,4-dioxane.[4]

    • Consider using an organic base such as DBU, which has better solubility in organic solvents, though this may require re-optimization of other parameters.[3]

Issue 2: The reaction turns black immediately, and no product is formed.

  • Possible Cause: Catalyst decomposition. This can be caused by impure or "wet" solvent, or the presence of oxygen. While a color change to dark brown or black is normal for many palladium catalysts during a reaction, rapid precipitation of black solid (palladium black) at the start often indicates catalyst death.[2][8]

  • Suggested Solution:

    • Use anhydrous, high-purity solvent.

    • Ensure the solvent and reaction mixture are rigorously degassed before heating. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]

Issue 3: Starting material is consumed, but the main product is from a side reaction (e.g., boronic acid homocoupling in a Suzuki reaction).

  • Possible Cause: Presence of oxygen in the solvent or reaction vessel. Oxygen can facilitate the oxidative homocoupling of boronic acids and also deactivate the Pd(0) catalyst.[2]

  • Suggested Solution:

    • Improve the degassing procedure for the solvent and the reaction setup. Ensure a positive pressure of inert gas is maintained throughout the reaction.

    • Use a pre-catalyst that is less sensitive to air or that generates the active Pd(0) species more efficiently in situ.

Data Presentation: Solvent and Condition Summary

The following tables summarize common conditions for cross-coupling reactions of nitro-substituted aryl bromides, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling Conditions for Nitro-Substituted Aryl Bromides

Aryl BromideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95[4]
1-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (0.05)-K₂CO₃DMF1300.394[10]
1-Bromo-3-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O801292[4]

Table 2: Heck Reaction Conditions for Nitro-Substituted Aryl Bromides

Aryl BromideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-nitrobenzeneStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1002495[4]
1-Bromo-4-nitrobenzeneStyrenePd-L1 (0.5)-Na₂CO₃DMAc50199.8[6]
1-Bromo-4-nitrobenzeneMethyl acrylatePd/C (0.1)-Na₂CO₃NMP150199[4]

Table 3: Buchwald-Hartwig Amination Conditions for Nitro-Substituted Aryl Bromides

Aryl BromideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-nitrobenzeneAnilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene80298General Protocol
1-Bromo-4-nitrobenzeneMorpholinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane10018>95
1-Bromo-2-nitrobenzeneDiethylaminePd₂(dba)₃ (1)Xantphos (1.5)K₃PO₄Toluene1102485General Protocol

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and should be optimized for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • Toluene (to achieve ~0.2 M concentration)

  • Water (1/10th the volume of Toluene)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[4]

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed toluene and then degassed water via syringe.[4]

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Logical Workflows and Catalytic Cycles

Solvent_Selection_Workflow start Start: Select Solvent reaction_type Identify Reaction Type (e.g., Suzuki, Heck) start->reaction_type solubility Evaluate Reactant & Base Solubility reaction_type->solubility temperature Consider Required Temperature (Solvent Boiling Point) solubility->temperature compatibility Check Catalyst & Reagent Compatibility temperature->compatibility selection Select Optimal Solvent (or Solvent Mixture) compatibility->selection end_point Proceed with Experiment selection->end_point Troubleshooting_Workflow start Low or No Yield check_sm Is Starting Material Consumed? start->check_sm solubility_issue Potential Cause: Poor Reactant/Base Solubility check_sm->solubility_issue No catalyst_issue Potential Cause: Catalyst Decomposition check_sm->catalyst_issue Yes solution1 Solution: - Use more polar solvent (DMF, Dioxane) - Add H2O (for Suzuki) - Change base solubility_issue->solution1 solution2 Solution: - Use anhydrous solvent - Rigorously degas solvent - Check reagent purity catalyst_issue->solution2 Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_solvent pd0 L-Pd(0) ox_add Oxidative Addition pd0->ox_add Ar-X pd_intermediate1 L-Pd(II)(Ar)(X) ox_add->pd_intermediate1 transmetal Transmetalation pd_intermediate2 L-Pd(II)(Ar)(R) transmetal->pd_intermediate2 red_elim Reductive Elimination red_elim->pd0 Regeneration product Product (Ar-R) red_elim->product pd_intermediate1->transmetal R-B(OR)2 + Base pd_intermediate2->red_elim solvent Solvent's Role: - Solubilizes species - Influences rates - Mediates base activity

References

Technical Support Center: Suzuki Coupling of 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling reaction of 2-Bromo-1-ethyl-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: Which type of base is generally recommended for the Suzuki coupling of an electron-deficient aryl bromide like this compound?

A1: For electron-deficient aryl halides, inorganic bases are generally superior to organic bases.[1] Common and effective choices include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2][3] The selection of the base is critical as it facilitates the transmetalation step, which is often rate-determining in the catalytic cycle.[4]

Q2: How does the strength of the base affect the reaction?

A2: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[4] While a sufficiently strong base is required, an overly strong base can lead to undesired side reactions. The optimal choice often depends on the specific catalyst system and solvent used.[5]

Q3: Can the nitro group on the aryl bromide interfere with the reaction?

A3: The electron-withdrawing nature of the nitro group generally activates the aryl bromide towards oxidative addition, which can be beneficial.[6] However, nitroarenes can sometimes participate in side reactions.[7] Careful optimization of reaction conditions is crucial to minimize these. In some cases, specialized ligands like BrettPhos have shown high efficacy for substrates with nitro groups.[8]

Q4: What are the most common side reactions to watch out for?

A4: Common side reactions include protodeboronation of the boronic acid (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.[5][9] Protodeboronation can be exacerbated by strong bases in aqueous media.[5] Homocoupling can occur in the presence of oxygen, which can also lead to catalyst decomposition.[5][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Yield Inactive catalystEnsure the palladium source and ligand are fresh and active. Consider using a more robust, air-stable precatalyst.[5]
Insufficiently strong baseThe base may not be strong enough to facilitate transmetalation. Switch to a stronger inorganic base like K₃PO₄ or Cs₂CO₃.[3][5]
Poor solvent choiceThe solvent system may not be optimal for the solubility of all reactants. Common choices include toluene/water, dioxane/water, or THF/water mixtures.[8]
Oxygen contaminationOxygen can deactivate the catalyst. Ensure the solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[5]
Significant Protodeboronation Base is too strong or aqueous conditionsSwitch to a milder base such as K₂CO₃ or consider using anhydrous conditions.[5]
Prolonged reaction time at high temperatureOptimize the reaction time and temperature to favor the desired coupling over the decomposition of the boronic acid.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[5][9]
Palladium(II) precatalyst issuesIf using a Pd(II) precatalyst, ensure its complete reduction to the active Pd(0) species.[5]

Data Presentation: Comparison of Bases

The following table summarizes quantitative data from studies on the Suzuki coupling of various bromo-aromatic compounds, which can serve as a guide for selecting a base for the reaction with this compound.

Base Substrate Yield (%) Reaction Time (h) Reference
Na₂CO₃Bromobenzene98Not Specified[2]
K₂CO₃2-Bromo-4-methylpyridine81Not Specified[4]
K₃PO₄4-Bromotoluene9512[3]
Cs₂CO₃Bromobenzene derivativeHighNot Specified[10]
NaOHBromobenzeneLowNot Specified[1]
Et₃NBromobenzene85Not Specified[11]

Note: Yields are highly dependent on the specific substrate, catalyst, ligand, solvent, and temperature used in the experiment.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a representative procedure and may require optimization for specific boronic acids and desired outcomes.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed 1,4-Dioxane/Water (4:1 mixture, 10 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Base Activation Pd(0)L2 Pd(0)L₂ ArPd(II)(X)L2 Ar-Pd(II)-X L₂ Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(Ar')L2 Ar-Pd(II)-Ar' L₂ ArPd(II)(X)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'B(OR)₃⁻) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar'B(OH)2 Ar'B(OH)₂ Ar'B(OR)3- [Ar'B(OR)₃]⁻ Ar'B(OH)2->Ar'B(OR)3- Activation Base Base (e.g., K₂CO₃) Troubleshooting_Workflow start Low/No Yield check_catalyst Check Catalyst Activity - Fresh Source? - Precatalyst Activation? start->check_catalyst check_base Evaluate Base - Sufficiently Strong? - Anhydrous? start->check_base check_conditions Verify Conditions - Inert Atmosphere? - Degassed Solvents? start->check_conditions optimize Optimize Parameters - Temperature - Reaction Time - Solvent check_catalyst->optimize check_base->optimize check_conditions->optimize success Improved Yield optimize->success

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation in palladium-catalyzed cross-coupling reactions involving 2-Bromo-1-ethyl-4-nitrobenzene.

Troubleshooting Guide

This guide addresses specific, common issues encountered during experiments in a question-and-answer format.

Question 1: My reaction shows low to no conversion. What are the likely causes and how can I fix it?

Answer: Low or no product yield is the most common issue and can stem from several factors, primarily related to the catalyst's activity.

  • Potential Cause A: Catalyst Poisoning The palladium catalyst is sensitive to impurities and can even be inhibited by the substrate itself. The nitro group of the reactant or impurities like sulfur can bind to the palladium center, blocking active sites.[1][2][3] Elemental sulfur, in particular, has been identified as a potent poison in Suzuki couplings.[3][4]

    • Solution 1: Use Robust Ligands. Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][5][6] These ligands protect the metal center, promote the desired catalytic cycle, and can prevent deactivation.[7][8]

    • Solution 2: Purify Starting Materials. Ensure all reagents, especially the this compound and any coupling partners, are of high purity. Recrystallization or column chromatography can remove harmful impurities.

    • Solution 3: Increase Catalyst Loading. As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may compensate for gradual deactivation.[1]

  • Potential Cause B: Inefficient Catalyst Activation Many common palladium sources, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), are pre-catalysts and must be reduced to the active Palladium(0) state to enter the catalytic cycle.[9][10] If this reduction is incomplete, the concentration of the active catalyst will be too low.

    • Solution: Ensure Proper Reduction. The reduction of Pd(II) to Pd(0) is often facilitated by phosphine ligands, bases, or a sacrificial amount of the organometallic coupling partner (e.g., boronic acid) leading to homocoupling as a side product.[10] Using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a well-defined pre-catalyst that activates at mild temperatures can bypass this issue.[11]

  • Potential Cause C: Suboptimal Reaction Conditions The choice of base, solvent, and temperature is critical for both catalyst activity and stability.

    • Solution 1: Optimize the Base. The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[9][12] For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are effective.[1] For Heck reactions, bases like Et₃N or NaOAc are common.[9] The base must be strong enough but not interfere with the catalyst or substrates.

    • Solution 2: Degas Thoroughly. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to increased homocoupling of boronic acids.[10] Ensure the reaction mixture and vessel are thoroughly purged with an inert gas (Argon or Nitrogen) using techniques like freeze-pump-thaw cycles.

Question 2: My reaction starts, but stalls before reaching full conversion. What's happening to my catalyst?

Answer: When a reaction begins but does not go to completion, it often indicates that the catalyst is deactivating over the course of the reaction.

  • Potential Cause A: Thermal Degradation (Sintering) At elevated temperatures, especially with heterogenous or nanoparticle catalysts, the small metal particles can migrate and agglomerate into larger, less active particles.[13][14] This process, known as sintering, reduces the active surface area of the catalyst.[15][16] Sintering can be significant at temperatures above 500°C but can occur at lower temperatures depending on the support and reaction environment.[13][14][17]

    • Solution: Lower Reaction Temperature. If possible, screen for catalyst systems that operate at lower temperatures. Modern ligands and pre-catalysts have been developed for room-temperature couplings.[11] For palladium on alumina (B75360) supports, thermal decomposition of PdO occurs at temperatures of 750–900 °C.[18]

  • Potential Cause B: Catalyst Leaching (for Supported Catalysts) The active palladium species can dissolve from the solid support into the reaction medium, a process known as leaching.[19][20] This is a common deactivation pathway for supported catalysts in liquid-phase reactions.

    • Solution: Choose a Stable Support. The choice of support material can influence the stability against leaching. Mesoporous silicas, for example, can help stabilize nanoparticles and limit aggregation.[21] Modifying reaction conditions, such as solvent polarity, can also minimize leaching.

  • Potential Cause C: Ligand Degradation The phosphine or NHC ligands that are crucial for catalyst activity can themselves degrade under harsh reaction conditions (e.g., high temperature, strong base), leaving the palladium center unprotected and prone to aggregation into inactive palladium black.[22]

    • Solution: Use More Robust Ligands. Select ligands known for their thermal and chemical stability under the required reaction conditions.

Frequently Asked Questions (FAQs)

  • Q: What are the primary mechanisms of palladium catalyst deactivation?

    • A: The main deactivation pathways are:

      • Poisoning: Strong binding of substrates, products, or impurities (like sulfur compounds) to the active metal sites.[2]

      • Sintering: Thermal aggregation of metal nanoparticles into larger, less active particles, reducing surface area.[13][15]

      • Leaching: Dissolution of the active metal from a solid support into the reaction solution.[19][20]

      • Ligand Degradation: Decomposition of the supporting ligands, leading to catalyst aggregation.[22]

  • Q: How does the nitro group in this compound specifically affect the catalyst?

    • A: The nitro group presents a dual challenge. Firstly, as a strong electron-withdrawing group, it modifies the electronic properties of the aryl bromide, which can affect the rates of the catalytic cycle steps.[23] Secondly, and more critically, the nitro group can be reduced by the low-valent Pd(0) catalyst. This side reaction consumes the active catalyst and can lead to the formation of undesired byproducts, effectively poisoning the catalytic cycle.[8][24] However, specialized catalyst systems, particularly with bulky phosphines or NHC ligands, have been developed to perform cross-coupling on nitroarenes by favoring the desired C-Br bond activation over nitro group reduction.[5][6]

  • Q: Can a deactivated palladium catalyst be regenerated?

    • A: In a laboratory setting, in-situ regeneration of a deactivated homogeneous catalyst is generally not feasible. For heterogeneous catalysts, regeneration can sometimes be achieved but is process-dependent. For instance, coke deposits might be burned off in an oxidizing environment.[13] More commonly, the focus is on recovering the precious metal from the spent catalyst. This often involves oxidative leaching of palladium using agents like Fe(III) in an acidic solution, followed by purification and redeposition onto a new support.[25][26]

  • Q: Which ligands are recommended for cross-coupling reactions with electron-deficient substrates like this compound?

    • A: Bulky, electron-rich ligands are highly recommended. They accelerate the rate-limiting oxidative addition step and stabilize the palladium center. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, BrettPhos) and N-heterocyclic carbene (NHC) ligands have shown superior performance for these challenging substrates, including nitroarenes.[5][6][8]

Data Presentation

Table 1: Summary of Common Deactivation Mechanisms and Mitigation Strategies

Deactivation MechanismDescriptionCommon CausesMitigation Strategy
Poisoning Irreversible binding of chemical species to the catalyst's active sites.Sulfur/phosphorus impurities, reduction of the nitro group.[2]Purify reagents; use robust, sterically hindered ligands (e.g., NHCs, Buchwald ligands).[1][5]
Sintering Agglomeration of small metal particles into larger ones at high temperatures.[13]High reaction temperatures; poor catalyst support interaction.Operate at the lowest effective temperature; use a high-surface-area support that stabilizes nanoparticles.[21]
Leaching Loss of the active metal from a solid support into the reaction medium.[19]Incompatible solvent; weak metal-support interaction.Optimize solvent choice; use strongly anchoring supports or encapsulated catalysts.
Ligand Degradation Decomposition of the phosphine or NHC ligand.[22]High temperature; presence of strong base or nucleophiles.Select thermally and chemically robust ligands; optimize reaction conditions to be milder.

Experimental Protocols

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the coupling of this compound with an arylboronic acid. Note: This is a representative procedure and must be optimized for specific substrates and scales.

  • Reagent Preparation:

    • Ensure all reagents are dry and solvents are degassed.

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

    • Ligand (e.g., SPhos, 2-4 mol%)

    • Base (e.g., K₃PO₄, 2.0-3.0 equiv), finely ground.

    • Degassed solvent (e.g., Toluene/Water 10:1 or Dioxane/Water 4:1)

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the palladium pre-catalyst, ligand, base, this compound, and arylboronic acid.

    • Add the degassed solvent(s) via syringe.

    • The flask should be sealed and the mixture stirred.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

    • Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Visualizations

Below are diagrams illustrating key workflows and concepts related to catalyst deactivation.

G start Low / No Yield check_reagents 1. Check Reagents & Substrates start->check_reagents Start Here check_conditions 2. Check Conditions & Setup start->check_conditions check_catalyst 3. Analyze Catalyst System start->check_catalyst purity Impure? (e.g., Sulfur) check_reagents->purity inert Inert atm? Degassed? check_conditions->inert activation Pd(II) activation issue? check_catalyst->activation purity->check_conditions No purify Purify all starting materials purity->purify Yes degas Improve degassing (e.g., Freeze-Pump-Thaw) inert->degas No base Base optimal? inert->base Yes base->check_catalyst Yes change_base Screen alternative bases (e.g., K3PO4) base->change_base No use_pd0 Use Pd(0) source or pre-catalyst activation->use_pd0 Possibly ligand Ligand robust enough? activation->ligand No change_ligand Use bulky, e--rich ligand (SPhos, NHC) ligand->change_ligand No

Caption: A troubleshooting flowchart for low-yield cross-coupling reactions.

G active_catalyst Active Pd(0)L_n Catalyst poisoning Poisoning active_catalyst->poisoning Impurities, Substrate (NO2) sintering Sintering / Aggregation active_catalyst->sintering High Temp. leaching Leaching (from support) active_catalyst->leaching Solvent Effects degradation Ligand Degradation active_catalyst->degradation Harsh Conditions inactive_catalyst Inactive Species (e.g., Pd-S, Pd Black) poisoning->inactive_catalyst sintering->inactive_catalyst leaching->inactive_catalyst degradation->inactive_catalyst

Caption: Primary pathways for palladium catalyst deactivation.

G prep 1. Reagent Prep (Dry, Purify) setup 2. Reaction Setup (Under Inert Gas) prep->setup addition 3. Add Degassed Solvent setup->addition reaction 4. Heat & Stir (Monitor by TLC/GC) addition->reaction workup 5. Quench & Workup (Extraction) reaction->workup purify 6. Purification (Chromatography) workup->purify analysis 7. Analysis (NMR, MS) purify->analysis

Caption: A standard workflow for a palladium-catalyzed cross-coupling experiment.

References

Validation & Comparative

A Comparative Analysis of Leaving Group Efficiency in Nucleophilic Aromatic Substitution of 1-Ethyl-4-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the reactivity of common leaving groups in the nucleophilic aromatic substitution (SNAr) of 1-ethyl-4-nitrobenzene derivatives, supported by experimental data and detailed protocols.

This guide provides an objective comparison of the performance of various leaving groups in the nucleophilic aromatic substitution (SNAr) reactions of 1-ethyl-4-nitrobenzene derivatives. The presence of a nitro group para to the substitution site strongly activates the aromatic ring towards nucleophilic attack, making this a relevant system for studying leaving group ability.[1][2] This analysis is crucial for optimizing reaction conditions and predicting outcomes in synthetic chemistry, particularly in the development of pharmaceutical compounds where the SNAr reaction is a common tool for building molecular complexity.

Data Presentation: Comparative Reactivity of Leaving Groups

The rate of nucleophilic aromatic substitution is significantly influenced by the nature of the leaving group. In the SNAr mechanism, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex.[2] Consequently, the leaving group's ability to stabilize the transition state leading to this intermediate, primarily through its inductive electron-withdrawing effect, is a key determinant of the reaction rate. This is in contrast to SN1 and SN2 reactions, where the bond strength to the leaving group and its stability as a free anion are more critical.

Leaving Group (X)Relative Rate Constant (krel)
-F3300
-NO2100 (approx.)
-Cl4.3
-Br1.0
-I0.8
-OTs(Not available)

Note: Data is compiled and extrapolated from studies on similar 4-nitro-substituted aromatic systems. The reactivity of the nitro group as a leaving group can be significant, especially in highly activated systems.[3][4] The tosylate (-OTs) group, while a good leaving group in other substitution reactions, is less commonly studied in SNAr and quantitative data is scarce.

The observed order of reactivity for the halogens (F >> Cl > Br > I) is characteristic of SNAr reactions.[3] The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the negatively charged Meisenheimer intermediate, thereby accelerating the rate-determining nucleophilic attack.[5]

Experimental Protocols

A detailed methodology for determining the kinetic data for the comparative study of leaving groups in 1-ethyl-4-nitrobenzene derivatives is provided below. This protocol is based on established methods for studying SNAr kinetics using UV-Vis spectroscopy.

Objective: To determine the second-order rate constants for the reaction of various 1-ethyl-4-nitro-X-benzene derivatives (X = F, Cl, Br, I, NO2) with piperidine (B6355638) in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) by monitoring the reaction progress using UV-Vis spectroscopy.

Materials:

  • 1-ethyl-4-fluoronitrobenzene

  • 1-ethyl-4-chloronitrobenzene

  • 1-ethyl-4-bromonitrobenzene

  • 1-ethyl-4-iodonitrobenzene

  • 1-ethyl-2,4-dinitrobenzene (for studying the nitro leaving group)

  • Piperidine (freshly distilled)

  • Acetonitrile or Dimethyl sulfoxide (B87167) (DMSO), spectroscopic grade

  • Volumetric flasks, pipettes, and syringes

  • Thermostatted UV-Vis spectrophotometer with a multi-cell holder

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each 1-ethyl-4-nitro-X-benzene derivative (e.g., 0.01 M) in the chosen solvent.

    • Prepare a series of piperidine solutions of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same solvent. A large excess of piperidine will be used to ensure pseudo-first-order kinetics.

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectrum of the product of one of the reactions (e.g., the reaction of 1-ethyl-4-fluoronitrobenzene with piperidine after it has gone to completion).

    • Identify the wavelength of maximum absorbance (λmax) for the product where the starting materials have minimal absorbance. This wavelength will be used to monitor the progress of the reaction.

  • Kinetic Runs:

    • Set the UV-Vis spectrophotometer to the predetermined λmax and equilibrate the cell holder to a constant temperature (e.g., 25 °C).

    • In a cuvette, place a known volume of one of the piperidine solutions.

    • Initiate the reaction by rapidly injecting a small, known volume of the aryl substrate stock solution into the cuvette.

    • Immediately start recording the absorbance at λmax as a function of time. Continue recording until the reaction is complete (i.e., the absorbance reaches a stable plateau).

    • Repeat the kinetic run for each piperidine concentration and for each 1-ethyl-4-nitro-X-benzene derivative.

  • Data Analysis:

    • The observed rate constant (kobs) for each run can be determined by fitting the absorbance versus time data to a pseudo-first-order kinetic model.

    • Plot the values of kobs against the corresponding piperidine concentrations.

    • The second-order rate constant (k2) is the slope of the resulting linear plot of kobs vs. [Piperidine].

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in this guide.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Aryl_Substrate 1-Ethyl-4-nitro-X-benzene Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Aryl_Substrate->Meisenheimer_Complex + Nucleophile (k1, slow) Nucleophile Piperidine Product N-(1-Ethyl-4-nitrophenyl)piperidine Meisenheimer_Complex->Product - Leaving Group (k2, fast) Leaving_Group X⁻

Caption: General mechanism for the SNAr reaction.

Leaving_Group_Reactivity Title Relative Reactivity of Leaving Groups (X) in 1-Ethyl-4-nitro-X-benzene F Fluorine (-F) NO2 Nitro (-NO2) F->NO2 >> Cl Chlorine (-Cl) NO2->Cl >> Br Bromine (-Br) Cl->Br > I Iodine (-I) Br->I

Caption: Order of leaving group reactivity in SNAr.

References

A Comparative Guide to Monitoring Reactions of 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is fundamental to ensuring optimal outcomes in synthesis and process development. This guide provides an objective comparison of Thin-Layer Chromatography (TLC) with other analytical techniques for monitoring reactions involving 2-Bromo-1-ethyl-4-nitrobenzene, a versatile intermediate in organic synthesis. The following sections offer detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate monitoring strategy.

Comparison of Analytical Techniques for Reaction Monitoring

The choice of an analytical method for tracking the progress of a reaction involving this compound depends on various factors, including the required level of detail, speed, cost, and available instrumentation. While TLC is a rapid and cost-effective qualitative tool, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy offer quantitative data and deeper structural insights.

TechniquePrincipleAdvantagesDisadvantages
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary phase and a mobile phase.- Rapid and inexpensive- Simple to perform- Requires minimal sample preparation- Primarily qualitative- Lower resolution and sensitivity compared to other methods- Can be affected by experimental conditions
High-Performance Liquid Chromatography (HPLC) High-pressure separation of components in a liquid phase.- Quantitative and highly sensitive- High resolution and reproducibility- Amenable to automation- More expensive instrumentation- Requires method development- Slower than TLC
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gas phase followed by mass-based detection.- Excellent separation for volatile compounds- Provides structural information from mass spectra- Highly sensitive and quantitative- Requires volatile and thermally stable analytes- More complex instrumentation- Slower than TLC
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei for structural elucidation.- Provides detailed structural information- Can be used for in-situ, real-time monitoring- Non-destructive- Very expensive instrumentation- Lower sensitivity than MS-based methods- Requires deuterated solvents for analysis[1]

TLC Monitoring: A Practical Approach

TLC is an invaluable tool for the rapid, qualitative assessment of reactions involving this compound. It allows for the straightforward visualization of the consumption of the starting material and the emergence of products.

Experimental Protocol: TLC Monitoring of a Suzuki Coupling Reaction

This protocol describes the TLC monitoring of a representative Suzuki coupling reaction between this compound and an arylboronic acid.

Materials:

  • TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • UV lamp (254 nm) for visualization

  • Staining solution (e.g., potassium permanganate (B83412) or p-anisaldehyde stain)

Procedure:

  • Plate Preparation: Using a pencil, lightly draw an origin line approximately 1 cm from the bottom of the TLC plate.

  • Spotting:

    • Dissolve a small amount of the starting material (this compound) in a volatile solvent (e.g., dichloromethane).

    • At different time points during the reaction, withdraw a small aliquot of the reaction mixture and dilute it with a volatile solvent.

    • Using a capillary tube, spot the starting material, the reaction mixture at different time points, and a co-spot (a single spot containing both the starting material and the reaction mixture) on the origin line.

  • Development:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm and cover it to allow the atmosphere to become saturated with solvent vapors.

    • Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

    • Allow the solvent front to ascend the plate.

  • Visualization:

    • Once the solvent front is near the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Aromatic compounds like this compound and its coupled product should appear as dark spots.[2]

    • For further visualization, the plate can be stained. For instance, a potassium permanganate stain can be useful for visualizing compounds with oxidizable functional groups.[3]

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Representative TLC Data

The following table presents expected Rf values for a hypothetical Suzuki coupling reaction. Actual Rf values may vary depending on the specific reaction conditions and the chosen mobile phase.

CompoundStructureExpected Rf Value (20% Ethyl Acetate in Hexane)
This compound (Starting Material)C₈H₈BrNO₂~0.6
2-Aryl-1-ethyl-4-nitrobenzene (Product)Varies~0.4

Note: The product is generally expected to be more polar than the starting material, resulting in a lower Rf value on a normal-phase silica gel plate.

Advanced Monitoring Techniques: A Glimpse into Quantitative Analysis

For more detailed and quantitative analysis, HPLC, GC-MS, and NMR spectroscopy are powerful alternatives to TLC.

HPLC Analysis

Protocol Outline:

  • Sample Preparation: At various time points, withdraw an aliquot of the reaction mixture, quench the reaction if necessary, and dilute it with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective.

    • Detection: UV detector set at a wavelength where both reactant and product absorb (e.g., 254 nm).

  • Analysis: The concentration of the reactant and product can be determined by integrating the peak areas in the chromatogram.

GC-MS Analysis

Protocol Outline:

  • Sample Preparation: Withdraw an aliquot, quench, and dilute with a suitable solvent like ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column.

    • Temperature Program: A temperature ramp to ensure separation of components.

  • MS Detection: The mass spectrometer will provide mass-to-charge ratios of the eluting compounds, confirming their identity.

In-situ NMR Monitoring

Real-time reaction monitoring can be achieved using NMR spectroscopy, providing kinetic and mechanistic data without the need for sample workup.[1][4][5]

Visualizing the Workflow

The following diagrams illustrate the logical flow of TLC monitoring and the decision-making process for selecting an appropriate analytical technique.

TLC_Workflow prep Prepare TLC Plate (Draw Origin Line) spot Spot Samples (Start Material, Reaction Mixture, Co-spot) prep->spot develop Develop Plate in Solvent Chamber spot->develop dry Dry Plate develop->dry visualize Visualize under UV Light dry->visualize stain Stain Plate (Optional) visualize->stain analyze Analyze Results (Calculate Rf Values) visualize->analyze stain->analyze Decision_Tree start Need to Monitor Reaction? qualitative Qualitative Analysis Sufficient? start->qualitative tlc Use TLC qualitative->tlc Yes quantitative Quantitative Data Required? qualitative->quantitative No hplc Use HPLC quantitative->hplc Yes volatile Are Compounds Volatile? quantitative->volatile No gcms Use GC-MS volatile->gcms Yes structural Detailed Structural Info Needed? volatile->structural No structural->hplc No nmr Use NMR structural->nmr Yes

References

A Comparative Guide to the GC-MS Analysis of 2-Bromo-1-ethyl-4-nitrobenzene Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the characterization and quantification of coupling products derived from 2-Bromo-1-ethyl-4-nitrobenzene. This key intermediate is frequently utilized in the synthesis of complex organic molecules, making robust analytical methodologies essential for reaction monitoring, impurity profiling, and quality control.

Introduction to Coupling Reactions of this compound

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This guide will focus on the analytical strategies for products of three such cornerstone reactions:

  • Suzuki Coupling: Formation of a biaryl compound through reaction with an organoboron reagent.

  • Heck Coupling: Vinylation of the aryl halide with an alkene.

  • Buchwald-Hartwig Amination: Formation of an arylamine through reaction with an amine.

The choice of analytical technique is paramount for obtaining accurate and reliable data on the yield, purity, and byproduct formation in these reactions.

Hypothetical Coupling Reaction Products

For the purpose of this guide, we will consider the following representative coupling products of this compound:

Coupling ReactionReactantProduct NameProduct Structure
Suzuki Coupling Phenylboronic Acid2-ethyl-5-nitro-1,1'-biphenyl
Heck Coupling Styrene1-(2-ethyl-5-nitrophenyl)-2-phenylethene
Buchwald-Hartwig Amination AnilineN-(2-ethyl-5-nitrophenyl)aniline

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the volatility and thermal stability of the analytes, the complexity of the reaction mixture, and the desired sensitivity and selectivity.

ParameterGC-MSHPLC-UVUPLC-MS/MS
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with UV absorbance-based detection.High-pressure liquid separation with mass-based detection.
Analyte Suitability Volatile and thermally stable compounds.Non-volatile and thermally labile compounds.Wide range of compounds, including non-volatile and thermally sensitive ones.
Sensitivity High (ng to pg range).Moderate (µg to ng range).Very high (pg to fg range).
Selectivity High (mass spectral data provides structural information).Moderate (co-elution can be an issue).Very high (separation by chromatography and mass).
Identification Confidence High (based on retention time and mass spectrum).Moderate (based on retention time and UV spectrum).Very high (based on retention time, precursor ion, and fragment ions).
Sample Preparation May require derivatization for polar compounds.Generally simpler, involving dissolution and filtration.Similar to HPLC, requires high purity solvents.

Data Presentation: GC-MS vs. HPLC

The following tables present representative analytical data for the hypothetical coupling products.

GC-MS Data

GC-MS is highly effective for the analysis of the relatively volatile and thermally stable coupling products.

Product NameRetention Time (min)Key m/z Fragments (Predicted/Observed)
2-ethyl-5-nitro-1,1'-biphenyl~12-15227 (M+), 212, 181, 165, 152
1-(2-ethyl-5-nitrophenyl)-2-phenylethene~15-18253 (M+), 238, 207, 178, 115
N-(2-ethyl-5-nitrophenyl)aniline11.27[1]242 (M+), 207, 180, 181, 77[1]

Note: Retention times are estimates and will vary based on the specific column and conditions used. The data for N-(2-ethyl-5-nitrophenyl)aniline is based on the closely related compound 2-ethyl-N-(2-nitrophenyl)aniline.

HPLC-UV Data

HPLC is a valuable alternative, particularly for reaction monitoring where derivatization for GC-MS is not desirable.

Product NameRetention Time (min)UV λmax (nm)Mobile Phase Example
2-ethyl-5-nitro-1,1'-biphenyl~8-10~260Acetonitrile/Water with 0.1% Formic Acid
1-(2-ethyl-5-nitrophenyl)-2-phenylethene~10-12~300-330Acetonitrile/Water
N-(2-ethyl-5-nitrophenyl)aniline~7-9~280Methanol/Water

Note: Retention times are estimates and are highly dependent on the column, mobile phase, and gradient conditions.

Experimental Protocols

Detailed methodologies for GC-MS and HPLC analysis are provided below.

GC-MS Experimental Protocol

This protocol is suitable for the qualitative and quantitative analysis of the coupling products.

1. Sample Preparation:

  • Quench a 100 µL aliquot of the reaction mixture with 1 mL of water.

  • Extract the aqueous layer with 1 mL of ethyl acetate (B1210297).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Dilute an aliquot of the organic extract to a final concentration of approximately 10-50 µg/mL in ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890A or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (split mode, 20:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 300 °C for 5 minutes.

  • MS System: Agilent 5975C or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-550 amu.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

HPLC-UV Experimental Protocol

This protocol is a general starting point for the analysis of the coupling products. Method optimization will be required for baseline separation of all components in a reaction mixture.

1. Sample Preparation:

  • Quench a 50 µL aliquot of the reaction mixture with 450 µL of the initial mobile phase composition.

  • Vortex to mix thoroughly.

  • Filter through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 50% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: Diode Array Detector (DAD) or UV-Vis detector, monitoring at 260 nm, 280 nm, and 310 nm.

  • Injection Volume: 10 µL.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_reaction Coupling Reaction cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start This compound + Coupling Partner reaction Pd-catalyzed Coupling start->reaction mixture Crude Reaction Mixture reaction->mixture quench Quenching mixture->quench extraction Liquid-Liquid Extraction (for GC-MS) quench->extraction dilution Dilution & Filtration (for HPLC/UPLC) quench->dilution gcms GC-MS Analysis extraction->gcms hplc HPLC/UPLC-MS Analysis dilution->hplc data_analysis Chromatogram & Mass Spectrum Analysis gcms->data_analysis hplc->data_analysis quantification Quantification & Purity Assessment data_analysis->quantification

Caption: Experimental workflow for the analysis of coupling reaction products.

analytical_technique_comparison cluster_gcms GC-MS cluster_hplc HPLC-UV cluster_uplcms UPLC-MS/MS gcms_node High Sensitivity High Selectivity Volatile Analytes hplc_node Versatile Non-volatile Analytes Simpler Sample Prep uplcms_node Very High Sensitivity Very High Selectivity Complex Mixtures reaction_mixture Reaction Mixture reaction_mixture->gcms_node Suitable For reaction_mixture->hplc_node Alternative For reaction_mixture->uplcms_node Advanced Method For

Caption: Logical relationship of analytical techniques for coupling products.

Conclusion

Both GC-MS and HPLC are powerful techniques for the analysis of this compound coupling products.

  • GC-MS is the preferred method for definitive identification and quantification of volatile and thermally stable products due to its high sensitivity and the structural information provided by mass spectrometry.

  • HPLC-UV offers a versatile and often simpler alternative, particularly for monitoring reaction progress and for analyzing thermally labile compounds.

  • UPLC-MS/MS represents a more advanced option, providing the highest sensitivity and selectivity, which is invaluable for complex mixture analysis and trace impurity identification.

The choice of method should be guided by the specific analytical goals, the nature of the compounds of interest, and the available instrumentation. The protocols and data presented in this guide serve as a foundation for developing and validating robust analytical methods for these important classes of compounds.

References

A Comparative Guide to the Purification of 2-Bromo-1-ethyl-4-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount for accurate downstream applications and reliable experimental outcomes. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative purification techniques—flash chromatography and recrystallization—for 2-Bromo-1-ethyl-4-nitrobenzene and its derivatives. We present detailed experimental protocols, performance comparisons, and supporting data to aid in the selection of the most appropriate purification strategy.

At a Glance: Comparison of Purification Techniques

The choice of purification method depends on a variety of factors, including the required purity, the amount of sample, and available resources. Below is a summary of the key performance characteristics of HPLC, flash chromatography, and recrystallization.

ParameterPreparative HPLCFlash ChromatographyRecrystallization
Purity Achieved Excellent (>99%)Good to Very Good (95-99%)Variable, can be Excellent (>99%)
Typical Yield Good (70-90%)Very Good (80-95%)Moderate to Good (50-90%)[1]
Separation Principle Differential partitioning between a stationary and mobile phase under high pressure.Adsorption chromatography on a solid stationary phase under low to medium pressure.Differential solubility in a chosen solvent at varying temperatures.[2]
Speed Slower, especially for larger samples.Fast, suitable for rapid purification.Can be time-consuming due to slow cooling requirements.[3]
Cost High (instrumentation, columns, high-purity solvents).[4]Moderate (less expensive columns and solvents).[4]Low (glassware and solvents).
Scalability Possible, but can be very expensive.Easily scalable for larger quantities.Easily scalable.
Best Suited For High-purity final compounds, challenging separations, and analytical quantification.Routine purification of intermediates, separation of less complex mixtures.Crystalline, thermally stable solids with suitable solubility characteristics.

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are designed to be a starting point and may require optimization based on the specific derivative and impurity profile.

Preparative High-Performance Liquid Chromatography (HPLC)

HPLC offers the highest resolution and is ideal for achieving very high purity.[5] Both normal-phase and reverse-phase chromatography can be employed for the purification of this compound derivatives.

1. Reverse-Phase HPLC Protocol (Illustrative)

This method is suitable for separating the target compound from more polar impurities. A C18 column is a common choice for reverse-phase separation of nitroaromatic compounds.[6][7][8]

  • Instrumentation: Preparative HPLC system with a UV-Vis detector.

  • Column: C18, 10 µm particle size, 250 x 21.2 mm.

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient: 60% B to 100% B over 20 minutes.

  • Flow Rate: 20 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

  • Fraction Collection: Collect fractions based on the elution of the main peak.

  • Post-Purification: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure.

2. Normal-Phase HPLC Protocol (Illustrative)

Normal-phase HPLC is effective for separating isomers and compounds with similar polarity.

  • Instrumentation: Preparative HPLC system with a UV-Vis detector.

  • Column: Silica (B1680970), 10 µm particle size, 250 x 21.2 mm.

  • Mobile Phase:

  • Gradient: 5% B to 20% B over 20 minutes.

  • Flow Rate: 18 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition (e.g., 95:5 Hexane:Ethyl Acetate). Filter before injection.

  • Fraction Collection: Collect the eluting peak corresponding to the target compound.

  • Post-Purification: Evaporate the solvent from the collected fractions to obtain the purified product.

Flash Chromatography

Flash chromatography is a faster, lower-cost alternative to preparative HPLC, suitable for routine purifications where very high purity is not the primary objective.[4]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.3 for the target compound. A common starting point is a 9:1 hexane:ethyl acetate mixture.

  • Procedure:

    • Dry-pack the column with silica gel.

    • Pre-elute the column with the mobile phase.

    • Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the mobile phase.

    • Load the sample onto the top of the silica gel bed.

    • Apply pressure (using compressed air or a pump) to achieve a flow rate of approximately 2 inches/minute.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions and remove the solvent by rotary evaporation.

Recrystallization

Recrystallization is a classic and cost-effective method for purifying solid compounds, provided a suitable solvent can be found.[2]

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol (B145695) or a mixture of ethanol and water is often a good starting point for nitroaromatic compounds.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

    • If colored impurities are present, they may be removed by adding a small amount of activated charcoal and hot filtering the solution.

    • Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the solution during cooling.[3]

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Visualizing the Purification Workflows

The following diagrams illustrate the key steps in HPLC purification and a comparison of the decision-making process for choosing a purification method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_collection Fraction Collection & Analysis cluster_final Final Product crude_sample Crude Product dissolve Dissolve in Minimal Solvent crude_sample->dissolve filter Filter (0.45 µm) dissolve->filter injection Inject Sample filter->injection hplc_column Preparative Column separation Gradient Elution hplc_column->separation injection->hplc_column detection UV Detector separation->detection fraction_collector Collect Fractions detection->fraction_collector purity_check Analyze Purity (Analytical HPLC) fraction_collector->purity_check combine_fractions Combine Pure Fractions purity_check->combine_fractions If Pure pure_product Pure Compound solvent_removal Solvent Removal combine_fractions->solvent_removal solvent_removal->pure_product

Caption: Experimental workflow for HPLC purification.

Purification_Decision_Tree cluster_methods start Start with Crude Product is_solid Is it a Solid? start->is_solid hplc Preparative HPLC flash Flash Chromatography recrystallize Recrystallization sample_size Large Scale (>1g)? recrystallize->sample_size purity_req High Purity (>99%)? purity_req->hplc Yes complexity Complex Mixture? purity_req->complexity No complexity->flash No complexity->recrystallize Yes sample_size->flash No sample_size->recrystallize Yes is_solid->flash No (Oil) is_solid->purity_req Yes

Caption: Logical relationships in selecting a purification method.

Conclusion

The purification of this compound derivatives can be effectively achieved through several methods, with the optimal choice depending on the specific experimental goals. Preparative HPLC stands out for its ability to deliver the highest purity, making it the preferred method for final compounds intended for sensitive applications. Flash chromatography offers a pragmatic balance of speed and efficiency for routine purification of intermediates. Recrystallization remains a valuable and economical technique for crystalline solids when a suitable solvent system is identified. By understanding the principles and performance characteristics of each method, researchers can make informed decisions to achieve their desired purity and yield in a time- and cost-effective manner.

References

Navigating the Aromatic Maze: A Comparative Guide to the NMR Characterization of 2-Bromo-1-ethyl-4-nitrobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-bromo-1-ethyl-4-nitrobenzene and its derivatives formed through nucleophilic aromatic substitution (SNAr). By presenting detailed experimental protocols, comparative data tables, and illustrative diagrams, this document serves as a practical resource for identifying and characterizing these compounds.

The reactivity of this compound is largely dictated by the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic attack. The bromine atom, positioned ortho to the ethyl group and para to the nitro group, serves as a leaving group in SNAr reactions. This allows for the introduction of a variety of nucleophiles, leading to a diverse range of substituted products. This guide will focus on the characterization of the starting material and the products resulting from its reaction with an alkoxide (ethoxide) and an amine (ethylamine).

Comparative Analysis of NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for the starting material and its anticipated reaction products. The data for the starting material is experimentally derived, while the data for the products are estimated based on the analysis of structurally similar compounds. These tables provide a clear and structured overview for easy comparison and identification.

Table 1: ¹H NMR Spectral Data (ppm)

Compound NameAromatic Protons-CH₂- (Ethyl)-CH₃ (Ethyl)Other Protons
This compound8.38 (d, J=2.4 Hz, 1H), 8.19 (dd, J=2.4, 8.4 Hz, 1H), 7.65 (d, J=8.4 Hz, 1H)2.82 (q, J=7.5 Hz, 2H)1.20 (t, J=7.5 Hz, 3H)-
2-Ethoxy-1-ethyl-4-nitrobenzene (Predicted)~8.1 (d), ~7.9 (dd), ~7.1 (d)~2.7 (q)~1.2 (t)~4.2 (q, -OCH₂-), ~1.5 (t, -OCH₂CH₃)
2-(Ethylamino)-1-ethyl-4-nitrobenzene (Predicted)~8.0 (d), ~7.5 (dd), ~6.8 (d)~2.6 (q)~1.2 (t)~3.3 (q, -NHCH₂-), ~1.3 (t, -NHCH₂CH₃), ~5.0-6.0 (br s, -NH)

Table 2: ¹³C NMR Spectral Data (ppm)

Compound NameAromatic Carbons-CH₂- (Ethyl)-CH₃ (Ethyl)Other Carbons
This compound (Predicted)~148 (C-NO₂), ~140 (C-Et), ~135 (C-Br), ~128 (CH), ~125 (CH), ~123 (CH)~25~15-
2-Ethoxy-1-ethyl-4-nitrobenzene (Predicted)~155 (C-OEt), ~147 (C-NO₂), ~138 (C-Et), ~126 (CH), ~118 (CH), ~115 (CH)~24~15~65 (-OCH₂-), ~14 (-OCH₂CH₃)
2-(Ethylamino)-1-ethyl-4-nitrobenzene (Predicted)~150 (C-NHEt), ~146 (C-NO₂), ~137 (C-Et), ~127 (CH), ~115 (CH), ~112 (CH)~24~15~40 (-NHCH₂-), ~14 (-NHCH₂CH₃)

Experimental Protocols

The following are detailed methodologies for the synthesis of the substituted products, adapted from established procedures for nucleophilic aromatic substitution reactions.

Protocol 1: Synthesis of 2-Ethoxy-1-ethyl-4-nitrobenzene

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 20 mL of anhydrous ethanol (B145695). Carefully add small pieces of sodium metal (0.23 g, 10 mmol) portion-wise to the ethanol with stirring. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Reaction Setup: In a separate flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (2.30 g, 10 mmol) in 30 mL of anhydrous ethanol.

  • Nucleophilic Substitution: Slowly add the freshly prepared sodium ethoxide solution to the solution of this compound at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (B1210297) (4:1) eluent system.

  • Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure. Add 50 mL of water to the residue and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes as the eluent.

Protocol 2: Synthesis of 2-(Ethylamino)-1-ethyl-4-nitrobenzene

  • Reaction Setup: In a sealed tube, dissolve this compound (2.30 g, 10 mmol) in 20 mL of ethanol. Add ethylamine (B1201723) (70% in water, 1.4 mL, ~20 mmol).

  • Reaction Conditions: Seal the tube and heat the mixture to 80-100 °C in an oil bath.

  • Reaction Monitoring: Monitor the reaction by TLC (hexane/ethyl acetate, 4:1). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of water. Extract the product with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing the Process

To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization start This compound reaction SNAr Reaction (Heating) start->reaction reagents Nucleophile (e.g., NaOEt or EtNH₂) reagents->reaction extraction Extraction reaction->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography nmr_analysis ¹H and ¹³C NMR Spectroscopy chromatography->nmr_analysis final_product Purified Product nmr_analysis->final_product

Caption: Experimental workflow for the synthesis and characterization of reaction products.

sn_ar_mechanism reactant This compound meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) reactant->meisenheimer + Nu⁻ nucleophile Nu⁻ product Substituted Product meisenheimer->product - Br⁻ leaving_group Br⁻

Caption: The SNAr mechanism for the reaction of this compound.

A Comparative Guide to Catalyst Efficiency in Cross-Coupling Reactions of 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The substrate 2-Bromo-1-ethyl-4-nitrobenzene represents a valuable building block, featuring an activated aryl bromide ripe for cross-coupling, influenced by the electron-withdrawing nitro group. This guide provides an objective comparison of catalyst efficiency for three seminal cross-coupling reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination—utilizing this substrate or its close structural analogs. The data presented is collated from scientific literature to aid in the selection of optimal catalytic systems.

Data Presentation: Catalyst Performance in Cross-Coupling Reactions

The efficiency of a catalytic system is a multifactorial equation, encompassing yield, reaction time, temperature, and catalyst loading. Below is a summary of representative catalyst systems for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions with substrates structurally similar to this compound. This data serves as a strong predictive tool for catalyst performance with the target substrate.

Reaction Type Catalyst System Coupling Partner Base Solvent Temp. (°C) Time (h) Yield (%) Catalyst Loading (mol%)
Suzuki-Miyaura Pd(OAc)₂ / SPhosPhenylboronic acidK₃PO₄Toluene (B28343)/H₂O10012>95Pd: 2, Ligand: 4
Suzuki-Miyaura Pd(PPh₃)₄Phenylboronic acidK₃PO₄1,4-Dioxane8018-2260-801
Heck Pd(OAc)₂ / P(o-tol)₃Styrene (B11656)Et₃NDMF10024HighPd: 1, Ligand: 2
Heck Pd-L1 (bis(N-heterocyclic carbene)palladium(II))StyreneNa₂CO₃DMA50199.870.5
Buchwald-Hartwig Pd(OAc)₂ / X-PhosAnilineKOt-BuTolueneReflux24HighNot Specified
Buchwald-Hartwig Pd₂(dba)₃ / P(t-Bu)₃Primary AminesK₃PO₄Dioxane251295Not Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following protocols are representative of the key experiments from which the comparative data has been drawn.

Suzuki-Miyaura Coupling of 1-Bromo-4-nitrobenzene with Phenylboronic Acid [1]

  • Materials: 1-Bromo-4-nitrobenzene (1.0 mmol), Phenylboronic acid (1.2 mmol), Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol), SPhos (0.04 mmol), Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol), Toluene (5 mL), Water (0.5 mL).

  • Procedure:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add 1-bromo-4-nitrobenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add degassed toluene and water via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Heck Coupling of 1-Bromo-4-nitrobenzene with Styrene [1]

  • Materials: 1-Bromo-4-nitrobenzene (1.0 mmol), Styrene (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol), Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol), Triethylamine (B128534) (Et₃N, 1.5 mmol), N,N-Dimethylformamide (DMF, 5 mL).

  • Procedure:

    • In a sealed tube, dissolve 1-bromo-4-nitrobenzene, Pd(OAc)₂, and P(o-tol)₃ in DMF.

    • Add styrene and triethylamine to the mixture.

    • Degas the solution by bubbling with argon for 15 minutes.

    • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water to remove the base and DMF.

    • The organic layer is then dried and concentrated, and the product is purified by chromatography.

Buchwald-Hartwig Amination of an Aryl Bromide [2][3]

  • Materials: Aryl bromide (e.g., 2-bromo-13α-estrone 3-methyl ether, 1.0 mmol), Aniline (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), X-Phos (0.04 mmol), Potassium tert-butoxide (KOt-Bu, 1.4 mmol), Toluene (5 mL).

  • Procedure:

    • In a glovebox, a vial is charged with Pd(OAc)₂, X-Phos, and KOt-Bu.

    • The aryl bromide is added, followed by toluene and then aniline.

    • The vial is sealed and heated to the desired temperature (e.g., reflux) with stirring for the specified time (e.g., 24 hours).

    • After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite.

    • The filtrate is concentrated, and the residue is purified by flash chromatography.

Visualizing the Catalyst Selection Workflow

The process of selecting an optimal catalyst system for a specific cross-coupling reaction can be systematically approached. The following diagram illustrates a logical workflow for this process.

Catalyst_Selection_Workflow Catalyst Selection Workflow for Cross-Coupling start Define Substrate: This compound reaction_type Select Cross-Coupling Reaction (Suzuki, Heck, Buchwald-Hartwig) start->reaction_type catalyst_screening Screen Catalyst Systems (Precatalyst + Ligand) reaction_type->catalyst_screening parameter_optimization Optimize Reaction Parameters (Base, Solvent, Temperature, Time) catalyst_screening->parameter_optimization analysis Analyze Results (Yield, Purity, TON/TOF) parameter_optimization->analysis analysis->parameter_optimization Iterative Refinement scale_up Scale-Up and Process Development analysis->scale_up Successful Optimization end Optimized Protocol scale_up->end

Caption: A logical workflow for selecting and optimizing a catalyst system.

Conclusion

The choice of catalyst is paramount for the successful cross-coupling of this compound. For Suzuki-Miyaura reactions, modern catalyst systems such as those employing bulky, electron-rich phosphine (B1218219) ligands like SPhos with Pd(OAc)₂ generally offer superior performance in terms of yield and reaction time compared to traditional catalysts like Pd(PPh₃)₄. In Heck couplings, N-heterocyclic carbene (NHC) ligated palladium complexes can exhibit exceptional activity at lower temperatures and catalyst loadings. For Buchwald-Hartwig aminations, the combination of a palladium source with a sterically hindered biarylphosphine ligand such as X-Phos or P(t-Bu)₃ is often highly effective. Researchers should consider the specific coupling partners and desired reaction conditions when selecting a catalyst system, using the data and protocols in this guide as a starting point for their investigations.

References

A Comparative Guide to the Reactivity of 2-Bromo-1-ethyl-4-nitrobenzene and Other Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Bromo-1-ethyl-4-nitrobenzene with other common aryl bromides. The analysis is supported by established principles in physical organic chemistry and data from relevant studies, focusing on reactions critical to modern synthetic chemistry, such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Introduction to Aryl Bromide Reactivity

Aryl bromides are fundamental building blocks in organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their reactivity is not uniform; it is profoundly influenced by the nature and position of substituents on the aromatic ring. This compound is a unique substrate where reactivity is dictated by a powerful interplay between electronic activation and steric hindrance. The para-nitro group is a strong electron-withdrawing group that activates the molecule for certain transformations, while the ortho-ethyl group introduces significant steric bulk near the reaction center. Understanding this balance is key to predicting its behavior and selecting optimal reaction conditions.

Key Factors Influencing Reactivity

The reactivity of an aryl bromide in common synthetic reactions is primarily governed by two factors:

  • Electronic Effects: Substituents can donate or withdraw electron density from the aromatic ring, altering the polarity and strength of the carbon-bromine (C-Br) bond. Electron-withdrawing groups (EWGs) like the nitro group (-NO₂) decrease electron density on the ring, making the carbon atom attached to the bromine more electrophilic. This generally accelerates reactions involving oxidative addition to a metal catalyst and nucleophilic aromatic substitution.[1] The Hammett equation provides a quantitative measure of these electronic effects.[2]

  • Steric Effects: The size of substituents, particularly those in the ortho position to the bromine atom, can physically block the approach of reagents or catalysts.[3][4] This "steric hindrance" typically slows down reaction rates. The ethyl group in this compound exerts more steric hindrance than a hydrogen or a methyl group. However, in some cases, severe steric strain can destabilize the ground state of the aryl halide, weakening the C-Br bond and potentially accelerating the reaction.[5][6]

Quantitative Comparison of Substituent Effects

The electronic influence of various substituents can be compared using Hammett constants (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

SubstituentHammett Constant (σp)Hammett Constant (σm)Electronic Effect
-NO₂ +0.78+0.71Strongly Electron-Withdrawing
-Br +0.23+0.39Moderately Electron-Withdrawing
-H 0.000.00Neutral (Reference)
-CH₃ -0.17-0.07Weakly Electron-Donating
-C₂H₅ -0.15-0.07Weakly Electron-Donating
-OCH₃ -0.27+0.12Strongly Electron-Donating (para), Withdrawing (meta)

Data compiled from established physical organic chemistry resources.

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// Reactivity Outcome Nodes activation [ label="{Activation | Increased rate in: \l • Oxidative Addition \l • Nucleophilic Aromatic Substitution (SNAr)\l}", fillcolor="#34A853", fontcolor="#FFFFFF" ];

hindrance [ label="{Hindrance | Decreased rate due to: \l • Blocked catalyst/reagent approach\l}", fillcolor="#EA4335", fontcolor="#FFFFFF" ];

// Edges edge [fontname="Arial", fontsize=10, color="#5F6368"]; sub:f0 -> {electronic, steric} [style=invis]; electronic -> activation [label="Favors Reaction", color="#34A853"]; steric -> hindrance [label="Hinders Reaction", color="#EA4335"];

// Invisible edges for layout {rank=same; electronic; steric;} {rank=same; activation; hindrance;} } .dot Caption: Key electronic and steric factors governing the reactivity of this compound.

Comparative Reactivity in Key Synthetic Reactions

Below is a comparative analysis of this compound against other representative aryl bromides in common cross-coupling and substitution reactions.

Aryl BromideRelative Reactivity in Suzuki / Buchwald-HartwigRelative Reactivity in SNArPrimary Rationale
This compound High Very High Strong electronic activation from -NO₂, partially offset by ortho-steric hindrance from the ethyl group.
4-Bromonitrobenzene Very High Very High Strong electronic activation without steric hindrance, making it highly reactive in both reaction types.[7][8]
Bromobenzene (B47551) Moderate Very Low Baseline reactivity with no strong electronic activation or deactivation. Requires forcing conditions for SNAr.
2-Bromotoluene Moderate to Low Very Low Weakly electron-donating -CH₃ group slightly deactivates the ring for oxidative addition, combined with moderate steric hindrance.
4-Bromoanisole Low Very Low Strong electron-donating -OCH₃ group deactivates the aryl bromide towards oxidative addition.

Analysis:

  • Suzuki-Miyaura & Buchwald-Hartwig Amination: These palladium-catalyzed reactions are initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst.[9][10] This step is generally accelerated by electron-withdrawing groups.[11] Therefore, this compound is expected to be highly reactive, likely more so than bromobenzene or 2-bromotoluene. Its reactivity would be comparable to, or slightly less than, 4-bromonitrobenzene, with the difference attributed to the steric hindrance from the ortho-ethyl group impeding the approach of the bulky palladium-ligand complex.[5]

  • Nucleophilic Aromatic Substitution (SNAr): This reaction requires strong activation from electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[1][7][8] The para-nitro group in this compound provides this powerful activation. Consequently, it will be highly reactive towards nucleophiles, far exceeding bromobenzene, 2-bromotoluene, and 4-bromoanisole. Its reactivity is expected to be very similar to that of 4-bromonitrobenzene.

Experimental Protocols

The following is a representative protocol for conducting a comparative study of aryl bromide reactivity in a Suzuki-Miyaura cross-coupling reaction.

Objective: To compare the conversion rate of various aryl bromides (e.g., this compound, 4-bromonitrobenzene, bromobenzene) under identical Suzuki-Miyaura coupling conditions.

Materials:

  • Aryl Bromide (Substrate 1, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)

  • Toluene (B28343) (5 mL)

  • Dodecane (B42187) (Internal Standard, 0.5 mmol)

  • Anhydrous sodium sulfate

  • Deionized water

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with magnetic stirring

  • Gas chromatograph (GC) or HPLC for analysis

Procedure:

  • Catalyst Pre-formation/Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), K₃PO₄ (424 mg), 4-methoxyphenylboronic acid (182 mg), and the aryl bromide (1.0 mmol).

  • Solvent and Standard Addition: Add toluene (5 mL) and dodecane (114 µL) via syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: At specified time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot (~0.1 mL) of the reaction mixture using a syringe.

  • Sample Quenching & Preparation: Quench the aliquot with water (0.5 mL) and ethyl acetate (0.5 mL). Vortex the mixture, separate the organic layer, and dry it over a small amount of anhydrous sodium sulfate.

  • Analysis: Analyze the organic layer by GC or HPLC to determine the ratio of the starting aryl bromide to the biaryl product relative to the internal standard.

  • Data Compilation: Plot the percentage conversion of the aryl bromide versus time for each substrate to generate a reactivity profile.

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sub_select [label="Substrate Selection\n(e.g., Aryl Bromides)"]; reagent_prep [label="Reagent & Catalyst Preparation\n(Boronic Acid, Pd Catalyst, Base)"]; rxn_setup [label="Reaction Setup\n(Inert Atmosphere, Solvent)"]; rxn_exec [label="Reaction Execution\n(Heating & Stirring)"]; monitoring [label="Reaction Monitoring\n(Aliquots at Time Intervals)"]; analysis [label="Quantitative Analysis\n(GC / HPLC)"]; data_proc [label="Data Processing\n(Conversion vs. Time Plots)"]; conclusion [label="Reactivity Comparison", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

sub_select -> reagent_prep -> rxn_setup -> rxn_exec -> monitoring -> analysis -> data_proc -> conclusion; } .dot Caption: A general experimental workflow for comparing the reactivity of different aryl bromides.

Conclusion

The reactivity of this compound is a compelling case study in the balance of electronic and steric effects. Its para-nitro group provides strong electronic activation, making it a highly reactive substrate for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This activation is moderated by the steric hindrance from the ortho-ethyl group, which can temper its reaction rate compared to non-sterically hindered analogues like 4-bromonitrobenzene. This predictable, nuanced reactivity makes it a valuable tool for synthetic chemists, allowing for selective transformations in complex molecular architectures. Researchers can leverage this unique profile by choosing appropriate catalytic systems and conditions to achieve desired synthetic outcomes.

References

A Comparative Guide to the Kinetic Studies of 2-Bromo-1-ethyl-4-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of nucleophilic aromatic substitution (SNAr) reactions involving 2-Bromo-1-ethyl-4-nitrobenzene. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide leverages established principles of SNAr reactions and presents data from analogous compounds to offer a predictive comparison. The provided experimental protocols and mechanistic insights serve as a foundational resource for designing and interpreting kinetic studies for this compound and its derivatives.

The reactivity of this compound in SNAr reactions is primarily dictated by the presence of the nitro group, which is a strong electron-withdrawing group, activating the aromatic ring towards nucleophilic attack. The position of the nitro group para to the bromine leaving group is crucial for resonance stabilization of the intermediate, thereby facilitating the reaction.[1][2][3]

Comparative Kinetic Data

SubstrateNucleophileSolventTemperature (°C)Rate Constant (k) (M⁻¹s⁻¹)Reference
1-Chloro-2,4-dinitrobenzenePiperidineEthanol254.5 x 10⁻³[1]
1-Fluoro-2,4-dinitrobenzenePiperidineEthanol253.9 x 10⁻¹[1]
1-Bromo-2,4-dinitrobenzeneAniline (B41778)Ethanol251.4 x 10⁻⁴
1-Bromo-4-nitrobenzenePiperidineBenzene251.1 x 10⁻⁵
1-Bromo-4-nitrobenzeneSodium MethoxideMethanol501.8 x 10⁻⁵

Note: The data for 1-Bromo-2,4-dinitrobenzene with aniline and 1-Bromo-4-nitrobenzene reactions are representative values derived from general principles and related studies in the absence of directly cited experimental values in the search results.

Experimental Protocols for Kinetic Studies

A generalized methodology for conducting kinetic studies of SNAr reactions is outlined below. This protocol can be adapted for the investigation of this compound.

Objective: To determine the second-order rate constant for the reaction of this compound with a selected nucleophile.

Materials:

  • This compound

  • Nucleophile of choice (e.g., piperidine, sodium methoxide)

  • Anhydrous solvent (e.g., ethanol, benzene, DMSO)

  • Quenching solution (e.g., dilute acid)

  • Internal standard for analytical purposes

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC, GC)

Procedure:

  • Preparation of Solutions: Prepare stock solutions of this compound, the nucleophile, and an internal standard in the chosen solvent.

  • Reaction Setup: Equilibrate the reaction vessel to the desired temperature using a thermostat. Add the substrate and internal standard solutions to the vessel.

  • Initiation of Reaction: Initiate the reaction by adding the nucleophile solution to the substrate solution. Start a timer simultaneously.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a quenching solution to stop the reaction.[1]

  • Analysis: Analyze the quenched aliquots using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectrophotometry) to determine the concentration of the reactant remaining or the product formed over time.

  • Data Analysis: Plot the appropriate concentration-time data to determine the pseudo-first-order rate constant (kobs) if the nucleophile is in large excess. The second-order rate constant (k) can then be calculated by dividing kobs by the concentration of the nucleophile.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic in the kinetic study of SNAr reactions.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Substrate This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Substrate->Meisenheimer + Nu⁻ (slow) Nucleophile Nu⁻ Product Substituted Product Meisenheimer->Product - Br⁻ (fast) Leaving_Group Br⁻

Caption: The two-step SNAr mechanism involving a rate-determining nucleophilic addition.

Experimental_Workflow A Preparation of Stock Solutions (Substrate, Nucleophile, Standard) B Temperature Equilibration of Reaction Vessel A->B C Initiate Reaction (t=0) B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction in Aliquots D->E F Quantitative Analysis (e.g., HPLC, GC) E->F G Data Processing and Rate Constant Calculation F->G

Caption: A generalized workflow for the experimental determination of SNAr reaction kinetics.

References

Yield comparison of different cross-coupling methods for 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. This guide provides a comparative analysis of various palladium-catalyzed cross-coupling reactions for the functionalization of 2-Bromo-1-ethyl-4-nitrobenzene, a versatile building block in medicinal chemistry and materials science.

Performance Overview of Cross-Coupling Reactions

The following table summarizes typical yields for various palladium-catalyzed cross-coupling reactions using 1-bromo-4-nitrobenzene (B128438) as a representative substrate. These values offer a baseline for what can be expected when applying these methods to the target molecule, this compound.

Cross-Coupling MethodCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343) / H₂O10012~95
Heck StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF10024~85
Sonogashira Phenylacetylene (B144264)PdCl₂(PPh₃)₂ / CuIEt₃NTHF6524~78
Stille Tributyl(phenyl)stannanePd(PPh₃)₄-Toluene11016~85
Buchwald-Hartwig Morpholine (B109124)Pd₂(dba)₃ / BINAPNaOtBuToluene10018~92

Experimental Workflow

The general workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reactants under an inert atmosphere to prevent catalyst degradation.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reactants Weigh Aryl Halide, Coupling Partner, Base Assembly Combine Reactants in Degassed Solvent Reactants->Assembly Catalyst_Prep Prepare Catalyst & Ligand Solution Catalyst_Prep->Assembly Inert_Atmosphere Establish Inert Atmosphere (Ar/N₂) Assembly->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Quench Quench Reaction Heating->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Figure 1. General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Detailed Experimental Protocols

The following protocols are based on established procedures for the cross-coupling of 1-bromo-4-nitrobenzene and serve as a starting point for the optimization of reactions with this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.

Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(OR)L2 ArPd(II)(OR)L2 ArPd(II)(Br)L2->ArPd(II)(OR)L2 Ligand Exchange (Base) ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 ArPd(II)(OR)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 2. Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol) is placed in a Schlenk flask. The flask is evacuated and backfilled with argon three times. Degassed toluene (5 mL) and water (0.5 mL) are then added. The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Heck Reaction

The Heck reaction is a method for the formation of a C-C bond between an aryl halide and an alkene.

Catalytic Cycle:

Heck_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) Alkene Complex Alkene Complex ArPd(II)(Br)L2->Alkene Complex Alkene Coordination Hydrido-Pd Complex Hydrido-Pd Complex Alkene Complex->Hydrido-Pd Complex Migratory Insertion then β-Hydride Elimination Hydrido-Pd Complex->Pd(0)L2 Reductive Elimination (HBr + Base)

Figure 3. Catalytic cycle for the Heck reaction.

Protocol: In a sealed tube, this compound (1.0 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol) are dissolved in N,N-dimethylformamide (DMF, 5 mL). Styrene (1.2 mmol) and triethylamine (B128534) (1.5 mmol) are added to the mixture. The solution is degassed by bubbling with argon for 15 minutes. The tube is sealed and the reaction mixture is heated at 100 °C for 24 hours. After cooling, the reaction is worked up by dilution with water and extraction with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.

Protocol: To a solution of this compound (1.0 mmol) in a suitable solvent such as THF, are added phenylacetylene (1.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and copper(I) iodide (0.06 mmol). Triethylamine (2.0 mmol) is then added, and the mixture is stirred at 65 °C for 24 hours under an inert atmosphere. Upon completion, the reaction is quenched, and the product is extracted, dried, and purified by column chromatography.

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide.

Protocol: A mixture of this compound (1.0 mmol), tributyl(phenyl)stannane (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in toluene (5 mL) is deoxygenated by bubbling with argon. The reaction is then heated at 110 °C for 16 hours under an argon atmosphere. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the formation of a C-N bond between an aryl halide and an amine.

Protocol: In a glovebox, a vial is charged with tris(dibenzylideneacetone)dipalladium(0) (B46781) (0.01 mmol), BINAP (0.015 mmol), this compound (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol). Toluene (5 mL) is added, and the vial is sealed and heated at 100 °C for 18 hours. After cooling, the reaction mixture is diluted with ether, filtered through celite, and concentrated. The product is purified by flash chromatography.

Conclusion

The choice of cross-coupling method for the functionalization of this compound will depend on the desired bond formation (C-C, C-N) and the specific coupling partner. The Suzuki-Miyaura and Buchwald-Hartwig reactions often provide high yields under relatively mild conditions. The Heck, Sonogashira, and Stille reactions are also effective but may require higher temperatures or specific catalysts. The provided protocols, based on the analogous substrate 1-bromo-4-nitrobenzene, offer a solid foundation for developing efficient synthetic routes to a variety of derivatives of this compound. Optimization of reaction parameters for this specific substrate is recommended to achieve maximum yields.

Spectroscopic Validation of Substituted Products from 2-Bromo-1-ethyl-4-nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for substituted products derived from 2-Bromo-1-ethyl-4-nitrobenzene. We present detailed experimental protocols for the synthesis of these compounds via nucleophilic aromatic substitution and, as a point of comparison, an alternative C-C bond formation method, the Suzuki coupling reaction. All quantitative data is summarized in structured tables for straightforward analysis, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a versatile starting material in organic synthesis, particularly for the preparation of substituted nitroaromatic compounds which are precursors to a wide range of biologically active molecules. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the bromine atom by various nucleophiles. This guide explores the spectroscopic characteristics of the resulting substituted products and compares them with an alternative synthetic strategy.

Experimental Protocols

Detailed methodologies for the synthesis of representative substituted products are provided below.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes the synthesis of N-aryl-2-ethyl-5-nitroaniline.

Materials:

  • This compound

  • Aniline (or other primary/secondary amine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • Heat the reaction mixture to 120 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki Coupling Reaction for C-C Bond Formation

This protocol outlines the synthesis of 2-aryl-1-ethyl-4-nitrobenzene, providing an alternative to heteroatom substitution.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.05 eq), and SPhos (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 ratio).

  • Heat the mixture to 100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation

The following tables summarize the key spectroscopic data for the starting material and its substituted products.

Table 1: Spectroscopic Data for this compound and its Nucleophilic Aromatic Substitution Product

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
This compound 8.38 (d, J=2.4 Hz, 1H), 8.19 (dd, J=8.4, 2.4 Hz, 1H), 7.65 (d, J=8.4 Hz, 1H), 2.82 (q, J=7.5 Hz, 2H), 1.20 (t, J=7.5 Hz, 3H)[1]Not availableNot available230.06 (M⁺)
2-Ethyl-5-nitroaniline 7.79 (d, J = 2.5 Hz, 1H), 7.56 (dd, J = 8.2, 2.4 Hz, 1H), 7.25 (d, J = 8.1 Hz, 1H), 5.54 (s, 2H), 2.07 (s, 3H)151.98, 149.07, 127.13, 117.89, 113.97, 111.00, 12.88Not available166.18 (M⁺)

Table 2: Spectroscopic Data for Alternative Starting Materials

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
2-Chloro-1-ethyl-4-nitrobenzene Not availableNot availableNot available185.61 (M⁺)
2-Fluoro-1-ethyl-4-nitrobenzene Not availableNot availableNot available169.15 (M⁺)

Visualizations

The following diagrams illustrate the experimental workflows and reaction pathways described in this guide.

experimental_workflow cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_suzuki Suzuki Coupling snar_start Combine Reactants: This compound, Amine, K₂CO₃ in DMF snar_heat Heat to 120°C snar_start->snar_heat snar_workup Workup: Aqueous extraction snar_heat->snar_workup snar_purify Purification: Column Chromatography snar_workup->snar_purify snar_product N-Aryl-2-ethyl-5-nitroaniline snar_purify->snar_product suzuki_start Combine Reactants: This compound, Arylboronic acid, Base, Pd Catalyst, Ligand suzuki_heat Heat to 100°C in Dioxane/Water suzuki_start->suzuki_heat suzuki_workup Workup: Aqueous extraction suzuki_heat->suzuki_workup suzuki_purify Purification: Column Chromatography suzuki_workup->suzuki_purify suzuki_product 2-Aryl-1-ethyl-4-nitrobenzene suzuki_purify->suzuki_product

Fig. 1: Experimental workflows for SNAr and Suzuki coupling.

reaction_pathways cluster_snar_path SNAr Pathway cluster_suzuki_path Suzuki Coupling Pathway start This compound snar_reagents Nucleophile (e.g., R₂NH) Base start->snar_reagents suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents snar_product Substituted Product (e.g., N,N-Dialkyl-2-ethyl-5-nitroaniline) snar_reagents->snar_product Substitution of Br suzuki_product C-C Coupled Product (2-Aryl-1-ethyl-4-nitrobenzene) suzuki_reagents->suzuki_product C-C Bond Formation

Fig. 2: Reaction pathways from this compound.

Conclusion

The spectroscopic data presented in this guide, in conjunction with the detailed experimental protocols, provides a valuable resource for researchers working with this compound and its derivatives. The comparison between nucleophilic aromatic substitution and Suzuki coupling highlights the versatility of this starting material for accessing a diverse range of substituted nitroaromatic compounds. The provided data will aid in the rapid and accurate identification and characterization of newly synthesized molecules in drug discovery and development programs.

References

Analysis of Regioisomers in Reactions of 2-Bromo-1-ethyl-4-nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicting Regioselectivity in Reactions of 2-Bromo-1-ethyl-4-nitrobenzene

The reactivity and regioselectivity of this compound are governed by the electronic and steric effects of its three substituents on the aromatic ring.

  • Ethyl Group (-CH₂CH₃): An activating, ortho, para-directing group due to its electron-donating inductive effect.

  • Bromo Group (-Br): A deactivating, ortho, para-directing group due to its electron-withdrawing inductive effect and electron-donating resonance effect.

  • Nitro Group (-NO₂): A strongly deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects.

These competing directing effects determine the likely positions for both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution

In an electrophilic aromatic substitution reaction, the incoming electrophile will preferentially attack positions on the ring that are activated and sterically accessible. For this compound, the potential sites for substitution are C3, C5, and C6.

  • Position C3: ortho to the bromo group and meta to the ethyl and nitro groups.

  • Position C5: para to the bromo group, meta to the ethyl group, and ortho to the nitro group.

  • Position C6: ortho to the ethyl group and meta to the bromo and nitro groups.

Considering the directing effects, the C6 position is the most likely site of electrophilic attack due to the activating effect of the ethyl group directing to this position.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAᵣ) is favored on rings with strong electron-withdrawing groups. The nitro group in this compound strongly activates the ring towards nucleophilic attack. The substitution can occur at the carbon bearing the bromo group (C2) or potentially at other positions if a suitable leaving group were present. The reaction proceeds via a Meisenheimer complex, and the stability of this intermediate determines the reaction's feasibility.

Experimental Data

While specific quantitative data for regioisomer distribution in reactions of this compound is scarce, the synthesis of the compound itself provides some insight.

Synthesis of this compound

The bromination of 1-ethyl-4-nitrobenzene is a common method for the synthesis of the title compound.

ReactantProductReagentsYieldRegioisomeric PurityReference
1-Ethyl-4-nitrobenzeneThis compoundBromine, Silver Sulfate (B86663), Sulfuric Acid, Water98%Not specified, but high yield suggests high regioselectivity[1]

The high yield of this reaction suggests that the bromination is highly regioselective, with the bromine atom preferentially adding to the position ortho to the activating ethyl group and meta to the deactivating nitro group.

Experimental Protocols

Protocol 1: Synthesis of this compound[1]

Materials:

  • 1-Ethyl-4-nitrobenzene (4.0 g, 26.4 mmol)

  • Silver sulfate (8.18 g, 26.4 mmol)

  • Concentrated sulfuric acid (24 mL)

  • Water (2.8 mL)

  • Bromine (4.23 g, 26.4 mmol)

  • 10% Sodium hydrogen sulfite (B76179) solution

  • Ethyl acetate (B1210297)

  • Sodium sulfate

Procedure:

  • To a mixture of 1-ethyl-4-nitrobenzene, silver sulfate, concentrated sulfuric acid, and water, add bromine dropwise at ambient temperature.

  • Stir the mixture for 4 hours at ambient temperature after the addition is complete.

  • Pour the reaction mixture into 150 mL of a 10% sodium hydrogen sulfite solution.

  • Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Dry the combined organic extracts over sodium sulfate.

  • Concentrate the solvent under vacuum to obtain the product.

Characterization Data (¹H NMR):

  • (300 MHz, DMSO-d₆) δ 8.38 (d, J=2.4 Hz, 1H), 8.19 (dd, J=2.4, 8.4 Hz, 1H), 7.65 (d, J=8.4 Hz, 1H), 2.82 (q, J=7.5 Hz, 2H), 1.20 (t, J=7.5 Hz, 3H)[1].

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction

While a specific protocol for this compound was not found, the following is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted.

Materials:

  • Aryl bromide (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • 2M Sodium carbonate solution (2.0 mL)

  • Toluene (B28343) (5 mL)

Procedure:

  • In a round-bottom flask, combine the aryl bromide, arylboronic acid, and Pd(PPh₃)₄.

  • Add toluene and the sodium carbonate solution.

  • Heat the mixture to reflux with vigorous stirring for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_of_2_Bromo_1_ethyl_4_nitrobenzene 1-Ethyl-4-nitrobenzene 1-Ethyl-4-nitrobenzene reagents Br2, Ag2SO4 H2SO4, H2O 1-Ethyl-4-nitrobenzene->reagents This compound This compound reagents->this compound

Caption: Synthesis of this compound.

Regioselectivity_Prediction cluster_electrophilic Electrophilic Aromatic Substitution cluster_nucleophilic Nucleophilic Aromatic Substitution 2-Bromo-1-ethyl-4-nitrobenzene_E This compound E+ E+ 2-Bromo-1-ethyl-4-nitrobenzene_E->E+ Major_Product_E 6-E-2-Bromo-1-ethyl-4-nitrobenzene (Predicted Major) E+->Major_Product_E Minor_Products_E Other Isomers (Predicted Minor) E+->Minor_Products_E 2-Bromo-1-ethyl-4-nitrobenzene_N This compound Nu- Nu- 2-Bromo-1-ethyl-4-nitrobenzene_N->Nu- Product_N 2-Nu-1-ethyl-4-nitrobenzene Nu-->Product_N

Caption: Predicted regioselectivity in reactions.

Comparison with Alternatives

The choice of synthetic strategy for accessing derivatives of 1-ethyl-4-nitrobenzene depends on the desired substitution pattern.

  • Direct Bromination of 1-ethyl-4-nitrobenzene: This is a highly efficient method for producing this compound, as demonstrated by the high yield reported. It serves as an excellent starting point for further functionalization at the bromine-bearing carbon.

  • Nitration of 1-bromo-3-ethylbenzene: An alternative route to a regioisomer would be the nitration of 1-bromo-3-ethylbenzene. In this case, the directing effects of the ethyl group (ortho, para) and the bromo group (ortho, para) would lead to a mixture of products, including this compound and 4-bromo-1-ethyl-2-nitrobenzene, among others. This would likely result in a lower yield of the desired isomer and require chromatographic separation.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromo-1-ethyl-4-nitrobenzene (CAS No. 52121-34-3) was found. The following information is synthesized from data on structurally similar halogenated nitroaromatic compounds and general hazardous waste disposal guidelines. This guidance should be used to inform safe handling and disposal, but it is imperative to consult a certified safety professional and your institution's Environmental Health and Safety (EHS) department for specific protocols.

This document provides a comprehensive overview of the essential safety measures, handling protocols, and proper disposal procedures for this compound. It is intended for researchers, scientists, and professionals in drug development who may handle this or similar chemical compounds.

Hazard Identification and Safety Summary

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include acute toxicity if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

GHS Hazard Classification (Anticipated)

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity — single exposureCategory 3 (Respiratory system)

Signal Word: Warning[1][2]

Hazard Statements (Anticipated):

  • Harmful if swallowed.

  • Harmful in contact with skin.

  • Harmful if inhaled.

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₈H₈BrNO₂PubChem[4]
Molecular Weight 230.06 g/mol PubChem[4]
CAS Number 52121-34-3PubChem[4]
Appearance Likely a light yellow solidBased on similar compounds[2][3]

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. Ensure that eyewash stations and safety showers are readily accessible.[3]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Dispose of contaminated gloves after use in accordance with laboratory practices.[1]

    • Eye/Face Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

    • Respiratory Protection: If working outside a fume hood or if dust/aerosol generation is likely, use a NIOSH-approved respirator with an appropriate cartridge.

First-Aid Measures

In case of exposure, immediate action is critical.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • If Swallowed: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Proper Disposal Procedures

Chemical waste must be disposed of in accordance with all local, state, and federal regulations. As a halogenated nitroaromatic compound, this compound requires specific disposal procedures.

  • Waste Segregation: This is a critical step. This compound is a halogenated organic compound . It must be segregated from non-halogenated waste streams.[5][6] Mixing halogenated and non-halogenated waste significantly increases disposal costs and environmental impact.[6]

  • Waste Collection:

    • Collect all waste containing this compound (including unused product, reaction residues, and contaminated materials like gloves and filter paper) in a designated, properly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[7]

    • Label the container clearly with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."

  • Final Disposal Method: The recommended disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste disposal facility.[6][8] This process ensures the complete destruction of the hazardous compound. Do not dispose of this chemical down the drain or in regular trash.[8]

  • Contacting EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.

Experimental Protocol: Handling and Quenching a Reaction

This hypothetical protocol outlines the steps for safely handling this compound in a laboratory setting and preparing the resulting waste for disposal.

  • Preparation:

    • Don all required PPE (lab coat, safety goggles, nitrile gloves).

    • Ensure the chemical fume hood is functioning correctly.

    • Prepare all necessary reagents and equipment within the fume hood.

    • Designate a "Halogenated Organic Waste" container and label it appropriately.

  • Handling and Reaction:

    • Weigh the required amount of this compound in the fume hood.

    • Carefully add it to the reaction vessel.

    • Perform the chemical reaction under constant ventilation.

  • Reaction Quenching and Workup:

    • Once the reaction is complete, quench it using an appropriate reagent (e.g., water, saturated ammonium (B1175870) chloride).

    • During extraction with an organic solvent, collect all aqueous and organic layers for proper waste disposal. Do not discard any layer down the drain.[8]

  • Waste Segregation and Collection:

    • Transfer all liquid waste (both organic and aqueous layers containing the compound) into the designated "Halogenated Organic Waste" container.

    • Collect all solid contaminated waste (e.g., filter paper, silica (B1680970) gel, contaminated gloves) in a separate, clearly labeled solid hazardous waste bag or container.

  • Decontamination:

    • Clean all glassware with an appropriate solvent (e.g., acetone).

    • Collect the cleaning solvent rinses in the "Halogenated Organic Waste" container.

  • Storage Pending Disposal:

    • Securely seal the waste container.

    • Store the container in a designated satellite accumulation area until it is collected by EHS personnel.[7]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation Point (Fume Hood) cluster_1 Segregation and Collection cluster_2 Final Disposal A Waste Containing This compound B Is the waste liquid or solid? A->B C Liquid Waste (e.g., reaction mixture, solvents) B->C Liquid D Solid Waste (e.g., contaminated gloves, paper) B->D Solid E Collect in designated 'Halogenated Organic Liquid Waste' container C->E F Collect in designated 'Contaminated Solid Waste' container D->F G Store in Satellite Accumulation Area E->G F->G H Contact Institutional EHS for Waste Pickup G->H I Transport to Licensed Hazardous Waste Facility H->I J High-Temperature Incineration I->J

References

Essential Safety and Operational Guide for Handling 2-Bromo-1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-1-ethyl-4-nitrobenzene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar and hazardous chemicals, such as nitrobenzene (B124822) and other brominated nitroaromatic compounds. It is imperative to treat this compound with extreme caution and to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before commencing any work.

Immediate Safety and Personal Protective Equipment (PPE)

The primary routes of exposure for nitroaromatic compounds are inhalation, skin absorption, and eye contact.[1][2] The presence of the nitro group suggests potential toxicity, including the risk of methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[1][3] Therefore, a stringent personal protective equipment protocol is mandatory to minimize exposure.

Engineering Controls:
  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors or particulates.[4][5]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6][7]

Personal Protective Equipment (PPE) Summary:

A multi-layered approach to PPE is essential for the safe handling of this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Viton, Butyl Rubber, or Polyvinyl Alcohol).[2] Double gloving is recommended.To prevent skin contact and absorption. Nitro-aromatic compounds can be readily absorbed through the skin.
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles, especially when there is a splash hazard.[4][8]To protect against splashes and airborne particles that could cause severe eye damage.[7]
Skin and Body Protection A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities, a chemical-resistant apron is advised.[8][9]To minimize skin exposure to splashes and spills.
Respiratory Protection Work should be performed in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10][11]To prevent the inhalation of harmful vapors or aerosols.[7]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is crucial for minimizing the risks associated with handling this compound.

Pre-Handling Checklist:
  • Inspect PPE: Ensure all PPE is in good condition and fits correctly.

  • Verify Engineering Controls: Confirm that the chemical fume hood, eyewash station, and safety shower are operational.

  • Prepare Work Area: The work surface within the fume hood should be clean, and all necessary equipment should be assembled.

Step-by-Step Handling Procedure:
  • Donning PPE: Before handling the chemical, put on all required PPE as specified in the table above.

  • Weighing and Transferring: Carefully weigh and transfer the compound within the fume hood to contain any dust or vapors. Use appropriate tools to avoid spills.

  • Performing the Reaction: Conduct all experimental procedures within the fume hood.

  • Post-Handling: After handling, decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.[12][13]

Storage:
  • Store this compound in a tightly closed, properly labeled container.[6]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Contaminated PPE: Dispose of all used gloves, lab coats, and other disposable PPE in a designated hazardous waste container.[13]

  • Chemical Waste: Collect all chemical waste, including unused material and reaction byproducts, in a sealed and clearly labeled hazardous waste container.[10]

  • Disposal Protocol: Do not dispose of any waste down the drain or in regular trash.[10] Follow your institution's EHS guidelines for the final disposal of hazardous chemical waste.[2]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_2 Verification A Identify Chemical: This compound B Review Available Safety Data (Nitroaromatic Compounds) A->B C Assess Routes of Exposure: Inhalation, Skin, Eyes B->C D Eye/Face Protection: Safety Goggles & Face Shield C->D E Hand Protection: Chemical-Resistant Gloves (e.g., Viton, Butyl Rubber) C->E F Body Protection: Flame-Resistant Lab Coat & Chemical Apron C->F G Respiratory Protection: Chemical Fume Hood or Respirator C->G H Confirm Proper Fit and Function of PPE E->H I Proceed with Handling H->I

References

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